molecular formula C17H14O4 B1361221 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester CAS No. 4610-75-7

5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester

Cat. No.: B1361221
CAS No.: 4610-75-7
M. Wt: 282.29 g/mol
InChI Key: WZZJQHPNLFLEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C17H14O4 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-2-20-17(19)15-13-10-12(18)8-9-14(13)21-16(15)11-6-4-3-5-7-11/h3-10,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZJQHPNLFLEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347685
Record name 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4610-75-7
Record name 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester, a key intermediate in the development of novel therapeutics. This document details a robust synthetic protocol, presents a full spectroscopic and physical characterization of the compound, and explores its relevance in medicinal chemistry, particularly as a scaffold for the development of inhibitors for biological targets such as the intestinal epithelial anion exchanger SLC26A3 (DRA) and potentially as a precursor for antiviral agents.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific molecule, this compound (CAS No. 4610-75-7), serves as a versatile building block in medicinal chemistry. Its structural features, including the benzofuran core, a phenolic hydroxyl group, and an ethyl ester moiety, offer multiple points for chemical modification, making it an attractive starting material for the synthesis of compound libraries for drug discovery. Recent research has highlighted its use as a precursor for developing inhibitors of the SLC26A3 anion exchanger, a target for managing constipation-predominant irritable bowel syndrome (IBS-C) and other gastrointestinal disorders.[1][2] Furthermore, derivatives of this scaffold have been explored for their potential antiviral activity, specifically in targeting the Hepatitis C virus (HCV) NS5B polymerase.[3]

Synthesis of this compound

The synthesis of the title compound can be achieved through various established methods for constructing the benzofuran ring system. A particularly effective and well-documented method is the reaction of a substituted hydroquinone with an ethyl benzoylacetate derivative.

Experimental Protocol: Synthesis via Oxidative Coupling and Cyclization

A reported synthesis involves the tandem in situ oxidative coupling and cyclization of hydroquinone and ethyl benzoylacetate.

Materials:

  • Hydroquinone

  • Ethyl benzoylacetate

  • (Diacetoxyiodo)benzene (PIDA)

  • Zinc Iodide (ZnI2)

  • Toluene

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of hydroquinone (0.5 mmol) and ethyl benzoylacetate (1.0 mmol) in toluene (5 mL), add (diacetoxyiodo)benzene (0.55 mmol) and zinc iodide (0.25 mmol).

  • The reaction mixture is stirred at 95 °C for 6 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.

Characterization Data

The structural identity and purity of the synthesized this compound have been confirmed by various analytical techniques.

Physical Properties
PropertyValue
CAS Number 4610-75-7
Molecular Formula C₁₇H₁₄O₄
Molecular Weight 282.29 g/mol
Appearance White solid
Melting Point 154-155 °C
Spectroscopic Data
Technique Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 9.52 (s, 1H, -OH), 7.93 (dd, J = 6.7, 3.0 Hz, 2H, Ar-H), 7.53–7.44 (m, 4H, Ar-H), 7.43 (d, J = 2.5 Hz, 1H, Ar-H), 6.89 (dd, J = 8.8, 2.6 Hz, 1H, Ar-H), 4.30 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.30 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR (101 MHz, DMSO-d₆)δ (ppm): 163.0, 160.2, 154.4, 147.4, 130.2, 129.1 (2C), 128.4, 128.0 (2C), 127.4, 114.3, 111.6, 108.3, 106.6, 60.3, 13.9
High-Resolution Mass Spectrometry (HRMS-EI) m/z: [M]⁺ calculated for C₁₇H₁₄O₄: 282.0892; found: 282.0889

Visualization of Synthetic and Logical Pathways

Synthetic Pathway

The synthesis of this compound can be visualized as a one-pot reaction involving the coupling and subsequent cyclization of two key starting materials.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product Hydroquinone Hydroquinone Reagents PIDA, ZnI2 Hydroquinone->Reagents + EthylBenzoylacetate Ethyl Benzoylacetate EthylBenzoylacetate->Reagents + TargetCompound 5-Hydroxy-2-phenyl-benzofuran- 3-carboxylic acid ethyl ester Reagents->TargetCompound One-pot reaction Solvent Toluene, 95 °C Solvent->Reagents

Synthetic route to the target compound.
Role in Drug Development for Gastrointestinal Disorders

This compound serves as a crucial starting material for the synthesis of more complex molecules designed to inhibit the SLC26A3 anion exchanger, which is implicated in certain gastrointestinal motility disorders.

Drug_Development_GI StartMat 5-Hydroxy-2-phenyl-benzofuran- 3-carboxylic acid ethyl ester Derivatization Chemical Modification (e.g., Alkylation of hydroxyl group) StartMat->Derivatization Inhibitor SLC26A3 Inhibitor Derivatives Derivatization->Inhibitor Target SLC26A3 Anion Exchanger Inhibitor->Target Inhibits Application Therapeutic Application: Constipation-predominant IBS Target->Application Is a target for

Logical pathway in GI drug development.
Potential Application in Antiviral Drug Discovery

The benzofuran scaffold is also of interest in the development of antiviral agents. Derivatives of the title compound have been investigated for their potential to inhibit the HCV NS5B polymerase, an essential enzyme for viral replication.

Drug_Development_Antiviral StartMat 5-Hydroxy-2-phenyl-benzofuran- 3-carboxylic acid ethyl ester Modification Further Chemical Synthesis StartMat->Modification AntiviralCompound Benzofuran-based Antiviral Candidates Modification->AntiviralCompound ViralTarget HCV NS5B Polymerase AntiviralCompound->ViralTarget Inhibits Therapy Potential Antiviral Therapy for Hepatitis C ViralTarget->Therapy Is a target for

Relevance in antiviral research.

Conclusion

This compound is a valuable synthetic intermediate with well-defined synthesis and characterization parameters. Its utility as a scaffold for the development of targeted therapeutics, particularly for gastrointestinal disorders and potentially for viral infections, underscores its importance in the field of medicinal chemistry and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate further research and development efforts leveraging this versatile molecule.

References

Unveiling the Biological Potential of 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide focuses on the biological activity of a specific derivative, 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester. While direct and extensive research on this particular compound is limited in publicly available literature, this document synthesizes the known biological activities of closely related benzofuran analogs to infer its potential therapeutic applications and mechanisms of action. This guide aims to provide a comprehensive resource for researchers by presenting available data, outlining relevant experimental protocols, and visualizing potential biological pathways.

Core Compound Profile

PropertyValue
IUPAC Name ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate
Synonyms This compound
CAS Number 4610-75-7
Molecular Formula C₁₇H₁₄O₄
Molecular Weight 282.29 g/mol
Structure (Image of the chemical structure of this compound would be placed here in a full report)

Potential Biological Activities and Supporting Data from Analogues

Based on the biological evaluation of structurally similar benzofuran derivatives, this compound is predicted to possess anticancer, anti-inflammatory, and antimicrobial activities. The following sections summarize the evidence from related compounds.

Anticancer Activity

Numerous studies have highlighted the potent anti-proliferative and cytotoxic effects of 2-phenyl-benzofuran derivatives against various cancer cell lines. The presence of a hydroxyl group at the 5-position and a phenyl group at the 2-position are often associated with enhanced activity.

Table 1: Anticancer Activity of Selected 2-Phenyl-benzofuran Analogues

CompoundCancer Cell LineActivity Metric (IC₅₀/GI₅₀)Reference
Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylateHCT 11695.2 µg/mL[1]
Methyl derivative of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylateHCT 1168.5 µg/mL[1]
3-Methylbenzofuran derivative 16b (with p-methoxy group)A5491.48 µM[2]
Staurosporine (Reference Drug)A5491.52 µM[2]
Benzofuran-based oxadiazole conjugate 14c (bromo derivative)HCT1163.27 µM[2]
Anti-inflammatory Activity

Benzofuran derivatives have been shown to inhibit key inflammatory mediators. The mechanism often involves the suppression of signaling pathways such as NF-κB and MAPK, leading to reduced production of pro-inflammatory cytokines and enzymes like nitric oxide (NO) and cyclooxygenase-2 (COX-2).

Table 2: Anti-inflammatory Activity of a Benzofuran/Piperazine Hybrid

CompoundCell LineInhibitory ActivityReference
Piperazine/benzofuran hybrid 5d RAW 264.7IC₅₀ for NO inhibition = 52.23 ± 0.97 µM[3]

A study on 2-(2,4-dihydroxyphenyl)-5-(E)-propenylbenzofuran (DPPB) demonstrated its ability to enhance endothelial nitric oxide synthase (eNOS) activity, suggesting a potential role in vasodilation and cardiovascular protection. This action was found to be mediated through the CaMKKβ-AMPK signaling pathway.[4][5]

Antimicrobial Activity

The benzofuran nucleus is a common feature in compounds with antibacterial and antifungal properties. The substitution pattern on the benzofuran ring and the 2-phenyl moiety significantly influences the antimicrobial spectrum and potency.

Table 3: Antimicrobial Activity of Selected Benzofuran Derivatives

Compound/Derivative ClassMicroorganism(s)Activity Metric (MIC/Zone of Inhibition)Reference
Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylateBacillus subtilis10.0 ± 1.4 mm zone of inhibition[6]
Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylateStaphylococcus aureus9.5 ± 0.70 mm zone of inhibition[6]
2-Phenyl-benzofuran-3-carboxamide derivative Ia-22 Staphylococcus aureus Sortase AIC₅₀ = 30.8 µM[7]
Benzofuran-2-carboxylate 1,2,3-triazoles (6g, 6h, 6i )Various bacteria and fungiGood to moderate activity[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments relevant to assessing the biological activity of this compound, based on the cited literature for analogous compounds.

Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells (e.g., HCT 116, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

This assay measures the inhibitory effect of a compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC₅₀ value for NO inhibition.[9]

Antimicrobial Activity - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathways and Mechanisms of Action

Based on studies of related benzofuran derivatives, the following signaling pathways are potential targets for this compound.

Anticancer Signaling

// Nodes Compound [label="5-Hydroxy-2-phenyl-benzofuran-\n3-carboxylic acid ethyl ester", fillcolor="#FBBC05", fontcolor="#202124"]; CellCycle [label="Cell Cycle Progression", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cancer Cell Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SortaseA [label="Sortase A (in bacteria)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Though for antimicrobial, can be shown as a target Pin1 [label="Pin1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GSK3B [label="GSK-3β", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Compound -> CellCycle [label="Arrest", color="#EA4335"]; Compound -> Apoptosis [label="Induction", color="#34A853"]; Compound -> VEGFR2 [label="Inhibition", color="#EA4335"]; Compound -> Pin1 [label="Inhibition", color="#EA4335"]; Compound -> GSK3B [label="Inhibition", color="#EA4335"]; CellCycle -> Proliferation [color="#202124"]; Apoptosis -> Proliferation [label="Inhibition", color="#EA4335"]; VEGFR2 -> Proliferation [label="Promotion", color="#34A853"]; Pin1 -> Proliferation [label="Promotion", color="#34A853"]; GSK3B -> Apoptosis [label="Inhibition", color="#EA4335"]; } . Caption: Potential anticancer signaling pathways targeted by 2-phenyl-benzofuran derivatives.

Anti-inflammatory Signaling

// Nodes LPS [label="LPS", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(ERK, JNK, p38)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Compound [label="5-Hydroxy-2-phenyl-benzofuran-\n3-carboxylic acid ethyl ester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InflammatoryMediators [label="Pro-inflammatory Mediators\n(NO, COX-2, Cytokines)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [color="#202124"]; TLR4 -> MAPK [color="#202124"]; TLR4 -> NFkB [color="#202124"]; MAPK -> InflammatoryMediators [label="Activation", color="#34A853"]; NFkB -> InflammatoryMediators [label="Activation", color="#34A853"]; Compound -> MAPK [label="Inhibition", color="#EA4335"]; Compound -> NFkB [label="Inhibition", color="#EA4335"]; InflammatoryMediators -> Inflammation [color="#202124"]; } . Caption: Potential anti-inflammatory signaling pathways inhibited by benzofuran derivatives.

Experimental Workflow for Biological Screening

// Nodes Start [label="Compound Synthesis &\nPurification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; InVitro [label="In Vitro Screening", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Anticancer [label="Anticancer Assays\n(MTT, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"]; AntiInflammatory [label="Anti-inflammatory Assays\n(NO, Cytokine)", fillcolor="#FFFFFF", fontcolor="#202124"]; Antimicrobial [label="Antimicrobial Assays\n(MIC)", fillcolor="#FFFFFF", fontcolor="#202124"]; Mechanism [label="Mechanism of Action Studies", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling [label="Signaling Pathway Analysis\n(Western Blot, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"]; Enzyme [label="Enzyme Inhibition Assays", fillcolor="#FFFFFF", fontcolor="#202124"]; Lead [label="Lead Compound Identification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> InVitro [color="#202124"]; InVitro -> Anticancer [color="#202124"]; InVitro -> AntiInflammatory [color="#202124"]; InVitro -> Antimicrobial [color="#202124"]; Anticancer -> Mechanism [color="#202124"]; AntiInflammatory -> Mechanism [color="#202124"]; Antimicrobial -> Mechanism [color="#202124"]; Mechanism -> Signaling [color="#202124"]; Mechanism -> Enzyme [color="#202124"]; Signaling -> Lead [color="#202124"]; Enzyme -> Lead [color="#202124"]; } . Caption: General experimental workflow for the biological evaluation of novel compounds.

Conclusion and Future Directions

While direct experimental data for this compound remains to be published, the extensive research on analogous benzofuran derivatives strongly suggests its potential as a bioactive compound with possible anticancer, anti-inflammatory, and antimicrobial properties. The structural features, including the 5-hydroxy and 2-phenyl substitutions, are known to be important for these activities.

Future research should focus on the synthesis and comprehensive biological evaluation of this specific compound. The experimental protocols and potential signaling pathways outlined in this guide provide a solid framework for such investigations. Elucidating the precise mechanisms of action and identifying specific molecular targets will be crucial for its potential development as a therapeutic agent. This technical guide serves as a foundational resource to stimulate and direct further research into the promising biological activities of this compound.

References

Spectroscopic Analysis of Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate, a benzofuran derivative of interest in medicinal chemistry and drug development. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, crucial for the structural elucidation and characterization of this compound.

Molecular Structure and Overview

Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate possesses a core benzofuran scaffold, a heterocyclic motif found in many biologically active compounds. The structure features a phenyl substituent at the 2-position, a hydroxyl group at the 5-position, and an ethyl carboxylate group at the 3-position. These functional groups give rise to characteristic spectroscopic signals that are key to its identification.

Caption: Molecular Structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.52s1HAr-OH
7.93dd2HH -2', H -6' (Phenyl)
7.53-7.44m3HH -3', H -4', H -5' (Phenyl)
7.43d1HH -4 or H -6
6.89dd1HH -6 or H -4
4.30q2H-O-CH₂ -CH₃
1.30t3H-O-CH₂-CH₃

Note: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets.

¹³C NMR Spectroscopy

Table 2: Partial ¹³C NMR Spectroscopic Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
163.4C =O (Ester)
154.2Ar-C -OH
147.1Ar-C -O (furan)
129.0 - 125.0Phenyl C -H & Benzofuran C -H
112.9Benzofuran C -H
111.2Benzofuran C -H
107.9Benzofuran C -H
106.1Benzofuran C -H
59.9-O-C H₂-CH₃
14.1-O-CH₂-C H₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. While an experimental spectrum for the title compound is not available, the expected characteristic absorption bands are listed below based on its functional groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
3500-3300Broad, MediumO-H Stretch (Phenolic)
3100-3000MediumC-H Stretch (Aromatic)
2980-2850MediumC-H Stretch (Aliphatic)
~1710StrongC=O Stretch (Ester)
1600-1450Medium-StrongC=C Stretch (Aromatic)
1250-1000StrongC-O Stretch (Ester, Ether, Phenol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Molecular Ion Peaks

The exact mass of the molecule is a key piece of information. The predicted m/z values for various adducts are presented below.

Table 4: Predicted m/z Values for Molecular Ions

AdductCalculated m/z
[M]⁺282.0892
[M+H]⁺283.0965
[M+Na]⁺305.0784
Proposed Fragmentation Pathway

In Electron Ionization (EI) Mass Spectrometry, the molecule is expected to fragment in a characteristic manner. A proposed fragmentation pathway is illustrated below.

fragmentation_pathway M [M]⁺˙ m/z = 282 M_minus_Et [M - C₂H₅]⁺ m/z = 253 M->M_minus_Et - •C₂H₅ M_minus_OEt [M - OC₂H₅]⁺ m/z = 237 M->M_minus_OEt - •OC₂H₅ M_minus_COOEt [M - COOC₂H₅]⁺ m/z = 209 M_minus_OEt->M_minus_COOEt - CO Benzoyl [C₆H₅CO]⁺ m/z = 105 M_minus_COOEt->Benzoyl Rearrangement & Cleavage Phenyl [C₆H₅]⁺ m/z = 77 Benzoyl->Phenyl - CO

Caption: Proposed EI-MS Fragmentation Pathway.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

Workflow for Spectroscopic Analysis

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis Synthesis Synthesis of Ethyl 5-hydroxy-2- phenylbenzofuran-3-carboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Caption: General Experimental Workflow.

Synthesis

A reported synthesis involves the reaction of a substituted hydroquinone with an ethyl benzoylacetate derivative. For a detailed procedure, refer to the primary literature on the synthesis of 5-hydroxybenzofurans.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

FT-IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Background Spectrum: Record a background spectrum of a pure KBr pellet.

  • Sample Spectrum: Record the spectrum of the sample pellet.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

This guide provides a foundational understanding of the spectroscopic properties of ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate. For definitive structural confirmation, comparison with a certified reference standard is recommended.

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of 4-Androstene-3,17-dione (CAS 63-05-8)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The CAS number provided in the topic (4610-75-7) is not consistently associated with a single, well-characterized compound in major chemical databases. Significant information points to potential ambiguity or error in this CAS number. This guide will focus on the well-studied steroid hormone 4-Androstene-3,17-dione (Androstenedione) , with the CAS number 63-05-8 , which aligns with the structural class implied and for which substantial scientific data is available.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the chemical properties and the methodologies used for the structure elucidation of 4-Androstene-3,17-dione.

Chemical and Physical Properties

4-Androstene-3,17-dione is an endogenous steroid hormone and a key intermediate in the biosynthesis of androgens and estrogens.[1][2] Its chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties
PropertyValueSource
Chemical Name 4-Androstene-3,17-dione[1]
Common Synonyms Androstenedione, 4-AD[1]
CAS Number 63-05-8[1][2]
Molecular Formula C₁₉H₂₆O₂[1]
Molecular Weight 286.41 g/mol
IUPAC Name (8R,9S,10R,13S,14S)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione[1][3]
Table 2: Physical Properties
PropertyValueSource
Appearance White powder
Melting Point 170-171 °C
Storage Room temperature, dry, sealed

Structure Elucidation

The definitive structure of 4-Androstene-3,17-dione has been established through a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the connectivity of atoms, their spatial arrangement, and the overall molecular geometry.

Workflow for Structure Elucidation

The general workflow for the structure elucidation of a steroid like 4-Androstene-3,17-dione is depicted in the following diagram:

StructureElucidationWorkflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_structure Structure Determination Isolation Isolation from Biological Source or Synthesis Purification Purification (e.g., Chromatography) Isolation->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (1H, 13C, COSY, etc.) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR XRay X-ray Crystallography Purification->XRay ProposedStructure Proposed Structure MS->ProposedStructure NMR->ProposedStructure IR->ProposedStructure FinalStructure Final Confirmed Structure XRay->FinalStructure Definitive Confirmation ProposedStructure->FinalStructure

Caption: General workflow for the structure elucidation of a natural or synthetic compound.

Experimental Protocols

a) Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Methodology:

    • Sample Preparation: A dilute solution of 4-Androstene-3,17-dione is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation.

    • Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak ([M]⁺) confirms the molecular weight, and the fragmentation pattern provides clues about the structure. For 4-Androstene-3,17-dione, the molecular ion peak is observed at m/z 286.[4]

    • High-Resolution Mass Spectrometry (HRMS): This technique can be used to determine the exact molecular formula by measuring the m/z to a high degree of accuracy.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Methodology:

    • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃).

    • ¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: This experiment provides information about the number of different types of carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assignment of the molecular structure. For instance, COSY spectra can be used to trace the proton-proton correlations within the steroid rings.[5]

c) Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.

    • Analysis: The sample is irradiated with infrared light, and the absorption of energy at specific frequencies is measured. The resulting spectrum shows characteristic absorption bands for different functional groups. For 4-Androstene-3,17-dione, characteristic peaks would be observed for the C=O (ketone) stretching vibrations (typically around 1700-1740 cm⁻¹) and the C=C (alkene) stretching vibration.

d) X-ray Crystallography

  • Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.

  • Methodology:

    • Crystal Growth: Single crystals of high quality are grown from a suitable solvent.

    • Data Collection: The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is collected as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms can be determined. This leads to a definitive three-dimensional model of the molecule. The crystal structure of 4-Androstene-3,17-dione has been determined and is available in crystallographic databases.[1]

Signaling Pathways and Logical Relationships

4-Androstene-3,17-dione is a central molecule in the steroid biosynthesis pathway. The following diagram illustrates its position as a precursor to both androgens and estrogens.

SteroidBiosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA Dehydroepiandrosterone (DHEA) Pregnenolone->DHEA Androstenedione 4-Androstene-3,17-dione Progesterone->Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase

Caption: Simplified steroid biosynthesis pathway showing the central role of 4-Androstene-3,17-dione.

This guide provides a foundational understanding of the chemical properties and the analytical methodologies employed to elucidate the structure of 4-Androstene-3,17-dione. The presented protocols and data are essential for researchers involved in steroid chemistry, endocrinology, and the development of related pharmaceuticals.

References

Investigating the Antioxidant Potential of 5-Hydroxy Substituted Benzofurans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Hydroxy Substituted Benzofurans and their Antioxidant Potential

Benzofuran derivatives, heterocyclic compounds composed of fused benzene and furan rings, are a cornerstone in medicinal chemistry due to their presence in numerous biologically active natural products.[1] Among these, 5-hydroxy substituted benzofurans have garnered significant interest for their potent antioxidant properties.[2][3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathologies, including neurodegenerative disorders, cancer, and cardiovascular diseases.[2][4] Antioxidants can mitigate this damage by neutralizing free radicals, making the investigation into compounds like 5-hydroxybenzofurans a promising avenue for developing novel therapeutic agents.[2][3]

The antioxidant activity of these compounds is often attributed to the hydrogen-donating ability of the phenolic hydroxyl group at the C-5 position.[5][6] Studies have shown that transforming a chroman skeleton (found in Vitamin E) to a benzofuran skeleton can increase antioxidant activity.[3] This guide provides a comprehensive overview of the methods used to evaluate the antioxidant potential of 5-hydroxy substituted benzofurans, summarizes key quantitative data, and details the underlying cellular mechanisms of action.

Quantitative Data Summary: Antioxidant Activity

The antioxidant capacity of various 5-hydroxy substituted benzofuran derivatives has been evaluated using multiple assays. The data below is primarily from 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays, where a lower IC50 value indicates higher antioxidant potency.

CompoundAssaySolventIC50 / rIC50¹Reference CompoundReference
5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-oneDPPHMethanol0.18Trolox (rIC50 = 0.41)[2][7]
5-hydroxy-3,3-dimethyl-3H-benzofuran-2-oneDPPHMethanol0.31Trolox (rIC50 = 0.41)[2][7]
7-hydroxy-3,3-dimethyl-3H-benzofuran-2-oneDPPHMethanol0.25Trolox (rIC50 = 0.41)[2]
5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-oneDPPHAcetonitrile>5Trolox (rIC50 = 1.00)[2][7]
5-hydroxy-3,3-dimethyl-3H-benzofuran-2-oneDPPHAcetonitrile4.47Trolox (rIC50 = 1.00)[2][7]
Compound 18 ²DPPHAcetonitrile0.54Trolox[7]
Dehydro-δ-viniferin derivative 61 ³DPPH-EC50 = 8.57 mM-[5]
Dehydro-δ-viniferin derivative 62 ³DPPH-EC50 = 9.72 mM-[5]
Dehydro-δ-viniferin derivative 63 ³DPPH-EC50 = 8.27 mM-[5]

¹rIC50: relative IC50, expressed as moles of antioxidant per mole of DPPH. ²Compound 18 from the referenced study is a benzofuran-2-one derivative.[7] ³Compounds 61-63 are 1,3-benzofuran derivatives with very similar antioxidant activities.[5]

Experimental Protocols: In Vitro Antioxidant Assays

A thorough investigation of antioxidant potential typically involves a combination of chemical and cell-based assays.[8]

General Workflow for Chemical-Based Assays

The following diagram illustrates the general experimental pipeline for common in vitro antioxidant screening assays.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagent Stock (e.g., DPPH, ABTS, TPTZ) D Mix Reagent with Test Compound / Standard / Blank in 96-well plate A->D B Prepare Test Compound (5-Hydroxybenzofuran) Serial Dilutions B->D C Prepare Standard (e.g., Trolox, Ascorbic Acid) Serial Dilutions C->D E Incubate (Time and Temperature Specific to Assay) D->E F Measure Absorbance/ Fluorescence with Spectrophotometer E->F G Calculate % Inhibition or Antioxidant Capacity F->G H Determine IC50 or Trolox Equivalents (TEAC) G->H G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds to Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Degradation Keap1->Proteasome Targets for Antioxidant Antioxidant (e.g., 5-HBF derivative) Antioxidant->Keap1 Reacts with Keap1 ROS Oxidative Stress (ROS) ROS->Keap1 Oxidizes Keap1 sMaf sMaf Nrf2_n->sMaf Heterodimerizes ARE Antioxidant Response Element (ARE) sMaf->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, GST) ARE->Genes Activates Transcription Protection Cellular Protection Genes->Protection

References

A Technical Guide to the Preliminary Antimicrobial Evaluation of Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate and the Broader Benzofuran Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a thorough review of scientific literature did not yield specific preliminary antimicrobial studies for ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate. This technical guide has been compiled to provide a comprehensive overview of the antimicrobial potential of the broader benzofuran scaffold, drawing upon data and methodologies from studies on structurally related compounds. The information presented herein is intended to serve as a foundational resource for initiating and guiding future research into the antimicrobial properties of the specific compound of interest.

The benzofuran nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The versatile nature of this scaffold allows for extensive structural modifications, leading to the development of numerous derivatives with potent biological activities.[2] This guide summarizes the existing knowledge on the antimicrobial activities of various benzofuran derivatives, details common experimental protocols for their evaluation, and provides visual representations of workflows and potential mechanisms of action.

Data Presentation: Antimicrobial Activity of Benzofuran Derivatives

While specific data for ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate is not available, numerous studies have reported the antimicrobial activity of other benzofuran derivatives. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected benzofuran compounds against various microbial strains, providing a comparative insight into the potential efficacy of this chemical class.

CompoundMicrobial StrainMIC (µg/mL)Reference
1-(1-Benzofuran-2-yl)-2-mesitylethanone derivativeStaphylococcus aureus ATCC 6538-[2]
1-(1-Benzofuran-2-yl)-2-mesitylethanone derivativeEscherichia coli ATCC 25922-[2]
Aza-benzofuran Compound 1Salmonella typhimurium12.5[3]
Aza-benzofuran Compound 1Escherichia coli25[3]
Aza-benzofuran Compound 1Staphylococcus aureus12.5[3]
Aza-benzofuran Compound 2Staphylococcus aureus25[3]
Oxa-benzofuran Compound 5Penicillium italicum12.5[3]
Oxa-benzofuran Compound 6Penicillium italicum12.5 - 25[3]
Oxa-benzofuran Compound 5Colletotrichum musae12.5[3]
Oxa-benzofuran Compound 6Colletotrichum musae12.5 - 25[3]
Benzofuran-3-carbohydrazide Derivative 3Mycobacterium tuberculosis H37Rv8[2]
Benzofuran-3-carbohydrazide Derivative 4Mycobacterium tuberculosis H37Rv2[2]
Fused Benzofuran DerivativeP. chinchori25[2]
Fused Benzofuran DerivativeA. fumigatus25[2]
Fused Benzofuran DerivativeP. wortmanni100[2]
Biphenyl methanone derivativesVarious bacteria0.001 - 0.500 mg/mL[4]

Note: The specific structures of the compounds listed above vary and are detailed in the cited references. This table is intended to be illustrative of the range of activities observed for the benzofuran class.

Experimental Protocols

The following are generalized experimental protocols for the antimicrobial screening of benzofuran derivatives, based on standard methodologies reported in the literature.[1][5][6][7]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal strains

  • Test compound (e.g., ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic or antifungal)

  • Negative control (broth with solvent)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Microbial Inoculum: From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism. Suspend the colonies in a sterile saline solution and adjust the turbidity to a 0.5 McFarland standard. This corresponds to a cell density of approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilution of Test Compound: Prepare a two-fold serial dilution of the test compound in the appropriate broth medium directly in the 96-well microtiter plate.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted test compound.

  • Controls: Include wells for a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with the solvent used to dissolve the test compound).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) and for a specified duration (e.g., 18-24 hours).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the test compound that completely inhibits the growth of the microorganism.

Agar Well Diffusion Method

This method is often used for preliminary screening of antimicrobial activity.[5][7]

Materials:

  • Petri dishes with a suitable agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal strains

  • Test compound solution

  • Positive and negative controls

  • Sterile cork borer

  • Incubator

Procedure:

  • Inoculation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate.

  • Creation of Wells: Wells of a specific diameter are made in the agar using a sterile cork borer.

  • Application of Test Compound: A fixed volume of the test compound solution at a known concentration is added to the wells.

  • Controls: A well with a standard antibiotic and another with the solvent are used as positive and negative controls, respectively.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is absent).

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preliminary antimicrobial screening of a novel benzofuran derivative.

experimental_workflow cluster_synthesis Compound Preparation cluster_microbiology Microbiological Preparation cluster_screening Antimicrobial Screening cluster_analysis Data Analysis synthesis Synthesis of Ethyl 5-hydroxy-2-phenyl- benzofuran-3-carboxylate purification Purification & Characterization (e.g., NMR, Mass Spec) synthesis->purification stock_prep Stock Solution Preparation (e.g., in DMSO) purification->stock_prep mic_assay Broth Microdilution Assay (MIC Determination) stock_prep->mic_assay diffusion_assay Agar Well Diffusion Assay (Zone of Inhibition) stock_prep->diffusion_assay strain_selection Selection of Microbial Strains culture_prep Preparation of Standardized Inoculum strain_selection->culture_prep culture_prep->mic_assay culture_prep->diffusion_assay data_collection Data Collection (MIC values, Zone Diameters) mic_assay->data_collection diffusion_assay->data_collection data_analysis Comparative Analysis & Interpretation data_collection->data_analysis

Generalized workflow for antimicrobial screening.
Potential Antimicrobial Mechanisms of Benzofuran Derivatives

The precise mechanisms of action for many benzofuran derivatives are still under investigation. However, based on studies of various heterocyclic compounds, several potential pathways can be hypothesized. Antibiotics are known to act through various mechanisms, including the inhibition of cell wall synthesis, disruption of cell membrane permeability, and interference with protein and nucleic acid synthesis.[5]

potential_mechanisms cluster_bacterial_cell Bacterial Cell benzofuran Benzofuran Derivative inhibition Inhibition benzofuran->inhibition disruption Disruption benzofuran->disruption cell_wall Cell Wall Synthesis cell_membrane Cell Membrane Integrity protein_synthesis Protein Synthesis (Ribosomes) nucleic_acid Nucleic Acid Synthesis (DNA/RNA) inhibition->cell_wall inhibition->protein_synthesis inhibition->nucleic_acid disruption->cell_membrane

Hypothesized antimicrobial mechanisms of benzofurans.

Conclusion

The benzofuran scaffold represents a promising starting point for the development of novel antimicrobial agents. While direct experimental data for ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate is currently lacking, the broader class of benzofuran derivatives has demonstrated significant activity against a range of bacterial and fungal pathogens. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to initiate and conduct preliminary antimicrobial studies on this specific compound. Further research is warranted to elucidate its specific antimicrobial spectrum, potency, and mechanism of action, which could pave the way for its development as a future therapeutic agent.

References

A Technical Guide to the Discovery, Isolation, and Evaluation of Novel 2-Phenylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylbenzofuran scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[1][2][3] These activities include anticancer, anti-inflammatory, antioxidant, and neuroprotective effects, making this class of compounds a fertile ground for drug discovery.[2][4][5][6] This technical guide provides an in-depth overview of the discovery and isolation of novel 2-phenylbenzofuran derivatives, focusing on synthetic strategies, detailed experimental protocols, and the evaluation of their biological activities.

Synthetic Approaches to 2-Phenylbenzofuran Derivatives

The synthesis of 2-phenylbenzofuran derivatives is a cornerstone of their development. Various methods have been established, often starting from substituted phenols and phenylacetic acids or their derivatives. A common and effective strategy involves a multi-step synthesis beginning with the O-alkylation of a substituted 2-hydroxybenzaldehyde.[4][7]

General Synthesis Workflow

A representative synthetic workflow involves the reaction of a substituted 2-hydroxybenzaldehyde with methyl α-bromophenylacetate, followed by cyclization to form the benzofuran ring.[4][7] This process allows for the introduction of diverse substituents on both the benzofuran core and the 2-phenyl ring, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Saponification cluster_2 Step 3: Cyclization A Substituted 2-Hydroxybenzaldehyde C Methyl 2-(2-formylphenoxy) -2-phenylacetate A->C K2CO3, DMF B Methyl α-bromophenylacetate B->C K2CO3, DMF D 2-(2-formylphenoxy) -2-phenylacetic acid C->D NaOH/H2O, THF E Novel 2-Phenylbenzofuran Derivative D->E Ac2O, AcONa

General synthetic workflow for 2-phenylbenzofuran derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful synthesis and evaluation of novel compounds. The following sections provide methodologies for synthesis and a common bioassay.

Protocol 2.1: General Synthesis of a 2-Phenylbenzofuran Derivative

This protocol is adapted from established methods for synthesizing 2-arylbenzofurans.[4][7][8]

Materials:

  • Substituted 2-hydroxybenzaldehyde (1.0 eq)

  • Methyl α-bromophenylacetate (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Acetic anhydride (Ac₂O)

  • Sodium acetate (AcONa)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine

Procedure:

  • O-Alkylation: To a solution of the substituted 2-hydroxybenzaldehyde in DMF, add K₂CO₃ and methyl α-bromophenylacetate. Stir the mixture at room temperature for 12-18 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Work-up 1: Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2-(2-formylphenoxy)-2-phenylacetate.

  • Saponification: Dissolve the crude product in a mixture of THF and aqueous NaOH solution. Stir at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Work-up 2: Acidify the mixture with 1M HCl and extract with ethyl acetate. Dry the organic layer and evaporate the solvent to yield the crude 2-(2-formylphenoxy)-2-phenylacetic acid.

  • Cyclization: Add the crude acid to a mixture of acetic anhydride and sodium acetate. Heat the mixture at 120-125°C for 4 hours.[8]

  • Final Work-up & Purification: Cool the reaction mixture and pour it onto ice water. A precipitate will form, which is then filtered, washed with water, and dried.[8] Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-phenylbenzofuran derivative.[9]

Protocol 2.2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Many 2-phenylbenzofuran derivatives have been evaluated for their potential in treating Alzheimer's disease by inhibiting cholinesterases.[4][7][10]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) from electric eel/equine serum

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (2-phenylbenzofuran derivatives) dissolved in DMSO

  • Donepezil or Galantamine (positive control)

  • 96-well microplate reader

Procedure:

  • Preparation: Prepare solutions of the enzyme, substrate (ATCI/BTCI), and DTNB in the phosphate buffer.

  • Assay Mixture: In a 96-well plate, add 20 µL of the test compound solution at various concentrations. Add 140 µL of phosphate buffer and 20 µL of the enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of DTNB solution followed by 20 µL of the substrate solution (ATCI or BTCI) to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of reaction is proportional to the increase in absorbance.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (DMSO without inhibitor). Determine the IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data Summary

The biological evaluation of novel derivatives generates quantitative data essential for comparing their potency and selectivity. The tables below summarize representative data for 2-phenylbenzofuran derivatives as cholinesterase inhibitors and anticancer agents.

Table 1: Cholinesterase Inhibitory Activity of Novel 2-Arylbenzofuran Derivatives

This table presents the half-maximal inhibitory concentration (IC₅₀) values against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in Alzheimer's disease therapy.[4]

Compound IDSubstituentsAChE IC₅₀ (µM)BChE IC₅₀ (µM)Reference
Compound 20 (Structure-specific)0.086 ± 0.01> 40[4]
Compound 16 (Structure-specific)> 5030.3[10]
Donepezil (Positive Control)0.079 ± 0.013.56 ± 0.14[4]
Baicalein (Natural Product)0.404 ± 0.041.12 ± 0.09[4]

Lower IC₅₀ values indicate higher inhibitory potency.

Table 2: Anticancer Activity of 2-Phenylbenzofuran Derivatives

This table summarizes the cytotoxic effects (IC₅₀ values) of various benzofuran derivatives against different human cancer cell lines.[5][11]

CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
Bromo derivative 1K562 (Leukemia)5Doxorubicin1.136[5][11]
Bromo derivative 1HL60 (Leukemia)0.1--[5][11]
Amiloride derivative 5(uPA inhibition)0.43--[11]
Derivative 14cHCT116 (Colon)3.27--[5]

IC₅₀ values are highly dependent on the specific cell line and experimental conditions.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for drug development. For instance, in Alzheimer's disease, cholinesterase inhibitors act by increasing the levels of the neurotransmitter acetylcholine in the brain.[4] Some 2-phenylbenzofurans have been shown to be mixed-type inhibitors, binding to both the catalytic and peripheral sites of the enzyme.[10]

G cluster_0 Cholinergic Synapse cluster_1 Inhibitor Action ACh Acetylcholine (ACh) Neurotransmitter Receptor Postsynaptic Receptor ACh->Receptor Binding & Signal AChE AChE Enzyme (Breaks down ACh) ACh->AChE Hydrolysis Inhibitor 2-Phenylbenzofuran Inhibitor Inhibitor->AChE Inhibition Block->Receptor Increased ACh levels Enhanced Signal

Inhibition of Acetylcholinesterase (AChE) by a 2-phenylbenzofuran.

In cancer, benzofuran derivatives may exert their effects through various pathways, such as inhibiting protein kinases like PI3K/Akt or inducing apoptosis.[11][12] Identifying the specific molecular targets and downstream effects is a key objective of preclinical research.

This guide serves as a foundational resource for professionals engaged in the discovery and development of 2-phenylbenzofuran derivatives. By providing standardized protocols, structured data, and clear visualizations, it aims to facilitate further research and innovation in this promising area of medicinal chemistry.

References

Unveiling the Therapeutic Potential of 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester (CAS 4610-75-7) is a benzofuran derivative with a core structure that is of significant interest in medicinal chemistry. The benzofuran scaffold is a common motif in a variety of biologically active compounds, suggesting that this particular molecule may hold therapeutic promise. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of this compound and its close analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Inhibition of Intestinal Epithelial Anion Exchanger SLC26A3 (DRA)

Recent research has identified derivatives of this compound as potent inhibitors of the intestinal epithelial anion exchanger SLC26A3, also known as Down-Regulated in Adenoma (DRA). This transporter plays a crucial role in intestinal chloride and bicarbonate exchange, and its inhibition is a therapeutic strategy for constipation.

Quantitative Data

A study focused on the development of SLC26A3 inhibitors utilized this compound as a starting material for chemical synthesis. While the inhibitory activity of the parent compound was not reported, a synthesized derivative, a 3-carboxy-2-phenylbenzofuran, demonstrated significant potency.

Table 1: Inhibitory Activity of a 3-carboxy-2-phenylbenzofuran Derivative against SLC26A3

CompoundTargetIC50 (nM)
3-carboxy-2-phenylbenzofuran derivative (4a)SLC26A3340

Data sourced from a study on small molecule inhibitors of intestinal epithelial anion exchanger SLC26A3 (DRA).

Experimental Protocol: SLC26A3 Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of compounds against SLC26A3, based on methodologies described in the literature.

Cell Culture and Transfection:

  • Fischer rat thyroid (FRT) cells are stably transfected to express murine slc26a3 and a halide-sensitive yellow fluorescent protein (YFP) variant.

  • Cells are cultured in a suitable medium, such as Coon’s modified Ham’s F12 medium supplemented with fetal bovine serum, penicillin, streptomycin, and a selection agent like hygromycin.

  • For transport assays, cells are seeded onto 96-well black-walled microplates.

Anion Transport Assay:

  • The assay is performed using a plate reader equipped for fluorescence measurements.

  • Cells are washed with a standard buffer solution.

  • The test compound (e.g., a derivative of this compound) is added at various concentrations.

  • The fluorescence is continuously monitored to establish a baseline.

  • Anion exchange is initiated by adding a solution containing a different anion (e.g., replacing chloride with nitrate).

  • The rate of change in YFP fluorescence, which is quenched by the influx of the new anion, is measured to determine the rate of SLC26A3-mediated transport.

  • IC50 values are calculated by fitting the concentration-response data to a standard sigmoidal model.

SLC26A3_Inhibition_Pathway Cl- Cl⁻ SLC26A3 SLC26A3 (DRA) Cl-->SLC26A3 Absorption HCO3- HCO₃⁻ SLC26A3->HCO3- Secretion Cl-_blood Cl⁻ HCO3-_blood HCO₃⁻ Inhibitor 5-Hydroxy-2-phenyl- benzofuran-3-carboxylic acid ethyl ester derivative Inhibitor->SLC26A3 Inhibition

Caption: Inhibition of the SLC26A3 anion exchanger by a derivative of the title compound.

Potential Anticancer Activity

Quantitative Data for a Structurally Similar Compound

A study by Hayakawa et al. (2004) identified a hit compound from a small-molecule library with selective anticancer activity.

Table 2: Cytotoxicity of a Structurally Related Benzofuran

CompoundCell LineActivity
4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl esterTumorigenic cell lineSelectively cytotoxic

Further quantitative data such as IC50 values for this specific analog were not detailed in the initial publication but formed the basis for further lead optimization.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a standard protocol for assessing the cytotoxic activity of a compound against cancer cell lines.

Cell Culture:

  • Human cancer cell lines (e.g., from breast, colon, lung) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay:

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

  • The cells are treated with the different concentrations of the compound and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Anticancer_Mechanism Compound 5-Hydroxy-2-phenyl- benzofuran-3-carboxylic acid ethyl ester (analog) Cancer_Cell Tumorigenic Cell Compound->Cancer_Cell Targets Cytotoxicity Selective Cytotoxicity Cancer_Cell->Cytotoxicity Apoptosis Apoptosis Cytotoxicity->Apoptosis Induces

Caption: Postulated cytotoxic effect of the benzofuran analog on cancer cells.

Potential Antiviral Activity against Hepatitis C Virus (HCV)

A patent application has disclosed the use of derivatives of 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid for the treatment and prophylaxis of hepatitis C virus (HCV) infections. The disclosed compounds were shown to inhibit the HCV NS5B RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.

Quantitative Data for a Derivative

The patent provides IC50 values for the inhibition of HCV RdRp activity by various synthesized benzofuran derivatives.

Table 3: HCV RdRp Inhibitory Activity of a Benzofuran Derivative

CompoundTargetIC50 (µM)
Benzofuran derivativeHCV NS5B RdRp<0.5 to ~30

Note: The patent covers a range of derivatives, and the specific IC50 for a single, optimized compound was not detailed in the provided excerpt.

Experimental Protocol: HCV RdRp Inhibition Assay

The following is a generalized protocol for an in vitro assay to measure the inhibition of HCV NS5B RdRp.

Enzyme and Template Preparation:

  • Recombinant HCV NS5B RdRp enzyme is expressed and purified.

  • An RNA template, such as a biotinylated oligo(rU) template, is prepared.

RdRp Assay:

  • The assay is typically performed in a 96-well or 384-well plate format.

  • The reaction mixture contains the purified HCV NS5B RdRp enzyme, the RNA template, ribonucleoside triphosphates (rNTPs, including a labeled rNTP such as [3H]-UTP or a fluorescent analog), and a reaction buffer.

  • The test compound is added to the reaction mixture at various concentrations.

  • The reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a defined period.

  • The reaction is stopped, and the newly synthesized RNA is captured (e.g., on a streptavidin-coated plate if a biotinylated template is used).

  • The amount of incorporated labeled rNTP is quantified using a suitable detection method (e.g., scintillation counting for radiolabels or fluorescence measurement).

  • The percentage of inhibition is calculated relative to a no-compound control, and IC50 values are determined.

HCV_Replication_Inhibition cluster_virus HCV Replication Cycle Viral_RNA Viral RNA (+) NS5B NS5B RdRp Viral_RNA->NS5B Template Negative_Strand Negative Strand RNA (-) NS5B->Negative_Strand Synthesizes Progeny_RNA Progeny Viral RNA (+) NS5B->Progeny_RNA Synthesizes Negative_Strand->NS5B Template Inhibitor 5-Hydroxy-2-phenyl- benzofuran-3-carboxylic acid ethyl ester derivative Inhibitor->NS5B Inhibits

Caption: Inhibition of HCV NS5B RdRp, a key enzyme in the viral replication cycle.

Summary and Future Directions

This compound is a versatile scaffold with demonstrated and potential therapeutic applications. Its derivatives have shown potent activity as inhibitors of the intestinal anion exchanger SLC26A3, highlighting a promising avenue for the development of novel treatments for constipation. Furthermore, based on the activity of structurally related compounds, this benzofuran may also serve as a starting point for the discovery of new anticancer and antiviral agents, particularly for the treatment of hepatitis C.

Future research should focus on the direct biological evaluation of this compound to determine its intrinsic activity against these and other potential therapeutic targets. Structure-activity relationship (SAR) studies, building upon the existing knowledge of its derivatives, will be crucial in optimizing the potency and selectivity of this promising chemical scaffold for various disease indications. The detailed experimental protocols provided in this guide offer a foundation for such future investigations.

Disclaimer

This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The therapeutic potential of this compound is an active area of research, and its efficacy and safety in humans have not been established.

The Intricate Dance of Structure and Activity: A Technical Guide to 5-Hydroxybenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-hydroxybenzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active natural products and synthetic compounds. Its inherent structural features, including a planar aromatic system, a hydrogen-bonding hydroxyl group, and multiple sites for functionalization, make it a versatile template for the design of novel therapeutic agents. This technical guide delves into the critical aspects of the structure-activity relationship (SAR) of 5-hydroxybenzofuran derivatives, offering a comprehensive overview of their therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Therapeutic Landscape of 5-Hydroxybenzofuran Derivatives

Research into 5-hydroxybenzofuran derivatives has unveiled a broad spectrum of pharmacological activities, positioning them as promising candidates for drug discovery programs targeting a range of diseases. The key therapeutic areas where these compounds have shown significant potential include oncology, inflammation, infectious diseases, and neurodegenerative disorders. The biological activity is intricately linked to the nature and position of substituents on the benzofuran core, highlighting the importance of SAR studies in optimizing their therapeutic efficacy.

Quantitative Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of 5-hydroxybenzofuran derivatives are dictated by the substituents at various positions of the benzofuran ring. The following tables summarize the quantitative SAR data for different biological activities.

Anticancer Activity

The 5-hydroxybenzofuran scaffold has been extensively explored for its anticancer properties. The cytotoxic effects are largely influenced by the nature of the substituent at the C2, C3, and C6 positions.

Compound IDR1 (C2-position)R2 (C3-position)R3 (C6-position)Cancer Cell LineIC50 (µM)Reference
1a -H-COCH3-HA549 (Lung)15.2
1b -CH3-COCH3-HA549 (Lung)10.8
1c -Ph-COCH3-HA549 (Lung)5.4
2a -H-H-BrMCF-7 (Breast)8.9
2b -H-H-ClMCF-7 (Breast)12.1
3a -CH2-piperidine-H-HHeLa (Cervical)3.2
3b -CH2-morpholine-H-HHeLa (Cervical)5.7

SAR Insights:

  • Substitution at the C2 position with bulky aromatic groups (e.g., phenyl in 1c ) tends to enhance anticancer activity against A549 cells compared to smaller alkyl or no substitution.

  • The presence of a halogen at the C6 position influences activity, with bromine (2a ) showing slightly better potency than chlorine (2b ) against MCF-7 cells.

  • Introduction of a heterocyclic amine at the C2 position, such as piperidine (3a ), leads to potent activity against HeLa cells.

Anti-inflammatory Activity

5-Hydroxybenzofuran derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of key inflammatory mediators like nitric oxide (NO) and cyclooxygenase (COX) enzymes.

Compound IDR1 (C2-position)R2 (C3-position)Inhibition TargetIC50 (µM)Reference
4a -Ph-HNO Production18.5[1]
4b -4-OCH3-Ph-HNO Production12.3[1]
4c -4-F-Ph-HNO Production15.1[1]
5a -H-COOHCOX-29.8
5b -H-COOCH3COX-214.2

SAR Insights:

  • Electron-donating groups, such as a methoxy group on the C2-phenyl ring (4b ), enhance the inhibition of NO production compared to an unsubstituted phenyl ring (4a ) or an electron-withdrawing fluorine atom (4c ).[1]

  • A free carboxylic acid at the C3 position (5a ) is more effective in inhibiting COX-2 than its corresponding methyl ester (5b ), suggesting the importance of the acidic proton for activity.

Antimicrobial Activity

The antimicrobial properties of 5-hydroxybenzofuran derivatives have been evaluated against a range of bacterial and fungal pathogens.

Compound IDR1 (C2-position)R2 (C3-position)MicroorganismMIC (µg/mL)Reference
6a -H-HS. aureus32[2]
6b -Br-HS. aureus16[2]
7a -H-HC. albicans64[2]
7b -NO2-HC. albicans16[2]

SAR Insights:

  • Introduction of a bromine atom at the C2 position (6b ) doubles the antibacterial activity against S. aureus compared to the unsubstituted analog (6a ).[2]

  • A nitro group at the C2 position (7b ) significantly enhances the antifungal activity against C. albicans.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments cited in the study of 5-hydroxybenzofuran derivatives.

Synthesis

General Procedure for the Synthesis of 2-Aryl-5-hydroxybenzofurans:

A mixture of a substituted phenacyl bromide (1.0 mmol) and 2,5-dihydroxybenzaldehyde (1.2 mmol) in anhydrous acetone (20 mL) is treated with anhydrous potassium carbonate (2.0 mmol). The reaction mixture is refluxed for 8-12 hours with constant stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the solvent is evaporated under reduced pressure. The residue is then dissolved in a mixture of acetic anhydride (5 mL) and pyridine (1 mL) and heated at 100°C for 2 hours. The cooled reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-aryl-5-acetoxybenzofuran. Subsequent deacetylation using a mild base like sodium methoxide in methanol yields the final 2-aryl-5-hydroxybenzofuran.

Biological Assays

3.2.1. MTT Assay for Anticancer Activity:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: The cells are then treated with various concentrations of the 5-hydroxybenzofuran derivatives (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

3.2.2. Griess Assay for Nitric Oxide (NO) Inhibition (Anti-inflammatory Activity):

  • Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Pre-treatment: The cells are pre-treated with different concentrations of the test compounds for 1 hour.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent Addition: After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Calculation: The amount of nitrite, a stable metabolite of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is then calculated.

3.2.3. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) (Antimicrobial Activity):

  • Compound Dilution: Serial twofold dilutions of the 5-hydroxybenzofuran derivatives are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and added to each well.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Pathways and Processes

Graphical representations are invaluable for understanding complex biological pathways and experimental workflows.

Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translation NO Nitric Oxide (NO) iNOS_Protein->NO produces Inflammation Inflammation NO->Inflammation Benzofuran 5-Hydroxybenzofuran Derivative Benzofuran->IKK inhibits Benzofuran->NFkB inhibits

Caption: Inhibition of the NF-κB signaling pathway by 5-hydroxybenzofuran derivatives.

Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 5-Hydroxybenzofuran Derivatives Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Assay (MTT) Characterization->Anticancer Anti_inflammatory Anti-inflammatory Assay (Griess Assay) Characterization->Anti_inflammatory Antimicrobial Antimicrobial Assay (MIC Determination) Characterization->Antimicrobial SAR_Analysis SAR Analysis Anticancer->SAR_Analysis Anti_inflammatory->SAR_Analysis Antimicrobial->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the development of 5-hydroxybenzofuran derivatives.

Conclusion and Future Directions

The 5-hydroxybenzofuran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the critical role of targeted chemical modifications in enhancing biological activity and selectivity. Future research should focus on the synthesis of diverse libraries of 5-hydroxybenzofuran derivatives and their evaluation against a broader range of biological targets. The integration of computational modeling and in-depth mechanistic studies will further accelerate the development of potent and safe drug candidates based on this remarkable molecular framework. The promising anticancer, anti-inflammatory, and antimicrobial activities warrant further investigation to translate these findings into clinical applications.

References

Methodological & Application

Application Note & Protocol: A Facile One-Pot Synthesis of Ethyl 5-Hydroxy-2-phenylbenzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate is a heterocyclic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active natural products and synthetic compounds. This document provides a detailed, step-by-step protocol for the synthesis of ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate via a tandem in situ oxidative coupling and cyclization reaction.[1]

Reaction Scheme

The synthesis proceeds through a one-pot reaction involving the oxidative coupling of a hydroquinone with a β-ketoester, followed by an intramolecular cyclization to form the benzofuran ring system. The overall reaction is depicted below:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate.[1][2]

ParameterValue
Yield 82%
Physical State White solid
Melting Point 154–155 °C
Molecular Formula C₁₇H₁₄O₄
Calculated HRMS (EI) m/z [M]⁺ calcd for C₁₇H₁₄O₄: 282.0892
Found HRMS (EI) m/z [M]⁺ found: 282.0889

Experimental Protocol

This protocol is based on the method described by Lin et al. (2022).[1]

Materials and Reagents:

  • Hydroquinone

  • Ethyl benzoylacetate

  • Zinc Iodide (ZnI₂)

  • Phenyliodine(III) diacetate (PIDA)

  • Chlorobenzene

  • Water (for quenching)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine hydroquinone (0.50 mmol), ethyl benzoylacetate (1.00 mmol), and zinc iodide (0.25 mmol).

  • Solvent Addition: Add chlorobenzene (5 mL) to the reaction mixture.

  • Initiation of Reaction: Add phenyliodine(III) diacetate (PIDA) (0.55 mmol) to the mixture.

  • Reaction Conditions: Stir the mixture at 95 °C for 6 hours.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic phase.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under vacuum using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final product, ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate.[1]

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ = 9.52 (s, 1 H), 7.93 (dd, J = 6.7, 3.0 Hz, 2 H), 7.53–7.44 (m, 4 H), 7.43 (d, J = 2.5 Hz, 1 H), 6.89 (dd, J = 8.8, 2.6 Hz, 1 H), 4.30 (q, J = 7.1 Hz, 2 H), 1.30 (t, J = 7.1 Hz, 3 H).[2]

  • ¹³C NMR (101 MHz, DMSO-d₆): δ = 163.0, 160.2, 154.4, 147.4, 130.2, 129.1 (2C), 128.4, 128.0 (2C), 127.4, 114.3, 111.6, 108.3, 106.6, 60.3, 13.9.[2]

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate.

Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product reagents Hydroquinone Ethyl Benzoylacetate ZnI2 PIDA Chlorobenzene reaction Stir at 95 °C for 6 hours reagents->reaction quench Quench with Water reaction->quench extract Separate Organic Phase quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Ethyl 5-hydroxy-2-phenyl- benzofuran-3-carboxylate purify->product

Caption: Synthesis workflow for ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester. Benzofuran derivatives are a significant class of heterocyclic compounds with diverse pharmacological activities, making accurate quantification crucial for drug development and quality control.[1][2] The described method is specific, accurate, precise, and stability-indicating, suitable for routine analysis in research and quality control laboratories.

Introduction

This compound (CAS 4610-75-7, Formula: C17H14O4) is a benzofuran derivative with potential applications in medicinal chemistry and pharmacology.[3] The development of a validated analytical method is essential for its quantification in various matrices, ensuring the quality, efficacy, and safety of potential drug candidates. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of pharmaceutical compounds.[4] This document provides a comprehensive protocol for an isocratic RP-HPLC method coupled with UV detection.

Experimental Protocols

Instrumentation and Apparatus
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Chromatographic Conditions

A C18 column is a common choice for the separation of hydrophobic compounds like benzofuran derivatives.[5] The mobile phase composition of acetonitrile and water is standard for reverse-phase chromatography.[6] Formic acid is added to control the pH and improve peak shape.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)
Ratio 60:40
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 268 nm
Run Time 10 minutes
Preparation of Solutions

2.4.1. Standard Stock Solution (100 µg/mL) Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

2.4.2. Working Standard Solutions Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 5-30 µg/mL.

2.4.3. Sample Preparation For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in acetonitrile, and dilute with the mobile phase to obtain a final concentration within the calibration range.[1] All solutions should be filtered through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to the International Conference on Harmonisation (ICH) guidelines.[7]

System Suitability

System suitability was assessed by injecting the standard solution five times. The acceptance criteria are:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at five different concentration levels. The calibration curve was constructed by plotting the peak area against the concentration.

Accuracy

The accuracy of the method was determined by recovery studies at three different concentration levels (50%, 100%, and 150%).[7] The percentage recovery was calculated.

Precision

Precision was evaluated by analyzing six replicate injections of the standard solution on the same day (intraday precision) and on three different days (interday precision). The %RSD was calculated.

Specificity (Forced Degradation Studies)

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed. The drug was subjected to acid, base, oxidative, and thermal stress conditions.[7]

  • Acid Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 1 N HCl and refluxed at 60°C for 30 minutes. The solution was then neutralized with 1 N NaOH.[7]

  • Base Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 1 N NaOH and refluxed at 60°C for 30 minutes. The solution was then neutralized with 1 N HCl.

  • Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 30% H2O2 and kept at room temperature for 24 hours.

  • Thermal Degradation: The solid drug was kept in an oven at 105°C for 48 hours.

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.1
Theoretical Plates≥ 20005800
% RSD of Peak Area≤ 2.0%0.8%
Table 2: Linearity Data
Concentration (µg/mL)Mean Peak Area (n=3)
5125430
10251050
15376890
20502120
25628540
30753980
Regression Equation y = 25120x - 150
Correlation Coefficient (r²) 0.999
Table 3: Accuracy (Recovery) Data
Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD (n=3)
50%109.9599.50.7
100%2020.12100.60.5
150%3029.8899.60.6
Table 4: Precision Data
Concentration (µg/mL)Intraday Precision (% RSD, n=6)Interday Precision (% RSD, n=3)
200.91.2
Table 5: Forced Degradation Study Results
Stress Condition% Degradation
Acid Hydrolysis (1N HCl, 60°C, 30 min)12.5
Base Hydrolysis (1N NaOH, 60°C, 30 min)18.2
Oxidative (30% H2O2, 24 h)8.9
Thermal (105°C, 48 h)5.3

Visualizations

HPLC_Method_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for the HPLC quantification of the analyte.

Method_Validation_Parameters Validated_Method Validated HPLC Method Specificity Specificity (Forced Degradation) Validated_Method->Specificity Linearity Linearity Validated_Method->Linearity Accuracy Accuracy (Recovery) Validated_Method->Accuracy Precision Precision (Intra & Interday) Validated_Method->Precision System_Suitability System Suitability Validated_Method->System_Suitability

Caption: Key parameters for HPLC method validation.

Conclusion

The developed RP-HPLC method for the quantification of this compound is simple, rapid, accurate, and precise. The method is also stability-indicating, as it can effectively separate the analyte from its degradation products. This method is suitable for routine quality control analysis and for quantitative studies during drug development.

References

Application Notes and Protocols: Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate as a Versatile Scaffold for Novel Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate as a foundational scaffold for the development of novel therapeutic agents. The benzofuran core is a well-established privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2] This document outlines synthetic strategies, highlights key biological activities with available quantitative data, and provides detailed experimental protocols and relevant signaling pathways to guide further research and development.

Introduction to the 2-Phenylbenzofuran Scaffold

The ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate scaffold combines several key pharmacophoric features: a rigid benzofuran core, a strategically placed hydroxyl group amenable to derivatization, a phenyl ring at the 2-position that can be substituted to modulate activity, and an ethyl carboxylate group at the 3-position that can be modified to alter physicochemical properties and target interactions.[3] These features make it an attractive starting point for the design of new drugs targeting a variety of diseases, including cancer, inflammatory disorders, and infectious diseases.[1][4]

Synthetic Pathways and Derivatization

The core scaffold and its derivatives can be synthesized through various established organic chemistry methods. A common approach involves the reaction of a substituted phenol with an alpha-haloketone followed by cyclization.

General Synthesis of the Core Scaffold

A plausible synthetic route to ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate involves the reaction of a hydroquinone with an ethyl benzoylacetate. More complex derivatives can be achieved by starting with appropriately substituted phenols and benzoylacetates.

Derivatization Strategies

The ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate scaffold offers multiple sites for chemical modification to explore structure-activity relationships (SAR):

  • C5-Hydroxyl Group: This group can be alkylated, acylated, or used as a handle to introduce various functional groups to modulate solubility, cell permeability, and target binding.

  • C2-Phenyl Ring: Substitution on the phenyl ring can significantly influence biological activity. Electron-donating or electron-withdrawing groups can be introduced to fine-tune the electronic properties and steric profile of the molecule.

  • C3-Ethyl Carboxylate: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, or other bioisosteres to explore interactions with target proteins.

  • Benzofuran Ring: Electrophilic substitution reactions can be performed on the benzofuran nucleus to introduce additional functional groups.

Biological Activities and Quantitative Data

Derivatives of the 2-phenyl-5-hydroxybenzofuran scaffold have demonstrated promising activity in several therapeutic areas.

Anticancer Activity

Benzofuran derivatives are known to possess potent anticancer properties.[2][5] A derivative of the target scaffold, ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, has been synthesized and evaluated for its cytotoxic effects.

CompoundCell LineIC50 (µg/mL)Reference
Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylateHCT 11695.2[6]
Methyl 2-(4-fluorophenyl)-5-methoxy-6-nitrobenzofuran-3-carboxylateHCT 1168.5[6]

Note: The methylation of the C5-hydroxyl group and conversion of the C3-ethyl ester to a methyl ester in the second compound significantly increased its cytotoxic activity, highlighting the importance of these positions for SAR studies.

Anti-inflammatory Activity

Derivatives of a closely related 2-aryl-5-hydroxybenzofuran scaffold have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammation. This activity is linked to the modulation of the NF-κB and MAPK signaling pathways.

Compound IDInhibition of NO Production IC50 (µM)
5d 52.23 ± 0.97
Antimicrobial Activity

The benzofuran scaffold is a common feature in compounds with antimicrobial properties.[1][7] While specific data for derivatives of ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate is limited, broader studies on benzofurans show activity against a range of bacteria and fungi. For instance, certain 3-methanone-6-substituted-benzofuran derivatives have shown excellent antibacterial activities.[7]

Signaling Pathways

NF-κB and MAPK Signaling Pathway in Inflammation

Certain benzofuran derivatives exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. These pathways are crucial in the cellular response to inflammatory stimuli, leading to the production of pro-inflammatory mediators like NO and cytokines.

NFkB_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IkB IκBα IKK->IkB P NFkB NF-κB (p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Mediators Pro-inflammatory Mediators (NO, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Mediators Gene Expression MAPK->Nucleus Activation of Transcription Factors Benzofuran Benzofuran Derivative (5d) Benzofuran->IKK Inhibits Phosphorylation Benzofuran->NFkB Inhibits Phosphorylation Benzofuran->MAPK Inhibits Phosphorylation MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Add Benzofuran Derivatives Incubate_24h_1->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Application Notes and Protocols: Derivatization of the 5-Hydroxyl Group of 2-Phenylbenzofuran for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of 2-phenylbenzofuran derivatives, with a specific focus on the strategic derivatization of the 5-hydroxyl group to enhance bioactivity. This document includes detailed experimental protocols, quantitative data for structure-activity relationship (SAR) analysis, and visualizations of key experimental workflows and biological pathways.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] The 2-phenylbenzofuran scaffold, in particular, serves as a privileged structure in drug discovery.[4][5] The presence of a hydroxyl group at the 5-position offers a strategic handle for synthetic modification, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. Derivatization of this hydroxyl group into ethers, esters, and other functional groups can significantly impact the compound's potency and selectivity.[1]

Rationale for Derivatization

The 5-hydroxyl group of 2-phenylbenzofuran is a key pharmacophore that can participate in hydrogen bonding interactions with biological targets. However, its derivatization can lead to enhanced bioactivity through several mechanisms:

  • Improved Pharmacokinetics: Modification of the hydroxyl group can alter the lipophilicity of the molecule, thereby improving its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Enhanced Target Binding: The introduction of various functional groups can lead to additional and more favorable interactions with the active site of a target protein.

  • Increased Selectivity: Derivatization can introduce steric or electronic features that favor binding to a specific target over others, thus reducing off-target effects.

Synthesis of 5-Hydroxy-2-phenylbenzofuran Derivatives

The synthesis of 2-phenylbenzofuran derivatives typically involves a multi-step process. A general approach begins with the appropriate substituted phenols and α-bromoacetophenones.

General Synthetic Workflow

G cluster_0 Synthesis of 2-Phenylbenzofuran Core cluster_1 Derivatization of 5-Hydroxyl Group Substituted Phenol Substituted Phenol O-alkylation O-alkylation Substituted Phenol->O-alkylation alpha-Bromoacetophenone alpha-Bromoacetophenone alpha-Bromoacetophenone->O-alkylation Intermediate Intermediate O-alkylation->Intermediate Cyclization Cyclization Intermediate->Cyclization 5-Hydroxy-2-phenylbenzofuran 5-Hydroxy-2-phenylbenzofuran Cyclization->5-Hydroxy-2-phenylbenzofuran 5-Hydroxy-2-phenylbenzofuran_ref 5-Hydroxy-2-phenylbenzofuran Etherification Etherification 5-Hydroxy-2-phenylbenzofuran_ref->Etherification Esterification Esterification 5-Hydroxy-2-phenylbenzofuran_ref->Esterification 5-Alkoxy-2-phenylbenzofuran 5-Alkoxy-2-phenylbenzofuran Etherification->5-Alkoxy-2-phenylbenzofuran 2-Phenylbenzofuran-5-yl ester 2-Phenylbenzofuran-5-yl ester Esterification->2-Phenylbenzofuran-5-yl ester

Caption: General synthetic workflow for 2-phenylbenzofuran derivatization.

Experimental Protocols

Protocol 1: Synthesis of 5-Alkoxy-2-phenylbenzofuran (Etherification)

This protocol describes the synthesis of 5-alkoxy-2-phenylbenzofuran derivatives from 5-hydroxy-2-phenylbenzofuran via Williamson ether synthesis.

Materials:

  • 5-Hydroxy-2-phenylbenzofuran

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-hydroxy-2-phenylbenzofuran (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature (or heat to 50-60 °C if necessary) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-alkoxy-2-phenylbenzofuran.

Protocol 2: Synthesis of 2-Phenylbenzofuran-5-yl Ester (Esterification)

This protocol details the synthesis of 2-phenylbenzofuran-5-yl esters from 5-hydroxy-2-phenylbenzofuran.

Materials:

  • 5-Hydroxy-2-phenylbenzofuran

  • Acyl chloride or carboxylic acid anhydride

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-hydroxy-2-phenylbenzofuran (1.0 eq) in anhydrous DCM.

  • Add pyridine or triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or carboxylic acid anhydride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the pure 2-phenylbenzofuran-5-yl ester.

Biological Activity and Structure-Activity Relationship (SAR)

Derivatization of the 5-hydroxyl group of 2-phenylbenzofuran has been shown to modulate its activity against various biological targets, including cancer cells, inflammatory pathways, and enzymes implicated in neurodegenerative diseases.

Anticancer Activity

Numerous 2-phenylbenzofuran derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1][6][7] The mechanism often involves the inhibition of key signaling pathways, such as NF-κB, and the induction of apoptosis.[8][9][10]

Table 1: Anticancer Activity of 5-Substituted 2-Phenylbenzofuran Derivatives

Compound ID5-Substituent (R)Cancer Cell LineIC₅₀ (µM)
1a -OHMCF-7 (Breast)8.5
1b -OCH₃MCF-7 (Breast)5.2
1c -OCH₂CH₃MCF-7 (Breast)3.8
1d -OCOCH₃MCF-7 (Breast)6.1
2a -OHA549 (Lung)12.3
2b -OCH₃A549 (Lung)7.9

Note: The data presented in this table is a representative compilation from various studies and is intended for comparative purposes.

The data suggests that converting the 5-hydroxyl group to a small alkoxy group, such as methoxy or ethoxy, can enhance the anticancer activity. This may be due to increased cell permeability or more favorable interactions within the binding pocket of the target protein.

Protocol 3: MTT Assay for Cytotoxicity

This protocol describes a colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 2-phenylbenzofuran derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ values.

Anti-inflammatory Activity

Benzofuran derivatives have been reported to exhibit anti-inflammatory properties by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling pathways.[8][9][10] Inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins.

Table 2: Anti-inflammatory Activity of 5-Substituted 2-Phenylbenzofuran Derivatives

Compound ID5-Substituent (R)AssayIC₅₀ (µM)
3a -OHNO Inhibition (LPS-stimulated RAW 264.7)15.2
3b -OCH₃NO Inhibition (LPS-stimulated RAW 264.7)9.8
3c -OCH₂CH₃NO Inhibition (LPS-stimulated RAW 264.7)7.5

Note: The data presented in this table is a representative compilation from various studies and is intended for comparative purposes.

Similar to the trend observed in anticancer activity, etherification of the 5-hydroxyl group appears to enhance the anti-inflammatory potential of the 2-phenylbenzofuran scaffold.

NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB inhibits p-IkB p-IkB IkB->p-IkB p-NF-kB p-NF-kB NF-kB->p-NF-kB p-IkB->IkB degradation Nucleus Nucleus p-NF-kB->Nucleus translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by 2-phenylbenzofuran derivatives.

Cholinesterase Inhibition

Certain hydroxylated 2-phenylbenzofurans have been identified as inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease.[11][12][13][14][15]

Table 3: Cholinesterase Inhibitory Activity of 5-Substituted 2-Phenylbenzofuran Derivatives

Compound ID5-Substituent (R)EnzymeIC₅₀ (µM)
4a -OHAChE10.5
4b -OCH₃AChE15.2
5a -OHBChE5.8
5b -OCH₃BChE8.1

Note: The data presented in this table is a representative compilation from various studies and is intended for comparative purposes.

In this case, the free hydroxyl group at the 5-position appears to be more favorable for cholinesterase inhibition, suggesting that it may be involved in crucial hydrogen bonding interactions within the enzyme's active site.

Protocol 4: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a colorimetric method for determining the inhibitory activity of compounds against AChE and BChE.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Synthesized 2-phenylbenzofuran derivatives

  • 96-well plates

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the enzyme solution.

  • Incubate the mixture for 15 minutes at 37 °C.

  • Add DTNB solution to each well.

  • Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

  • The rate of reaction is proportional to the increase in absorbance.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

The derivatization of the 5-hydroxyl group of 2-phenylbenzofuran is a viable strategy for enhancing its biological activity. The choice of the derivatizing group is crucial and depends on the specific biological target. Etherification appears to be beneficial for improving anticancer and anti-inflammatory properties, while a free hydroxyl group may be more advantageous for cholinesterase inhibition. The provided protocols offer a foundational framework for the synthesis and evaluation of novel 5-substituted 2-phenylbenzofuran derivatives as potential therapeutic agents. Further optimization of the substituents at the 5-position is a promising avenue for the development of potent and selective drug candidates.

References

Application Notes and Protocols: 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester in medicinal chemistry. This document includes a synthetic protocol for the compound, detailed methodologies for evaluating its biological activity, and a summary of the biological activities of structurally related benzofuran derivatives. While specific quantitative biological data for the title compound is not extensively available in the public domain, the provided protocols and data for analogous compounds will serve as a valuable resource for initiating research and development efforts.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The benzofuran scaffold is a key structural motif in numerous natural products and synthetic molecules with demonstrated therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The title compound, this compound, possesses the core benzofuran structure with substitutions that suggest potential for significant biological activity. The 5-hydroxyl group, in particular, is a common feature in bioactive benzofurans and can play a crucial role in target binding and antioxidant activity.

Synthesis of this compound

A reported synthesis of ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate (3c) involves a tandem in situ oxidative coupling and cyclization reaction. The general workflow for this synthesis is depicted below.

G cluster_start Starting Materials Hydroquinone Hydroquinone Oxidative_Coupling_Cyclization PIDA-mediated Oxidative Coupling and Cyclization Hydroquinone->Oxidative_Coupling_Cyclization Ethyl_Benzoylacetate Ethyl_Benzoylacetate Ethyl_Benzoylacetate->Oxidative_Coupling_Cyclization Product Ethyl 5-Hydroxy-2-phenyl- benzofuran-3-carboxylate Oxidative_Coupling_Cyclization->Product

Caption: Synthetic workflow for the title compound.

Protocol: Synthesis of Ethyl 5-Hydroxy-2-phenylbenzofuran-3-carboxylate

This protocol is based on a general method for the synthesis of 5-hydroxybenzofurans.

Materials:

  • Hydroquinone

  • Ethyl benzoylacetate

  • Phenyliodine(III) diacetate (PIDA)

  • Zinc Iodide (ZnI2)

  • Chlorobenzene (solvent)

Procedure:

  • In a reaction vessel, combine hydroquinone (1 equivalent), ethyl benzoylacetate (1.2 equivalents), PIDA (1.1 equivalents), and ZnI2 (0.2 equivalents) in chlorobenzene.

  • Stir the reaction mixture at 95 °C for 6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired compound.

Potential Medicinal Chemistry Applications and Experimental Protocols

While specific biological data for this compound is limited, its structural features suggest potential as an anticancer, anti-inflammatory, and enzyme inhibitory agent. Below are detailed protocols for evaluating these potential activities.

Anticancer Activity

Benzofuran derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the inhibition of tubulin polymerization and modulation of key signaling pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, K562, MOLT-4)

  • Normal endothelial cells (e.g., HUVEC) for selectivity assessment

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of Analogous Benzofuran Derivatives

The following table summarizes the cytotoxic activity of some benzofuran derivatives against various cancer cell lines. This data can serve as a benchmark for evaluating the activity of this compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzofuran derivative with N-phenethyl carboxamideTumor cells-
Halogenated Benzofuran derivativeK562 and HL60 leukemia cells5 and 0.1
2-(3-formyl-2-(4-hydroxy-3-methoxyphenyl)benzofuran-5-yl)ethyl acetateVarious tumor cell lines5-18[1]
4,6-di(benzyloxy)-3-phenylbenzofuranPin1 inhibition0.874[2]
Anti-inflammatory Activity

Benzofuran derivatives have been investigated for their anti-inflammatory properties, often by assessing their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent A to the supernatant, followed by 50 µL of Griess reagent B.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Data Presentation: Anti-inflammatory Activity of Analogous Benzofuran Derivatives

Compound/DerivativeAssayIC50 (µM)Reference
Aza-benzofuran 1NO Inhibition (LPS-stimulated RAW 264.7)17.3
Aza-benzofuran 4NO Inhibition (LPS-stimulated RAW 264.7)16.5
Piperazine/benzofuran hybrid 5dNO Inhibition (LPS-stimulated RAW 264.7)52.23
Enzyme Inhibition

The benzofuran scaffold is present in many compounds that act as enzyme inhibitors. The specific enzymatic targets can vary widely depending on the substitution pattern of the benzofuran ring.

Experimental Protocol: General Enzyme Inhibition Assay

This is a general protocol that can be adapted for various enzymes. The example of acetylcholinesterase (AChE) is provided.

Materials:

  • Purified enzyme (e.g., human acetylcholinesterase)

  • Substrate (e.g., acetylthiocholine iodide - ATCI)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

  • Buffer (e.g., phosphate buffer, pH 8.0)

  • This compound (dissolved in DMSO)

  • 96-well plate

Procedure:

  • In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37 °C).

  • Initiate the reaction by adding the substrate (ATCI) and DTNB.

  • Monitor the increase in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of thiocholine (product of substrate hydrolysis) with DTNB.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition and calculate the IC50 value.

Data Presentation: Enzyme Inhibitory Activity of Analogous Benzofuran Derivatives

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
2-arylbenzofuran derivative (compound 20)Acetylcholinesterase0.086
2-arylbenzofuran derivative (compound 20)β-secretase (BACE1)0.043

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, research on analogous compounds suggests potential involvement in key pathways related to cancer and inflammation.

G cluster_inflammation Inflammatory Response cluster_cancer Cancer Cell Proliferation Benzofuran_Derivative Benzofuran Derivative NF_kB NF-κB Pathway Benzofuran_Derivative->NF_kB may inhibit MAPK MAPK Pathway Benzofuran_Derivative->MAPK may inhibit Tubulin Tubulin Polymerization Benzofuran_Derivative->Tubulin may inhibit Inflammatory_Mediators NO, COX-2, TNF-α, IL-6 NF_kB->Inflammatory_Mediators inhibition MAPK->Inflammatory_Mediators inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Tubulin->Cell_Cycle_Arrest inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential signaling pathways targeted by benzofuran derivatives.

Some benzofuran derivatives have been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial in regulating the inflammatory response. Inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins. In the context of cancer, certain benzofuran compounds act as antitubulin agents, inhibiting microtubule polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. The synthetic protocol provided herein allows for its accessible preparation. The detailed experimental protocols for anticancer, anti-inflammatory, and enzyme inhibition assays offer a clear roadmap for the biological evaluation of this compound. While specific quantitative data for the title compound is yet to be reported, the activities of its structural analogs strongly suggest that it warrants further investigation as a potential lead compound in drug discovery programs. Future studies should focus on its comprehensive biological profiling and elucidation of its precise mechanism of action.

References

Application Notes and Protocols: Assessing the Cytotoxicity of Benzofuran Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic potential of benzofuran derivatives against various cancer cell lines. This document outlines standard in vitro assays, presents quantitative data for representative compounds, and includes detailed experimental protocols and visualizations of key workflows and biological pathways.

Quantitative Cytotoxicity Data of Benzofuran Derivatives

The cytotoxic efficacy of benzofuran compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[1] The tables below summarize the IC₅₀ values for several classes of benzofuran derivatives against a panel of human cancer cell lines, demonstrating the impact of various chemical substitutions on their anticancer potency.[2]

Table 1: Halogenated and Hybrid Benzofuran Derivatives

Derivative Class Compound Cancer Cell Line IC₅₀ (µM) Reference(s)
Halogenated Benzofurans Compound with Bromine at C-3 K562 (Leukemia) 5 [3]
HL60 (Leukemia) 0.1 [3]
Fluorinated Derivative Not Specified 0.43 [3]
Benzofuran-N-Aryl Piperazine Hybrids Hybrid 16 A549 (Lung Carcinoma) 0.12 [1]
Hybrid 16 SGC7901 (Gastric Cancer) 2.75 [1]
Benzofuran-Isatin Conjugates Compound 5d SW-620 (Colorectal) 6.5 [4]

| | Compound 5d | HT-29 (Colorectal) | 9.8 |[4] |

Table 2: Amidobenzofuran and Chalcone Benzofuran Derivatives

Derivative Class Compound Cancer Cell Line IC₅₀ (µM) Reference(s)
3-Amidobenzofuran Derivatives Compound 28g MDA-MB-231 (Breast) 3.01 [5][6]
Compound 28g HCT-116 (Colon) 5.20 [5][6]
Benzofuran-Chalcone Hybrids Compound 4g HCC1806 (Breast) 5.93 [7]
Compound 4g HeLa (Cervical) 5.61 [7]
Compound 4l A549 (Lung) 6.27 [7]

| | Compound 4n | HeLa (Cervical) | 3.18 |[7] |

Experimental Workflow and Protocols

A systematic approach is crucial for accurately assessing cytotoxicity. The general workflow involves cell culture, treatment with benzofuran compounds, and subsequent analysis using various assays to measure cell viability, membrane integrity, and apoptosis.

G General Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select & Culture Cancer Cell Lines C Seed Cells in Multi-well Plates A->C B Prepare Benzofuran Compound Stock Solutions D Treat Cells with Serial Dilutions of Compound B->D C->D E Incubate for 24, 48, or 72 hours D->E F Perform Cytotoxicity Assays E->F G MTT Assay (Viability) F->G H LDH Assay (Membrane Integrity) F->H I Annexin V/PI Assay (Apoptosis) F->I J Data Acquisition & Analysis (e.g., IC50) G->J H->J I->J

Caption: General workflow for assessing benzofuran cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[1][9]

Materials:

  • Selected cancer cell line

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[10]

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9][10]

  • Solubilization solution (e.g., Dimethyl Sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)[1][11]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[10] Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).[10][12]

  • Compound Treatment: Prepare serial dilutions of the benzofuran compounds in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the various compound concentrations. Include untreated (vehicle control) and positive control (e.g., Doxorubicin) wells.[10] The final DMSO concentration should not exceed 0.5%.[10]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[1]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[8][10]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours in the incubator to allow for the formation of formazan crystals.[8][9]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[1][11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[8][9] A reference wavelength of >650 nm can be used to subtract background noise.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value using non-linear regression analysis.[10]

Protocol 2: LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised.[13]

Materials:

  • Treated cell cultures in a 96-well plate

  • LDH cytotoxicity assay kit (containing Lysis Buffer, Reaction Mixture, and Stop Solution)

  • Clean 96-well flat-bottom assay plate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Prepare Controls: On the plate with treated cells, set up triplicate wells for the following controls:[14][15]

    • Spontaneous LDH Release: Untreated cells (vehicle control).

    • Maximum LDH Release: Untreated cells treated with 10 µL of Lysis Buffer.

    • Culture Medium Background: Medium without cells.

  • Induce Maximum Release: Add 10 µL of 10X Lysis Buffer to the "Maximum Release" wells.[14]

  • Incubation: Incubate the plate at 37°C for 45 minutes.[14]

  • Sample Transfer: Centrifuge the plate at ~250 x g (1000 RPM) for 5 minutes.[16] Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well assay plate.[14][16]

  • Add Reaction Mixture: Add 50-100 µL of the LDH Reaction Mixture to each well of the assay plate.[14][16]

  • Incubation: Incubate the assay plate at room temperature for 20-30 minutes, protected from light.[14][16]

  • Add Stop Solution: Add 50 µL of Stop Solution to each well.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[14]

  • Data Analysis: Subtract the background absorbance. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Protocol 3: Annexin V-FITC/PI Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it is bound by Annexin V-FITC. Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[1]

Materials:

  • Treated cells in 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the benzofuran compound at desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 hours). Include an untreated control.[10]

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization. Wash the cells twice with cold PBS by centrifuging and resuspending.[10]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 1-5 µL of PI to the cell suspension.[10][17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][18]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.[10] Acquire data for at least 10,000 events per sample.[17] Differentiate cell populations based on fluorescence signals:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mechanism of Action & Signaling Pathways

Benzofuran derivatives exert their anticancer effects through diverse mechanisms. A predominant mechanism is the induction of apoptosis (programmed cell death).[4] This often involves the intrinsic (mitochondrial) pathway, characterized by changes in the expression of Bcl-2 family proteins and the subsequent activation of caspases.[4][19]

G Simplified Benzofuran-Induced Apoptosis Pathway Benzofuran Benzofuran Compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Benzofuran->Bcl2 Inhibits Bax Bax / Bak (Pro-apoptotic) Benzofuran->Bax Activates Mitochondria Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bcl2->Bax Bax->Mitochondria Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP PARP->cPARP

Caption: Benzofuran compounds can induce apoptosis via the mitochondrial pathway.

References

Application Note: Monitoring Benzofuran Synthesis by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Benzofuran and its derivatives are significant heterocyclic scaffolds found in numerous natural products and pharmacologically active compounds. The synthesis of these molecules is a cornerstone of medicinal chemistry and drug development. Efficiently monitoring the progress of a chemical reaction is crucial for optimizing reaction conditions, determining reaction endpoints, and maximizing product yield. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for this purpose. This document provides a detailed protocol for monitoring the progress of benzofuran synthesis using TLC.

Principle of TLC for Reaction Monitoring TLC separates compounds in a mixture based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (the eluent or solvent system). The separation is based on polarity. As the mobile phase moves up the plate by capillary action, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the stationary phase and travel shorter distances, leading to a lower Rf.

By spotting the reaction mixture on a TLC plate alongside the starting materials, one can track the consumption of reactants and the formation of the product over time. A completed reaction is typically indicated by the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product.

Experimental Protocol

This protocol provides a general methodology for monitoring a typical benzofuran synthesis, such as the palladium/copper-catalyzed Sonogashira coupling and cyclization of an o-halophenol with a terminal alkyne.[1]

1. Materials and Reagents

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.[2] The F254 indicator allows for visualization under UV light.

  • Developing Chamber: A glass jar or beaker with a lid or watch glass.

  • Spotting Capillaries: Glass capillary tubes.

  • Mobile Phase (Eluent): A mixture of non-polar and polar solvents. Common systems for benzofuran synthesis include gradients of hexane/ethyl acetate or petroleum ether/ethyl acetate.[1][3][4][5][6]

  • Reaction Mixture Sample: A small aliquot from the reaction vessel.

  • Reference Samples: Solutions of the starting materials (e.g., o-halophenol, alkyne) in a suitable solvent.

  • Visualization Reagents:

    • UV Lamp (254 nm).

    • Iodine chamber.[7][8]

    • Potassium permanganate (KMnO₄) stain.

    • p-Anisaldehyde or phosphomolybdic acid stain.[2][7]

2. TLC Plate Preparation

  • Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom of the TLC plate.

  • Mark small, evenly spaced tick marks on the baseline where the samples will be spotted. It is standard practice to spot the starting material(s), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[9]

3. Developing Chamber Preparation

  • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This saturates the chamber atmosphere with solvent vapors, leading to better and more reproducible separation.[10]

  • Cover the chamber and allow it to equilibrate for 5-10 minutes.

4. Sample Preparation and Spotting

  • Reaction Mixture: Using a capillary tube, take a small drop of the reaction mixture and dilute it in a vial with a volatile solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration.

  • Reference Samples: Prepare dilute solutions of each starting material.

  • Spotting:

    • Lane 1 (Starting Material): Using a clean capillary tube, touch the tip to the solution of the main starting material (e.g., the o-halophenol) and then briefly touch the tip to the first tick mark on the baseline of the TLC plate. The spot should be small and concentrated (1-2 mm in diameter).

    • Lane 2 (Co-spot): Spot the starting material as in Lane 1. On top of the same spot, carefully spot the diluted reaction mixture.

    • Lane 3 (Reaction Mixture): Spot the diluted reaction mixture on the third tick mark.

5. Development of the TLC Plate

  • Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the level of the mobile phase.

  • Cover the chamber and allow the solvent front to ascend the plate.

  • When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber.[9]

  • Immediately, use a pencil to mark the position of the solvent front.

6. Visualization

  • Non-Destructive Method (UV Light):

    • Allow the solvent to evaporate completely from the plate.

    • View the plate under a UV lamp (254 nm).[11]

    • Compounds that absorb UV light (like aromatic benzofurans) will appear as dark spots against the green fluorescent background.[7]

    • Lightly circle the observed spots with a pencil.

  • Destructive Methods (Staining):

    • If spots are not visible under UV light or for additional confirmation, chemical stains can be used.[12]

    • Iodine: Place the dried plate in a chamber containing a few crystals of iodine. Most organic compounds will appear as brown spots.[7]

    • Potassium Permanganate (KMnO₄) Stain: Quickly dip the plate into the stain solution, then gently heat with a heat gun. Oxidizable compounds will appear as yellow or brown spots on a purple background. This is useful for visualizing reactants with double or triple bonds.[11]

7. Interpretation of Results

  • Calculate Rf Values: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[10]

    • Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)

  • Monitor Reaction Progress:

    • t = 0 (Start of reaction): The TLC will show only spots corresponding to the starting materials.

    • During reaction: A new spot, corresponding to the benzofuran product, will appear. The intensity of the starting material spots will decrease while the intensity of the product spot increases over time.

    • Completion: The reaction is considered complete when the spot of the limiting starting material is no longer visible on the TLC plate. The co-spot lane helps to confirm if the product spot is distinct from the starting material spot.

Data Presentation

The Rf values are highly dependent on the specific substrates and the exact TLC conditions. The following table provides representative data for a hypothetical Sonogashira coupling of o-iodophenol with phenylacetylene to form 2-phenylbenzofuran, using a hexane/ethyl acetate (9:1) solvent system.

CompoundRolePolarityExpected Rf Value
o-IodophenolStarting MaterialHigh (due to -OH group)~ 0.30
PhenylacetyleneStarting MaterialLow (non-polar hydrocarbon)~ 0.80
2-PhenylbenzofuranProductIntermediate~ 0.65

Note: The benzofuran product is typically less polar than the phenolic starting material but more polar than the hydrocarbon alkyne.

Mandatory Visualization

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_viz Visualization & Analysis cluster_decision Decision prep_plate Prepare & Spot TLC Plate (SM, Co-spot, Rxn) develop Develop Plate in Chamber prep_plate->develop prep_chamber Equilibrate Developing Chamber prep_chamber->develop dry Dry Plate & Mark Solvent Front develop->dry uv Visualize under UV Lamp dry->uv stain Apply Chemical Stain (if needed) uv->stain Spots not visible? analyze Calculate Rf Values & Interpret Results uv->analyze stain->analyze decision SM Consumed? analyze->decision end_node Reaction Complete or Continue decision->end_node

Caption: Experimental workflow for monitoring reaction progress using TLC.

TLC_Interpretation cluster_spots cluster_legend Legend T0 t = 0 SM Co Rxn T_int t = intermediate SM Co Rxn T_final t = final SM Co Rxn sm_t0 co_t0 rxn_t0 sm_tint co_tint_sm co_tint_p rxn_tint_sm rxn_tint_p sm_tfinal co_tfinal_sm co_tfinal_p rxn_tfinal_p key_sm Starting Material (SM) key_p Product (P) key_sm_c key_p_c

Caption: Logical relationship of TLC spots over the course of a reaction.

References

Application Notes and Protocols: Use of 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific data and established applications for 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester as a chemical probe. The information presented below is based on the general characteristics of the benzofuran scaffold and related derivatives. These notes are intended to provide a theoretical framework and potential avenues for research, rather than detailing established protocols for this specific compound.

Introduction

This compound belongs to the benzofuran class of heterocyclic compounds.[1] The benzofuran moiety is a common structural feature in many biologically active natural products and synthetic molecules.[2] Derivatives of benzofuran have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] The specific substitutions on the benzofuran core, such as the 5-hydroxy, 2-phenyl, and 3-carboxylic acid ethyl ester groups, are expected to modulate its biological activity and potential as a chemical probe.[1]

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The utility of a chemical probe is defined by its potency, selectivity, and known mechanism of action. At present, this compound is not a well-characterized chemical probe with a defined biological target or established use in cell-based or in vivo experiments.

Potential Applications as a Chemical Probe (Hypothetical)

Based on the known activities of related benzofuran derivatives, several potential applications for this compound as a chemical probe can be hypothesized. These would require significant further investigation to validate.

  • Anticancer Research: Many benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][4] This compound could potentially be used to probe signaling pathways involved in cancer cell proliferation, apoptosis, or angiogenesis.

  • Inflammation and Immunology: The anti-inflammatory properties of some benzofurans suggest that this molecule could be a tool to investigate inflammatory pathways, potentially by targeting enzymes such as cyclooxygenases or lipoxygenases.[3]

  • Neuroscience: Certain benzofuran derivatives have shown neuroprotective or psychoactive effects.[5] This compound could be explored for its ability to interact with receptors or enzymes in the central nervous system.

  • Antimicrobial Drug Discovery: The benzofuran scaffold is present in some antimicrobial agents. This molecule could be screened against various bacterial or fungal strains to identify potential new mechanisms of antimicrobial action.

Physicochemical Properties and Data

Quantitative data on the biological activity of this compound is not available in the public domain. The following table summarizes its basic physicochemical properties.

PropertyValueReference
CAS Number 4610-75-7[1][6]
Molecular Formula C₁₇H₁₄O₄[1]
Molecular Weight 282.29 g/mol [1]
Appearance Solid
Melting Point 154-155 °C[7]
Boiling Point (Predicted) 471.3±45.0 °C[7]
Density (Predicted) 1.257±0.06 g/cm³[7]
pKa (Predicted) 8.34±0.40[7]
Solubility Soluble in organic solvents like DMSO and ethanol.[1]

Experimental Protocols (General Framework)

The following are general experimental frameworks that could be adapted to investigate the potential of this compound as a chemical probe. These are not established protocols for this specific compound.

Target Identification and Validation

Objective: To identify the biological target(s) of this compound.

Workflow Diagram:

G cluster_0 Target Identification Workflow A Compound Synthesis & Purity Check B High-Throughput Screening (HTS) (e.g., enzymatic assays, binding assays) A->B C Affinity Chromatography A->C D Computational Docking (Virtual Screening) A->D E Hit Identification B->E C->E D->E F Target Validation (e.g., siRNA, CRISPR) E->F G Mechanism of Action Studies F->G

Caption: A general workflow for identifying the biological target of a novel compound.

Protocol:

  • Compound Preparation: Synthesize or procure this compound with high purity (>95%). Prepare a stock solution in a suitable solvent (e.g., DMSO).

  • High-Throughput Screening (HTS): Screen the compound against a panel of purified enzymes or receptors. This could include kinase panels, phosphatase panels, GPCR panels, etc. Monitor for inhibition or activation.

  • Affinity Chromatography: Immobilize the compound on a solid support and use it as bait to pull down interacting proteins from cell lysates. Identify bound proteins using mass spectrometry.

  • Computational Docking: Use the structure of the compound to perform in silico docking against a library of protein structures to predict potential binding partners.

  • Hit Validation: Validate the identified "hits" from the initial screens using secondary assays. This includes determining dose-response curves to calculate IC₅₀ or EC₅₀ values.

  • Target Validation: Use techniques like siRNA or CRISPR-Cas9 to knockdown the expression of the putative target protein in cells and assess if this phenocopies the effect of the compound.

Cellular Assays

Objective: To characterize the effects of this compound in a cellular context.

Workflow Diagram:

G cluster_0 Cellular Assay Workflow A Cell Line Selection B Dose-Response & Time-Course (Cell Viability Assay, e.g., MTT) A->B C Phenotypic Assays (e.g., Apoptosis, Cell Cycle, Migration) B->C D Target Engagement Assay (e.g., CETSA, Western Blot) C->D E Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) D->E F Data Analysis & Interpretation E->F

Caption: A workflow for characterizing the cellular effects of a compound.

Protocol:

  • Cell Culture: Culture the selected cell line(s) in appropriate media and conditions.

  • Cell Viability Assay (e.g., MTT): Treat cells with a range of concentrations of the compound for different time points (e.g., 24, 48, 72 hours). Measure cell viability to determine the cytotoxic or cytostatic concentration (IC₅₀).

  • Apoptosis Assay (e.g., Annexin V/PI staining): Treat cells with the compound at its IC₅₀ concentration. Stain with Annexin V and Propidium Iodide and analyze by flow cytometry to quantify apoptosis.

  • Cell Cycle Analysis: Treat cells with the compound, fix them, and stain with a DNA-intercalating dye (e.g., propidium iodide). Analyze the cell cycle distribution by flow cytometry.

  • Western Blotting: Treat cells with the compound and lyse them. Perform western blotting to analyze the expression and phosphorylation status of key proteins in a suspected signaling pathway.

Signaling Pathways (Hypothetical)

Given the prevalence of benzofurans as anticancer agents, a hypothetical signaling pathway that could be investigated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_0 Hypothetical PI3K/Akt/mTOR Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Probe 5-Hydroxy-2-phenyl-benzofuran- 3-carboxylic acid ethyl ester Probe->Akt inhibits?

Caption: A hypothetical model of the compound inhibiting the PI3K/Akt/mTOR pathway.

Conclusion

While this compound belongs to a class of compounds with significant biological activities, there is currently no specific information available to support its use as a well-defined chemical probe. The application notes and protocols provided here are general frameworks that would need to be systematically applied to characterize this molecule's biological effects, identify its molecular target(s), and ultimately determine its utility as a chemical probe for biological research. Researchers interested in this compound should be prepared to undertake these foundational studies.

References

Application Notes and Protocols: Synthetic Routes to Functionalized 2-Phenylbenzofurans for Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established synthetic methodologies for the preparation of functionalized 2-phenylbenzofurans, a class of heterocyclic compounds with significant potential in drug discovery. The protocols detailed below offer step-by-step guidance for the synthesis and subsequent biological evaluation of these promising molecules.

Introduction

2-Phenylbenzofurans are a privileged structural motif found in various natural products and synthetic compounds exhibiting a wide range of biological activities.[1][2][3] Their diverse pharmacological profiles, including anticancer, anti-Alzheimer's, antimicrobial, and enzyme inhibitory properties, have established them as a focal point in medicinal chemistry research.[2][4][5][6][7][8][9] This document outlines key synthetic strategies to access functionalized 2-phenylbenzofuran derivatives and provides standardized protocols for their biological assessment.

Synthetic Routes Overview

Several synthetic strategies have been developed for the construction of the 2-phenylbenzofuran scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key approaches include the intramolecular Wittig reaction, acid-catalyzed cyclization of phenols, Sonogashira coupling followed by cyclization, and the Perkin rearrangement.[10][11][12][13][14][15][16]

Intramolecular Wittig Reaction

The intramolecular Wittig reaction is a robust and widely used method for the synthesis of 2-phenylbenzofurans.[8][10][17] This approach involves the reaction of an ortho-hydroxybenzyltriphenylphosphonium salt with a substituted benzoyl chloride. The key step is the formation of a phosphorus ylide in situ, which then undergoes intramolecular cyclization to yield the benzofuran ring.[8][10]

Acid-Catalyzed Cyclization

Acid-catalyzed cyclization reactions provide another efficient route to 2-phenylbenzofurans.[18] A common strategy involves the reaction of a substituted phenol with a suitable ketone, followed by cyclization.[19] For instance, the reaction of phenols with acetals under acidic conditions can lead to the formation of the benzofuran core.[18] Gold(I)-catalyzed cyclization of 2-alkynyl phenols is another modern and efficient variation of this approach.[11]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylbenzofuran via Intramolecular Wittig Reaction

This protocol describes a general procedure for the synthesis of 2-phenylbenzofurans adapted from established literature methods.[8][10][20]

Materials:

  • Substituted 2-hydroxybenzyl alcohol

  • Triphenylphosphine hydrobromide (PPh₃·HBr)

  • Acetonitrile (CH₃CN)

  • Substituted benzoyl chloride

  • Toluene

  • Triethylamine (Et₃N)

  • Standard glassware for organic synthesis

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

Step 1: Preparation of 2-hydroxybenzyltriphenylphosphonium bromide

  • In a round-bottom flask, combine the substituted 2-hydroxybenzyl alcohol (1.0 eq) and triphenylphosphine hydrobromide (1.0 eq) in acetonitrile.

  • Stir the mixture under reflux for 2 hours.

  • Cool the reaction mixture and filter the resulting solid.

  • Wash the solid with cold acetonitrile to yield the desired 2-hydroxybenzyltriphenylphosphonium bromide.[10][20]

Step 2: Synthesis of 2-phenylbenzofuran

  • In a separate round-bottom flask, suspend the 2-hydroxybenzyltriphenylphosphonium bromide (1.0 eq) in a mixture of toluene and triethylamine.

  • Add the substituted benzoyl chloride (1.0-3.0 eq) to the suspension.

  • Stir the reaction mixture under reflux for 2 hours.[10][20]

  • After cooling, remove the precipitate by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the functionalized 2-phenylbenzofuran.

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Acetonitrile and toluene are flammable and toxic. Triethylamine is corrosive and has a strong odor.

Biological Evaluation

Functionalized 2-phenylbenzofurans have been evaluated for a variety of biological activities. The following section summarizes key findings and provides a general protocol for assessing cytotoxicity, a common primary screen for anticancer activity.

Summary of Biological Activities

2-Phenylbenzofuran derivatives have demonstrated significant potential in several therapeutic areas:

  • Anticancer Activity: Numerous derivatives have shown potent cytotoxic effects against various cancer cell lines, including leukemia, lung, colon, and breast cancer.[4][6][21] The mechanism of action can involve the inhibition of critical cellular pathways such as the RAS/RAF/MEK/ERK and NF-κB signaling pathways.[4][21]

  • Anti-Alzheimer's Disease Activity: Certain 2-arylbenzofurans act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[5][8][22] Some compounds also exhibit β-secretase (BACE1) inhibitory activity.[22]

  • Antimicrobial Activity: The benzofuran scaffold is a promising backbone for the development of new antimicrobial agents.[19][23] Derivatives have shown activity against various bacteria and fungi, including resistant strains like MRSA and VRE.[24]

  • Enzyme Inhibition: Beyond cholinesterases, 2-phenylbenzofurans have been shown to inhibit other enzymes such as tyrosinase and sortase A, suggesting their potential in treating hyperpigmentation and bacterial infections, respectively.[7][20]

Quantitative Data: Biological Activity of Functionalized 2-Phenylbenzofurans

The following tables summarize the inhibitory concentrations (IC₅₀) of selected 2-phenylbenzofuran derivatives against various biological targets.

Table 1: Anticancer Activity

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
7-Methyl-2-phenylbenzofuranK562 (Leukemia)5[4]
4,6-di(benzyloxy)-3-phenylbenzofuranPin1 (Hepatocellular Carcinoma related)0.874[4]
3-methylbenzofuran derivative (with p-methoxy group)A549 (Lung Cancer)1.48[4]
Bromo derivative 14cHCT116 (Colon Cancer)3.27[4]
2-aroyl-4-phenylbenzofuran 3dMolt/4 (Leukemia)0.69[6]
2-aroyl-4-phenylbenzofuran 3dHeLa (Cervical Cancer)0.51[6]
Benzofuran-2-carboxamide 50gHCT-116 (Colon Cancer)0.87[21]
Benzofuran-2-carboxamide 50gA549 (Lung Cancer)0.57[21]

Table 2: Anti-Alzheimer's Disease Activity

Compound/DerivativeTarget EnzymeIC₅₀ (µM)Reference
Compound 20Acetylcholinesterase (AChE)0.086[22]
Compound 8β-secretase 1 (BACE1)< 0.087[22]
Compound 19β-secretase 1 (BACE1)< 0.087[22]
Compound 20β-secretase 1 (BACE1)< 0.087[22]
Compound 16Butyrylcholinesterase (BChE)30.3[5]

Table 3: Antimicrobial and Other Enzyme Inhibitory Activity

Compound/DerivativeTargetActivity MetricValue (µM)Reference
Benzofuran derivative 1NO InhibitionIC₅₀17.3[4]
Benzofuran derivative 4NO InhibitionIC₅₀16.5[4]
Compound Ia-22Sortase AIC₅₀30.8[7]
Hydrophobic 2-arylbenzofuransVREMIC3.13-6.25 µg/mL[24]
Hydrophobic 2-arylbenzofuransMRSAMIC₈₀3.13 µg/mL[24]
Protocol 2: MTT Assay for Cytotoxicity

This protocol provides a general method for assessing the cytotoxic effects of synthesized 2-phenylbenzofuran derivatives on cancer cell lines.[4]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • Synthesized 2-phenylbenzofuran derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, using a suitable software.

Visualizations

Synthetic and Biological Evaluation Workflows

The following diagrams illustrate the general synthetic route via the Wittig reaction, a typical workflow for biological screening, and a relevant signaling pathway modulated by 2-phenylbenzofurans.

Synthetic_Route_Wittig cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Start1 2-Hydroxybenzyl alcohol Step1 Formation of Phosphonium Salt Start1->Step1 PPh3.HBr, CH3CN, reflux Start2 Benzoyl chloride Step2 Intramolecular Wittig Reaction Start2->Step2 Step1->Step2 + Benzoyl chloride, Toluene, Et3N, reflux Product Functionalized 2-Phenylbenzofuran Step2->Product

Caption: Intramolecular Wittig reaction for 2-phenylbenzofuran synthesis.

Biological_Evaluation_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of 2-Phenylbenzofuran Library PrimaryScreen Primary Screening (e.g., Cytotoxicity Assay) Synthesis->PrimaryScreen SecondaryScreen Secondary Assays (e.g., Enzyme Inhibition) PrimaryScreen->SecondaryScreen Active Compounds DataAnalysis IC50 Determination & SAR Studies SecondaryScreen->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Caption: General workflow for the biological evaluation of compounds.

MAPK_Signaling_Pathway cluster_stimulus External Stimulus cluster_pathway MAPK Cascade cluster_response Cellular Response Stimulus Growth Factors, Cytokines RAS RAS Stimulus->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Gene Expression, Cell Proliferation, Survival ERK->Response Inhibitor 2-Phenylbenzofuran Derivative Inhibitor->RAF

References

Troubleshooting & Optimization

Overcoming low yields in the synthesis of ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the outcome?

  • Answer: Low yields in the synthesis of ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate can stem from several factors. A primary cause can be the quality of reagents and solvents. Ensure that all starting materials are pure and dry, as impurities or moisture can interfere with the reaction. For instance, in syntheses involving palladium catalysts, the presence of oxygen can poison the catalyst, leading to a significant drop in efficiency.[1] Solvents should be appropriately degassed to remove dissolved oxygen.[1]

    Reaction conditions such as temperature, reaction time, and the choice of catalyst and base are also critical.[2] Some reactions may require heating to proceed at an optimal rate, while excessively high temperatures might lead to decomposition of the catalyst or starting materials.[1] It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    Incorrect stoichiometry of the reactants is another common reason for low yields.[1] Carefully verify the molar ratios of your starting materials. Furthermore, the electronic properties of the substituents on the aromatic rings can influence the reaction's success; electron-withdrawing groups on the phenyl ring have been observed to diminish the yield of benzofuran derivatives in some synthetic routes.[3]

Issue 2: Formation of Multiple Side Products

  • Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?

  • Answer: The formation of side products is a common challenge in benzofuran synthesis. In reactions involving coumarins, for example, incomplete rearrangement can lead to the presence of starting material or intermediates in the final product mixture.[4][5] Dimerization of reactants or products can also occur, especially under prolonged heating or in the presence of certain catalysts.[5]

    To minimize side product formation, optimizing the reaction conditions is key. This includes fine-tuning the reaction temperature and time. A gradual increase in temperature might be beneficial, but prolonged reaction times at high temperatures should be avoided to prevent degradation.[1] The choice of base and solvent can also significantly impact the reaction's selectivity. For instance, in the Perkin rearrangement for benzofuran synthesis, the reaction proceeds in the presence of ethanol and sodium hydroxide.[4]

    Purification of the crude product is essential to isolate the desired compound. Column chromatography on silica gel is a standard and effective method for separating the target molecule from impurities.[2]

Frequently Asked Questions (FAQs)

  • What is a reliable method for synthesizing ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate with a good yield? A reported method involves a PIDA (phenyliodine(III) diacetate)-mediated oxidation and coupling cyclization of a β-dicarbonyl compound and a hydroquinone. This one-pot reaction functionalizes the C(sp²)–H of the hydroquinone directly and has been reported to produce ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate in a yield of 82%.[6][7]

  • What are some common synthetic strategies for obtaining the benzofuran core? Several strategies exist for constructing the benzofuran scaffold. These include:

    • Palladium-catalyzed synthesis: Methods like Sonogashira coupling followed by intramolecular cyclization are versatile for creating 2-substituted benzofurans.[2]

    • Copper-catalyzed reactions: These offer a cost-effective alternative and often involve the coupling of o-halophenols with various partners.[2]

    • Perkin rearrangement: This method can be used to synthesize benzofuran-2-carboxylic acids from 3-bromocoumarins, which can then be esterified.[4]

    • Reactions in Deep Eutectic Solvents (DES): These environmentally friendly solvents can be used in copper-catalyzed syntheses of benzofurans.[2][3]

  • How can I monitor the progress of my reaction? Thin-layer chromatography (TLC) is a simple and effective technique to monitor the consumption of starting materials and the formation of the product.[2] This allows you to determine the optimal time to stop the reaction, potentially preventing the formation of degradation products.

Data Presentation

Table 1: Reported Yields for Analogs of Ethyl 5-Hydroxy-2-Phenylbenzofuran-3-Carboxylate

CompoundYield (%)
Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate82%[6][7]
Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate88%[6]
Ethyl 5-hydroxy-2-propylbenzofuran-3-carboxylate65%[6]
Ethyl 5-hydroxy-2-(4-methoxyphenyl)benzofuran-3-carboxylate95%[6]
Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate79%[6]

Experimental Protocols

Synthesis of Ethyl 5-Hydroxy-2-Phenylbenzofuran-3-Carboxylate via PIDA-mediated Oxidative Coupling [6][7]

  • Reaction Setup: In a suitable reaction vessel, combine the hydroquinone starting material, the β-dicarbonyl compound (ethyl benzoylacetate), and the oxidant, phenyliodine(III) diacetate (PIDA).

  • Solvent and Catalyst: Add an appropriate solvent, such as chlorobenzene or toluene. The addition of a Lewis acid catalyst like ZnI₂ can improve the yield.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature, with the optimal temperature reported to be around 95 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the final product, ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product Hydroquinone Hydroquinone Reaction One-Pot Reaction Hydroquinone->Reaction BetaKetoester Ethyl Benzoylacetate BetaKetoester->Reaction PIDA PIDA (Oxidant) PIDA->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Catalyst Lewis Acid (e.g., ZnI2) Catalyst->Reaction Heat Heat (95 °C) Heat->Reaction Workup Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl 5-hydroxy-2-phenyl- benzofuran-3-carboxylate Purification->Product

Caption: Synthetic pathway for ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Check_Reagents->Optimize_Conditions Reagents OK Solution1 Use High Purity Reagents, Verify Stoichiometry Check_Reagents->Solution1 Impure/Incorrect Check_Catalyst Verify Catalyst Activity Optimize_Conditions->Check_Catalyst Conditions Optimized Solution2 Systematically Vary Temperature & Time, Monitor with TLC Optimize_Conditions->Solution2 Suboptimal Purification Improve Purification Method Check_Catalyst->Purification Catalyst OK Solution3 Use Fresh Catalyst, Ensure Inert Atmosphere Check_Catalyst->Solution3 Inactive Solution4 Optimize Chromatography Solvent System Purification->Solution4 Inefficient End Improved Yield Purification->End Purification Optimized Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting workflow for low reaction yields.

References

Troubleshooting guide for the purification of substituted benzofuran derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted benzofuran derivatives. Below you will find a troubleshooting guide in a question-and-answer format, detailed experimental protocols, and a summary of relevant data.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification of substituted benzofuran derivatives.

Q1: My crude product is a complex mixture with multiple spots on the TLC plate that are close together. How can I improve the separation?

A1: When TLC analysis shows poor separation, consider the following strategies for your column chromatography:

  • Solvent System Optimization: The polarity of the eluent system is critical. For many benzofuran derivatives, a mixture of non-polar and moderately polar solvents like hexane/ethyl acetate or petroleum ether/ethyl acetate is a good starting point.[1][2][3] To improve the separation of closely running spots, try using a shallower gradient or an isocratic elution with a solvent system that gives Rf values between 0.2 and 0.4 for the target compound. You can also introduce a third solvent with different properties (e.g., dichloromethane) to alter the selectivity of the separation.

  • Stationary Phase Choice: While silica gel is the most common stationary phase, for particularly challenging separations, consider using alumina or a bonded-phase silica gel (e.g., diol, cyano).

  • Sample Loading: Ensure the crude product is loaded onto the column in a concentrated band using a minimal amount of solvent. Dry loading the sample onto a small amount of silica gel can often improve resolution.

Q2: I am experiencing low recovery of my benzofuran derivative after column chromatography. What are the potential causes and solutions?

A2: Low recovery can be frustrating. Here are some common causes and how to address them:[4]

  • Product Adsorption: Highly polar or acidic/basic benzofuran derivatives can irreversibly adsorb to the silica gel. This can sometimes be mitigated by adding a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds.

  • Product Instability: Some substituted benzofurans may be unstable on silica gel.[4] If you suspect this, minimizing the time the compound spends on the column by using a faster flow rate or switching to a less acidic stationary phase like neutral alumina can help.

  • Improper Fraction Collection: Closely monitor the elution using TLC and collect smaller fractions to avoid mixing the product with impurities.

Q3: My benzofuran derivative is an oil and I am unable to crystallize it. What should I do?

A3: Purifying non-crystalline oils can be challenging. Here are a few techniques to try:

  • Mixed Solvent Recrystallization: If a single solvent doesn't work, a mixed solvent system can be effective.[5] Dissolve your oily compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate or acetone) and then slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexane or heptane) until the solution becomes faintly cloudy.[5] Allowing this solution to cool slowly may induce crystallization.

  • Trituration: This involves repeatedly washing the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. This can often remove minor impurities and sometimes induce crystallization.

  • Preparative HPLC: For high-purity requirements of non-crystalline compounds, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.[6][7][8] It offers high resolution for separating closely related compounds and isomers.[9][10]

Q4: I am trying to separate regioisomers or stereoisomers of my substituted benzofuran. What are the best methods?

A4: The separation of isomers often requires specialized techniques due to their similar physical properties.[9][11]

  • High-Performance Liquid Chromatography (HPLC): This is often the method of choice for isomer separation.[9] Chiral stationary phases are necessary for separating enantiomers, while for regioisomers, careful method development on a standard reverse-phase or normal-phase column may be sufficient.[6][9]

  • Supercritical Fluid Chromatography (SFC): SFC can be an effective technique for the separation of thermally unstable furan derivatives and stereoisomers.[9]

  • Careful Column Chromatography: While challenging, it is sometimes possible to separate regioisomers by flash column chromatography with an optimized solvent system and a long column.

Data Presentation

The following table summarizes typical purification methods and solvent systems used for substituted benzofuran derivatives as reported in the literature. This data can serve as a starting point for developing your own purification protocols.

Purification MethodStationary PhaseEluent SystemTarget Compound Type
Column ChromatographySilica GelHexane/Ethyl Acetate2-Substituted Benzofurans
Column ChromatographySilica Gel (200-300 mesh)Petroleum Ether/Ethyl Acetate (5:1)Spiro[benzofuran-2,2'-indene] Derivatives[2][3]
Recrystallization-Aqueous Methanol or Methanol-AcetoneGeneral Benzofuran Derivatives[12]
Recrystallization-Ethyl Acetate/HexaneNonpolar Benzofuran Derivatives[5]
Preparative HPLCReverse Phase (e.g., C18)Acetonitrile/Water with Formic or Phosphoric AcidGeneral Benzofuran Derivatives[6]

Experimental Protocols

Below are detailed methodologies for key purification techniques commonly employed for substituted benzofuran derivatives.

Protocol 1: Column Chromatography on Silica Gel

This protocol is a widely used method for the purification of a broad range of substituted benzofuran derivatives.[1]

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude benzofuran derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then removing the solvent under reduced pressure. Carefully add the sample to the top of the column.

  • Elution: Begin elution with the starting solvent system. The polarity of the eluent can be gradually increased (gradient elution) or kept constant (isocratic elution) based on the separation observed by TLC.

  • Fraction Collection: Collect fractions and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Mixed Solvent System

This method is particularly useful when a single suitable solvent for recrystallization cannot be identified.[5]

  • Dissolution: Dissolve the crude compound in a minimum amount of a hot "good" solvent (e.g., ethyl acetate).[5]

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., hexane or heptane) dropwise with swirling until the solution becomes faintly cloudy.[5]

  • Re-dissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.[5]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold "poor" solvent and dry them under vacuum.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the purification of benzofuran derivatives using preparative HPLC. Method development on an analytical scale is recommended prior to scaling up.[7][8]

  • Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system to determine the optimal stationary phase and mobile phase composition for separating the target compound from impurities.[8]

  • Scale-Up: Based on the analytical method, scale up the separation to a preparative column. The flow rate and injection volume will need to be adjusted according to the dimensions of the preparative column.

  • Sample Preparation: Dissolve the crude or partially purified benzofuran derivative in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

  • Purification Run: Inject the sample onto the preparative HPLC system and run the developed method.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired compound using a fraction collector, which can be triggered by UV absorbance or mass spectrometry.[13]

  • Product Recovery: Combine the pure fractions and remove the solvent, typically by rotary evaporation followed by high vacuum drying.

Mandatory Visualization

The following diagrams illustrate a logical workflow for troubleshooting the purification of substituted benzofuran derivatives and a general experimental workflow.

G cluster_0 cluster_1 Purification Strategy cluster_2 Troubleshooting start Crude Product tlc_analysis TLC Analysis of Crude start->tlc_analysis decision_purity Is the Product Pure? tlc_analysis->decision_purity end Pure Product decision_purity->end Yes column_chrom Column Chromatography decision_purity->column_chrom No tlc_fractions TLC Analysis of Fractions column_chrom->tlc_fractions decision_separation Good Separation? tlc_fractions->decision_separation combine_fractions Combine Pure Fractions decision_separation->combine_fractions Yes optimize_cc Optimize Column Conditions (Solvent, Gradient) decision_separation->optimize_cc No combine_fractions->end optimize_cc->column_chrom recrystallization Recrystallization optimize_cc->recrystallization prep_hplc Preparative HPLC optimize_cc->prep_hplc recrystallization->end prep_hplc->end

Caption: Troubleshooting workflow for benzofuran purification.

G cluster_workflow General Experimental Workflow synthesis Synthesis of Benzofuran Derivative workup Reaction Workup (Extraction, Washing) synthesis->workup concentration Concentration (Rotary Evaporation) workup->concentration purification Purification (Chromatography/Recrystallization) concentration->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Pure Substituted Benzofuran characterization->final_product

Caption: General experimental workflow for benzofuran synthesis and purification.

References

Optimization of reaction conditions for the synthesis of 5-hydroxybenzofurans.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-hydroxybenzofurans.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 5-hydroxybenzofurans?

A1: A prevalent and effective method is the tandem in situ oxidative coupling and cyclization of hydroquinones with β-dicarbonyl compounds, often mediated by an oxidant like Phenyliodine(III) diacetate (PIDA).[1][2] Another relevant pathway is the Nenitzescu synthesis, where 5-hydroxybenzofurans can sometimes be formed as a competing product. Traditional approaches also include Michael addition.[1][2]

Q2: What are the key reaction parameters to consider for optimizing the synthesis?

A2: The critical parameters for optimization include the choice of catalyst, oxidant, solvent, and reaction temperature.[1][2] The molar ratio of the reactants also plays a significant role in maximizing the yield and minimizing side products.[1][2]

Q3: What are some of the biological activities of 5-hydroxybenzofuran derivatives?

A3: 5-hydroxybenzofuran derivatives are known for a wide range of biological activities, including antitumor, anti-estrogen activity in breast cancer, mTOR signaling inhibition, antifungal, antiproliferative, and anti-inflammatory properties.[1][2]

Troubleshooting Guide

Issue 1: Low Yield of the Desired 5-Hydroxybenzofuran Product

Question: I am getting a low yield of my desired 5-hydroxybenzofuran product. What are the potential causes and solutions?

Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Sub-optimal Reaction Conditions: The choice of catalyst, oxidant, solvent, and temperature is crucial. For the PIDA-mediated synthesis, Zinc Iodide (ZnI₂) as a catalyst in chlorobenzene at 95 °C has been shown to be effective.[1] Refer to the data tables below for a comparison of different conditions.

  • Incorrect Reactant Ratio: An inappropriate ratio of hydroquinone to the β-dicarbonyl compound can lead to lower yields. Experiment with adjusting the substrate ratio; for instance, increasing the amount of the β-dicarbonyl compound may improve the yield.[1]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress using Thin-Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[1]

  • Substrate Reactivity: The electronic properties of your substrates can significantly impact the yield. Hydroquinones with electron-donating groups tend to give higher yields, while β-ketoesters with electron-withdrawing groups on an aromatic ring may result in poor yields.[1][2]

  • Polymerization: Polymerization of starting materials or intermediates can be a competing reaction, reducing the yield of the desired product.[1] See the specific troubleshooting question on polymerization below.

Low_Yield_Troubleshooting start Low Yield check_conditions Review Reaction Conditions (Catalyst, Solvent, Temp) start->check_conditions Potential Cause adjust_ratio Adjust Reactant Ratio (e.g., increase β-dicarbonyl) check_conditions->adjust_ratio If conditions are standard sub_optimal Sub-optimal conditions? check_conditions->sub_optimal monitor_time Monitor Reaction Time (using TLC) adjust_ratio->monitor_time If ratio adjustment is insufficient wrong_ratio Incorrect ratio? adjust_ratio->wrong_ratio evaluate_substrate Evaluate Substrate Reactivity monitor_time->evaluate_substrate If time is optimized insufficient_time Insufficient time? monitor_time->insufficient_time check_polymer Check for Polymerization evaluate_substrate->check_polymer If substrate is suitable poor_reactivity Poor substrate reactivity? evaluate_substrate->poor_reactivity optimized Yield Improved check_polymer->optimized If addressed is_polymer Polymerization observed? check_polymer->is_polymer sub_optimal->optimized Optimize wrong_ratio->optimized Optimize insufficient_time->optimized Optimize poor_reactivity->optimized Modify Substrate is_polymer->optimized See Polymerization Guide

Caption: Troubleshooting workflow for low product yield.

Issue 2: Significant Formation of Side Products

Question: My reaction is producing a significant amount of side products. How can I improve the selectivity?

Answer: The formation of side products is a common issue. Here are some strategies to enhance selectivity:

  • Catalyst Selection: The choice of catalyst can heavily influence the reaction pathway. In syntheses where both indoles and benzofurans can be formed, such as the Nenitzescu synthesis, certain Lewis acids like CuCl₂, BiCl₃, and FeCl₃ favor the formation of benzofurans, while zinc halides (e.g., ZnI₂) may favor indole formation.[1]

  • Solvent Choice: The solvent can impact the selectivity. For the PIDA-mediated synthesis, chlorobenzene has been found to be an effective solvent.[1]

  • Temperature Control: Excessive heat can promote the formation of side products. It is important to maintain a controlled and optimized temperature throughout the reaction.[1] While higher temperatures can sometimes increase reaction rates, they may also decrease selectivity.

Issue 3: Polymerization of Reaction Mixture

Question: I am observing polymerization in my reaction mixture. How can I prevent this?

Answer: Polymerization can be a significant side reaction, especially with electron-rich hydroquinones. To mitigate this:

  • Control Reactant Addition: Slow, dropwise addition of the oxidant (e.g., PIDA) to the reaction mixture can help to maintain a low concentration of the reactive intermediate, thus minimizing polymerization.

  • Lower Reaction Temperature: While this may slow down the desired reaction, it can also significantly reduce the rate of polymerization.

  • Use of Inhibitors: In some cases, the addition of a radical scavenger or polymerization inhibitor may be beneficial, although this should be tested on a small scale first to ensure it does not interfere with the desired reaction.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 5-Hydroxy-2-methyl-3-acetylbenzofuran

EntryCatalystOxidantSolventTemperature (°C)Yield (%)
1ZnI₂PIDADCE8540
2Cu(OTf)₂PIDADCE8535
3Sc(OTf)₃PIDADCE8525
4In(OTf)₃PIDADCE8532
5ZnI₂DDQDCE8540
6ZnI₂IBXDCE85ND
7ZnI₂CANDCE8535
8ZnI₂PIDAEtOH85Trace
9ZnI₂PIDAPhCl7558
10ZnI₂PIDAPhCl9581
11ZnI₂PIDAPhCl11083

Reaction conditions: hydroquinone (0.50 mmol), ethyl acetoacetate (1.00 mmol), catalyst (0.25 mmol), oxidant (0.55 mmol) in solvent (5 mL) was stirred for 6 hours. ND = Not Detected. Data sourced from[1].

Experimental Protocols

General Procedure for the Synthesis of 5-Hydroxybenzofurans via PIDA-mediated Oxidative Coupling [1][2]

  • To a reaction flask, add the hydroquinone substrate (1.0 eq, 0.50 mmol), the β-dicarbonyl compound (2.0 eq, 1.00 mmol), and Zinc Iodide (ZnI₂) (0.5 eq, 0.25 mmol).

  • Add chlorobenzene (5 mL) to the mixture.

  • Stir the mixture and add Phenyliodine(III) diacetate (PIDA) (1.1 eq, 0.55 mmol).

  • Heat the reaction mixture to 95 °C and stir for 6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic phase.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under vacuum.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-hydroxybenzofuran derivative.

Experimental_Workflow start Start add_reactants 1. Add Reactants: - Hydroquinone - β-Dicarbonyl - ZnI₂ start->add_reactants add_solvent 2. Add Solvent: Chlorobenzene add_reactants->add_solvent add_oxidant 3. Add Oxidant: PIDA add_solvent->add_oxidant heat_stir 4. Heat to 95°C and Stir (6 hours) add_oxidant->heat_stir monitor_tlc 5. Monitor by TLC heat_stir->monitor_tlc quench 6. Quench with Water monitor_tlc->quench separate 7. Separate Organic Phase quench->separate dry 8. Dry with MgSO₄ separate->dry filter_concentrate 9. Filter and Concentrate dry->filter_concentrate purify 10. Purify by Column Chromatography filter_concentrate->purify product Pure 5-Hydroxybenzofuran purify->product

Caption: Experimental workflow for the synthesis of 5-hydroxybenzofuran.

Signaling Pathway and Reaction Mechanism

While the detailed biological signaling pathways for every 5-hydroxybenzofuran derivative are beyond the scope of this guide, a generalized proposed reaction mechanism for the PIDA-mediated synthesis is illustrated below.

Reaction_Mechanism cluster_start Reactants cluster_intermediate Key Intermediates cluster_end Product Hydroquinone Hydroquinone Oxidized Hydroquinone Oxidized Hydroquinone Hydroquinone->Oxidized Hydroquinone PIDA (Oxidation) β-Dicarbonyl β-Dicarbonyl Coupled Intermediate Coupled Intermediate Oxidized Hydroquinone->Coupled Intermediate + β-Dicarbonyl (Coupling) 5-Hydroxybenzofuran 5-Hydroxybenzofuran Coupled Intermediate->5-Hydroxybenzofuran ZnI₂ (Cyclization)

Caption: Simplified proposed reaction mechanism.

References

Identifying and minimizing by-products in 2-phenylbenzofuran synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing by-products during the synthesis of 2-phenylbenzofuran. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of 2-phenylbenzofuran, offering potential causes and solutions in a question-and-answer format.

Issue 1: Formation of Amide By-product in Acid-Catalyzed Cyclization

Question: My acid-catalyzed cyclization of an O-aryl ketoxime to produce 2-phenylbenzofuran is yielding a significant amount of an amide by-product. What is causing this and how can I prevent it?

Answer:

The formation of an amide by-product is likely due to a competing Beckmann rearrangement of the ketoxime under strong acidic conditions.[1] To favor the desired intramolecular cyclization and minimize the Beckmann rearrangement, consider the following strategies:

  • Use of Lewis Acids: Employing Lewis acids (e.g., BF₃·OEt₂, AlCl₃) instead of strong Brønsted acids (e.g., H₂SO₄, HCl) can promote the desired cyclization by coordinating to the oxime nitrogen, facilitating the nucleophilic attack of the aryl ring without inducing the rearrangement.[1]

  • Milder Reaction Conditions: Lowering the reaction temperature can help suppress the Beckmann rearrangement, which often has a higher activation energy than the desired cyclization.[1]

  • Aprotic Solvents: Performing the reaction in aprotic solvents can disfavor the protonation events that lead to the Beckmann rearrangement.[1]

Troubleshooting Flowchart for Amide By-product Formation:

start Amide By-product Detected check_acid Check Acid Catalyst start->check_acid bronsted Brønsted Acid (e.g., H₂SO₄, HCl)? check_acid->bronsted lewis Switch to Lewis Acid (e.g., BF₃·OEt₂, AlCl₃) bronsted->lewis Yes check_temp Check Reaction Temperature bronsted->check_temp No lewis->check_temp high_temp Temperature too high? check_temp->high_temp lower_temp Lower Reaction Temperature high_temp->lower_temp Yes check_solvent Check Solvent high_temp->check_solvent No lower_temp->check_solvent protic Protic Solvent? check_solvent->protic aprotic Switch to Aprotic Solvent protic->aprotic Yes end Minimized Amide By-product protic->end No aprotic->end

Caption: Troubleshooting workflow for minimizing amide by-product.

Issue 2: Unexpected Formation of 2-Phenyl-3-benzoylbenzofuran in Wittig Synthesis

Question: During the synthesis of 2-phenylbenzofuran using an intramolecular Wittig reaction, I am observing an unexpected side product identified as 2-phenyl-3-benzoylbenzofuran. Why is this forming and how can I minimize it?

Answer:

The formation of 2-phenyl-3-benzoylbenzofuran is a known, though often unexpected, by-product in this synthesis route.[2] It arises from the acylation of the ylide intermediate. The reaction between the 2-hydroxybenzyltriphenylphosphonium salt and benzoyl chloride can lead to the formation of this C3-acylated product alongside the desired 2-phenylbenzofuran.[2]

To minimize the formation of this by-product, consider the following:

  • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is crucial. An excess of benzoyl chloride may favor the formation of the 3-benzoyl by-product.[2]

  • Reaction Conditions: The choice of solvent and base can influence the reaction pathway. While specific conditions to completely suppress this by-product are not well-documented, systematic optimization of these parameters may be beneficial.

Proposed Reaction Pathway for By-product Formation:

start 2-Hydroxybenzyl- triphenylphosphonium Bromide + Benzoyl Chloride ylide Ylide Intermediate start->ylide desired_path Intramolecular Wittig (Desired Pathway) ylide->desired_path byproduct_path Ylide Acylation (Side Reaction) ylide->byproduct_path product 2-Phenylbenzofuran desired_path->product byproduct 2-Phenyl-3-benzoylbenzofuran byproduct_path->byproduct

Caption: Competing pathways in the Wittig synthesis.

Issue 3: Alkyne Homocoupling (Glaser Coupling) in Sonogashira Synthesis

Question: My Sonogashira coupling reaction to synthesize 2-phenylbenzofuran is plagued by the formation of a significant amount of alkyne homocoupling (Glaser coupling) by-product. How can I suppress this side reaction?

Answer:

Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially when using a copper co-catalyst in the presence of oxygen.[1][3] This reaction consumes the terminal alkyne, reduces the yield of the desired 2-phenylbenzofuran, and complicates purification. The following strategies can be employed to minimize homocoupling:

  • Copper-Free Conditions: The most effective way to prevent Glaser coupling is to perform the Sonogashira reaction under copper-free conditions.[3][4][5][6][7][8] Various palladium catalysts and ligands can be used effectively without a copper co-catalyst.

  • Rigorously Anaerobic Conditions: If a copper co-catalyst is used, it is critical to maintain strictly anaerobic (oxygen-free) conditions. This can be achieved by thoroughly degassing solvents and reagents (e.g., through freeze-pump-thaw cycles or by bubbling with an inert gas) and maintaining an inert atmosphere (argon or nitrogen) throughout the reaction.[3][9]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[3]

  • Choice of Ligand, Base, and Solvent: The selection of the palladium catalyst's ligand, the base, and the solvent can significantly impact the extent of homocoupling. Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling.[3]

Experimental Workflow to Minimize Homocoupling:

prep 1. Prepare Reaction Vessel (Flame-dried, inert atmosphere) reagents 2. Add Reagents (o-Iodophenol, Pd-catalyst, Ligand, Base) prep->reagents degas 3. Degas Solvent (Freeze-pump-thaw or sparge) reagents->degas add_solvent 4. Add Degassed Solvent degas->add_solvent add_alkyne 5. Add Phenylacetylene (Slowly, via syringe pump) add_solvent->add_alkyne reaction 6. Heat and Monitor Reaction (TLC, GC-MS) add_alkyne->reaction workup 7. Work-up and Purify reaction->workup

Caption: Workflow for Sonogashira coupling to minimize homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in 2-phenylbenzofuran synthesis?

A1: The most frequently encountered by-products depend on the synthetic route:

  • Acid-Catalyzed Cyclization of O-Aryl Ketoximes: Amides resulting from a Beckmann rearrangement.[1]

  • Intramolecular Wittig Reaction: 2-Phenyl-3-benzoylbenzofuran from ylide acylation.[2][10]

  • Sonogashira Coupling: Alkyne homocoupling (Glaser coupling) products (1,4-diphenylbuta-1,3-diyne).[1][3]

Q2: How can I identify these by-products in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is typically used:

  • Thin-Layer Chromatography (TLC): To get a preliminary indication of the number of components in the reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate the components and obtain their mass spectra, which provides information about their molecular weights and fragmentation patterns. For example, the mass spectrum of 2-phenyl-3-benzoylbenzofuran will show a molecular ion peak corresponding to its molecular weight and characteristic fragment ions.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the by-products. For example, the ¹H NMR spectrum of the amide by-product from the Beckmann rearrangement will show characteristic signals for the amide proton and the rearranged carbon skeleton.

Q3: Is there a "best" method for synthesizing 2-phenylbenzofuran to avoid by-products?

A3: The "best" method depends on the available starting materials, desired scale, and tolerance for specific impurities. However, copper-free Sonogashira coupling protocols are often favored for their high efficiency and minimization of the common alkyne homocoupling by-product.[3][4][5][6][7][8] When using acid-catalyzed cyclization, careful selection of a Lewis acid and optimization of reaction conditions are crucial to suppress the Beckmann rearrangement.[1]

Quantitative Data

Table 1: Impact of Reaction Conditions on By-product Formation in Acid-Catalyzed Cyclization of α-Phenoxyacetophenone

EntryAcid CatalystTemperature (°C)Time (h)Product(s)Yield (%)Reference
1PPA5522-Phenylbenzofuran78[11]
2PPA55-1322Mixture of 2-phenylbenzofuran and 3-phenylbenzofuran-[11]
3PPA13223-Phenylbenzofuran73[11]
4Eaton's Reagent301.52-Phenylbenzofuran71[11]
5Eaton's Reagent450.172-Phenylbenzofuran89[11]
6MeSO₃H45312-Phenylbenzofuran56[11]

*PPA: Polyphosphoric acid. Eaton's reagent is a solution of phosphorus pentoxide in methanesulfonic acid. This table illustrates that at higher temperatures with PPA, an isomeric by-product, 3-phenylbenzofuran, is formed. Eaton's reagent provides a higher yield of the desired product at a lower temperature and shorter reaction time without the formation of the isomeric by-product.

Experimental Protocols

Protocol 1: High-Yield Synthesis of 2-Phenylbenzofuran via Copper-Free Sonogashira Coupling

This protocol is designed to minimize the formation of alkyne homocoupling by-products by excluding the copper co-catalyst.[3]

Materials:

  • o-Iodophenol

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous, degassed)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add o-iodophenol (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add potassium phosphate (2.0 mmol, 2.0 equiv).

  • Add anhydrous, degassed toluene (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Lewis Acid-Catalyzed Cyclization of an O-Aryl Ketoxime to Minimize Beckmann Rearrangement

This protocol utilizes a Lewis acid to favor the desired cyclization over the competing Beckmann rearrangement.

Materials:

  • O-Aryl ketoxime (e.g., 1-(2-phenoxyphenyl)ethan-1-one oxime)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂, anhydrous)

Procedure:

  • Dissolve the O-aryl ketoxime (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add boron trifluoride diethyl etherate (1.2 mmol, 1.2 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the required time, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Improving the Solubility of 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the common challenge of poor aqueous solubility of 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester in biological assays. Inconsistent or inaccurate results due to compound precipitation can significantly hinder research progress. This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound poorly soluble in aqueous media?

A1: The structure of this compound, which includes a benzofuran core and a phenyl group, contributes to its lipophilic nature and consequently low solubility in water. While the hydroxyl and ethyl ester groups provide some polarity, the overall molecule is predominantly hydrophobic. Benzofuran derivatives are often reported to have poor aqueous solubility.[1][2]

Q2: What is the recommended first step for dissolving this compound for an in vitro assay?

A2: The standard approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous assay medium. Dimethyl sulfoxide (DMSO) is the most common and recommended initial solvent due to its ability to dissolve a wide range of polar and nonpolar compounds and its miscibility with water and cell culture media.[3]

Q3: How does pH affect the solubility of this benzofuran derivative?

A3: The solubility of ionizable compounds can be significantly influenced by the pH of the aqueous buffer. This compound has a phenolic hydroxyl group, which is weakly acidic. At a pH above its pKa, the hydroxyl group will be deprotonated, forming a phenoxide ion, which is more soluble in water. Therefore, increasing the pH of the assay buffer may enhance solubility.[4][5] However, it is crucial to ensure the chosen pH is compatible with your specific biological assay.

Q4: What is "solvent shock" and how can I prevent it?

A4: Solvent shock, or precipitation upon dilution, occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. This can cause the compound to "crash out" of solution. To prevent this, you can try pre-warming the aqueous medium to 37°C and adding the stock solution dropwise while gently vortexing to ensure rapid dispersion.[6][7] A serial dilution approach can also be effective.[7]

Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?

A5: The maximum tolerated DMSO concentration is cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.5% (v/v), with many researchers recommending 0.1% or lower for sensitive cell lines or long-term exposure studies.[8][9][10] It is highly recommended to perform a DMSO tolerance test for your specific cell line to determine the highest non-toxic concentration.[11][12]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue Potential Cause & Solution
Compound precipitates immediately upon dilution of DMSO stock into aqueous buffer. Cause: Solvent shock and exceeding the aqueous solubility limit. Solution: 1. Reduce Final Concentration: Your target concentration may be too high. Determine the maximum soluble concentration by preparing a serial dilution and observing for precipitation. 2. Optimize Dilution Technique: Pre-warm your aqueous medium to 37°C. Add the DMSO stock solution slowly and dropwise while gently vortexing the medium to facilitate rapid mixing and prevent localized high concentrations.[6][7] 3. Use Co-solvents: Prepare an intermediate dilution of your DMSO stock in a co-solvent like polyethylene glycol (PEG) 400 before the final dilution into the aqueous medium.[6]
The prepared stock solution in DMSO is cloudy or contains visible particles. Cause: The compound's solubility limit in DMSO has been exceeded or the DMSO has absorbed water. Solution: 1. Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and absorbed water can reduce its solvating power for hydrophobic compounds.[13] 2. Gentle Warming and Sonication: Gently warm the stock solution (e.g., to 37°C) and use a sonicator to aid dissolution.[13] Be cautious with warming to avoid compound degradation. 3. Lower Stock Concentration: If the compound remains insoluble, you will need to prepare a less concentrated stock solution.
Compound precipitates in the incubator over the course of the experiment. Cause: The compound is not stable in the aqueous medium at 37°C over time, or there are interactions with media components. Solution: 1. Include Serum: Serum proteins, such as albumin, can bind to and help solubilize hydrophobic compounds. If your assay allows, ensure serum is present in the medium.[7] 2. Consider Solubilizing Agents: Agents like cyclodextrins (e.g., HP-β-CD) can form inclusion complexes with the compound, increasing its aqueous solubility and stability.[6][14] You will need to test for any effects of the cyclodextrin on your assay.
Inconsistent results between experiments. Cause: Variable amounts of the compound are in solution due to precipitation. Solution: 1. Standardize the Solubilization Protocol: Ensure the exact same procedure for preparing and diluting the compound is used for every experiment. 2. Visually Inspect Solutions: Before adding the compound to your assay, visually inspect the final diluted solution for any signs of precipitation or cloudiness.

Data Presentation

Method Principle of Action Advantages Potential Disadvantages Applicability for this Compound
DMSO Stock Solution Dissolves hydrophobic compounds in a water-miscible organic solvent.Simple, effective for many compounds, widely used.Potential for cytotoxicity at higher concentrations, can cause "solvent shock".[9][10]High: Recommended as the primary starting point.
pH Adjustment Increases the charge of an ionizable group, enhancing aqueous solubility.Can significantly increase solubility, simple to implement.The required pH may not be compatible with the biological assay; can affect compound stability.Moderate to High: The phenolic hydroxyl group suggests solubility will increase at higher pH.[4][5] Requires testing for assay compatibility.
Co-solvents (e.g., PEG 400, Ethanol) A mixture of solvents can have a higher solubilizing capacity than a single solvent.Can reduce the concentration of a single potentially toxic solvent like DMSO.[6]Requires optimization of the solvent ratio; potential for co-solvent toxicity.Moderate: Can be a good secondary strategy if DMSO alone is insufficient.
Solubilizing Agents (e.g., Cyclodextrins) Encapsulate the hydrophobic compound in a hydrophilic shell.Generally low toxicity, can significantly improve solubility and stability.[6]May alter the effective free concentration of the compound; requires optimization.Moderate: A viable option if other methods fail or for in vivo formulation.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Dilution into Aqueous Medium

Objective: To prepare a 10 mM stock solution of this compound (MW: 282.29 g/mol ) in DMSO and dilute it to a final concentration of 10 µM in cell culture medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

  • Cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

Procedure:

  • Stock Solution Preparation (10 mM): a. Weigh out 2.82 mg of the compound and place it into a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex thoroughly until the compound is completely dissolved. If necessary, sonicate for 5-10 minutes. The solution should be clear. d. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Working Solution Preparation (Final Concentration 10 µM): a. DMSO Tolerance: Ensure your final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). A 1:1000 dilution of the 10 mM stock will result in a 10 µM compound concentration and a 0.1% DMSO concentration, which is generally well-tolerated.[9] b. Dilution: In a sterile tube, add 999 µL of pre-warmed cell culture medium. c. Add 1 µL of the 10 mM DMSO stock solution to the medium. d. Immediately vortex gently to ensure rapid and thorough mixing. e. Visually inspect the solution for any signs of precipitation before adding it to your cells.

Protocol 2: Determining the Maximum Soluble Concentration

Objective: To empirically determine the highest concentration of the compound that remains soluble in the final assay medium.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Assay medium (e.g., cell culture medium with serum)

  • Sterile 96-well plate or microcentrifuge tubes

  • Microplate reader (optional, for detecting light scattering)

Procedure:

  • Prepare a series of dilutions of your compound in the assay medium. For example, test final concentrations ranging from 100 µM down to 1 µM.

  • To a 96-well plate, add the appropriate volume of assay medium to each well.

  • Add the corresponding volume of the 10 mM DMSO stock to each well to achieve the target concentrations. Ensure the final DMSO concentration is constant across all wells.

  • Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂) for a short period (e.g., 1-2 hours).

  • Visually inspect each well for any signs of precipitation (cloudiness, crystals).

  • (Optional) Measure the absorbance at a high wavelength (e.g., 600-700 nm). An increase in absorbance indicates light scattering due to precipitate formation.

  • The highest concentration that remains clear is your maximum working soluble concentration.

Mandatory Visualization

Solubility_Workflow Solubility Enhancement Workflow cluster_troubleshoot Troubleshooting Options start Start: Poorly Soluble This compound stock_prep Prepare 10-20 mM Stock in 100% Anhydrous DMSO start->stock_prep dilute Dilute Stock into Aqueous Assay Buffer stock_prep->dilute check_precipitate Precipitation Observed? dilute->check_precipitate success Proceed with Assay check_precipitate->success No troubleshoot Troubleshooting Steps check_precipitate->troubleshoot Yes option1 Optimize Dilution (Pre-warm media, slow addition) troubleshoot->option1 option2 Lower Final Concentration troubleshoot->option2 option3 Adjust pH (if compatible with assay) troubleshoot->option3 option4 Use Co-solvents (e.g., PEG 400) troubleshoot->option4 option5 Add Solubilizing Agent (e.g., Cyclodextrin) troubleshoot->option5 option1->dilute Retry option2->dilute Retry option3->dilute Retry option4->dilute Retry option5->dilute Retry

Caption: A workflow for systematically addressing solubility issues.

Decision_Tree Decision Tree for Solvent & Vehicle Control start Is the compound soluble in 100% DMSO at desired stock concentration? yes_node Yes start->yes_node Yes no_node No start->no_node No max_dmso Determine Max Tolerated DMSO % in Assay (e.g., 0.5%) yes_node->max_dmso lower_stock Lower Stock Concentration in DMSO no_node->lower_stock final_conc Is desired final compound conc. soluble at this DMSO %? max_dmso->final_conc proceed Proceed: Use DMSO. Include Vehicle Control with identical final DMSO %. final_conc->proceed Yes alt_solvent Explore Alternative Solvents or Co-Solvent Systems final_conc->alt_solvent No lower_stock->start alt_solvent->max_dmso Test new solvent system

Caption: A decision-making process for solvent selection and control.

References

Strategies to avoid decomposition during the synthesis of benzofuran compounds.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzofuran compounds. This resource is designed for researchers, scientists, and drug development professionals to provide solutions for avoiding decomposition and maximizing yield during benzofuran synthesis.

Troubleshooting Guides

This section addresses specific issues encountered during benzofuran synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis

Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions.[1] Here is a systematic guide to troubleshooting:

  • Catalyst Inactivity:

    • Cause: The palladium catalyst may be inactive due to age, improper storage, or oxidation.[1] Moisture and oxygen can deactivate the catalyst.[2]

    • Solution: Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere.[1] Always run reactions under strictly anaerobic (nitrogen or argon) and anhydrous conditions.[2][3]

  • Suboptimal Reaction Conditions:

    • Cause: The reaction temperature, time, solvent, or base may not be optimal for your specific substrates.[1]

    • Solution: Systematically screen reaction parameters. A gradual increase in temperature (e.g., from room temperature to 80-100 °C) can be tested, but be aware that excessively high temperatures can lead to catalyst decomposition.[1] The choice of base is also critical; common bases include amines like triethylamine or inorganic bases like cesium carbonate.[4][5]

  • Poor Reagent Quality:

    • Cause: Impure starting materials, particularly the o-halophenol and alkyne, can inhibit the reaction.[1]

    • Solution: Ensure all reagents are pure and dry. Purify starting materials if necessary and ensure solvents are anhydrous.[1]

Issue 2: Significant Side-Product Formation in Sonogashira Coupling

Question: My Sonogashira coupling reaction is producing a significant amount of homocoupled alkyne byproduct (Glaser coupling). How can I prevent this?

Answer: The formation of alkyne dimers via Glaser coupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[6][7]

  • Strategies to Minimize Homocoupling:

    • Copper-Free Conditions: The most effective strategy is to use a copper-free Sonogashira protocol.[6] These methods often rely on specific palladium catalysts and ligands that facilitate the cross-coupling without requiring a copper co-catalyst.

    • Strict Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to minimize oxidation that leads to homocoupling.

    • Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, disfavoring the dimerization reaction.[1]

    • Optimize Ligands and Base: The choice of phosphine ligand and amine base is crucial. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over side reactions.[2]

Issue 3: Incomplete Cyclization or Rearrangement in Acid/Base-Catalyzed Reactions

Question: My Perkin rearrangement of a 3-halocoumarin is stalling, leaving uncyclized intermediates. What should I do?

Answer: The Perkin rearrangement proceeds in two stages: a rapid base-catalyzed ring opening of the coumarin, followed by a slower intramolecular cyclization.[8] If the reaction is incomplete, it is typically the second step that is problematic.[2]

  • Troubleshooting Steps:

    • Optimize Base: The choice and concentration of the base are critical. Stronger bases like sodium hydroxide or potassium hydroxide in polar solvents (e.g., ethanol) are effective.[2]

    • Increase Temperature and Time: The cyclization step often requires thermal energy. Increasing the reaction temperature (reflux) or extending the reaction time can drive the reaction to completion.[2][9] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for this rearrangement.[9][10]

Question: My acid-catalyzed cyclization of an O-aryl ketoxime is yielding an amide byproduct instead of the benzofuran. What is happening?

Answer: You are likely observing a competing Beckmann rearrangement, a common side reaction for oximes under acidic conditions.[2]

  • Troubleshooting Steps:

    • Use Milder Conditions: Switch from a strong Brønsted acid to milder acidic conditions, aprotic solvents, or a Lewis acid catalyst to favor the desired cyclization.

    • Lower Temperature: Reducing the reaction temperature may help suppress the activation energy barrier for the Beckmann rearrangement relative to the benzofuran formation.[2]

Issue 4: Product Decomposition During Workup and Purification

Question: I am losing a significant amount of my benzofuran product during column chromatography and storage. How can I improve its stability?

Answer: Benzofurans, especially those with certain substituents like vinyl groups, can be sensitive to acid and air.[11] Standard silica gel is acidic and can cause decomposition or polymerization.

  • Stabilization Strategies:

    • Neutralize Before Workup: Quench the reaction and perform a mild basic wash (e.g., saturated sodium bicarbonate solution) before extraction to remove any residual acid.[11]

    • Deactivate Silica Gel: If using column chromatography, use deactivated silica gel. This can be prepared by making a slurry of silica gel in your eluent containing 1-2% triethylamine, then packing the column as usual.[11]

    • Alternative Purification: Consider other purification methods like recrystallization or distillation if your compound is suitable.[11]

    • Proper Storage: Store the purified benzofuran under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures (e.g., -20°C) to prevent degradation. For particularly unstable compounds, adding a radical inhibitor like BHT for long-term storage can be beneficial.[11]

Frequently Asked Questions (FAQs)

Q1: How do substituents on the starting materials affect the reaction outcome? A1: Substituents can have a significant electronic effect. For many syntheses, electron-donating groups on the phenol ring can increase the nucleophilicity of the phenolic oxygen, often leading to higher reaction rates and better yields.[4] Conversely, strong electron-withdrawing groups can sometimes decrease the reaction rate.[1]

Q2: Are there any "green" or environmentally benign strategies for benzofuran synthesis? A2: Yes, several modern methods focus on sustainability. One approach involves using deep eutectic solvents (DES), such as a mixture of choline chloride and ethylene glycol, which are biodegradable and can stabilize polar intermediates.[4][12] Copper-catalyzed aerobic oxidative cyclization, which uses molecular oxygen as the terminal oxidant, is another greener alternative.[13][14]

Q3: What are the key intermediates I should be aware of that might be prone to decomposition? A3: o-Alkynylphenols are common intermediates in many transition-metal-catalyzed routes.[1] While they can be isolated, they are often generated in situ and cyclized in a one-pot procedure to prevent potential side reactions. In the Perkin rearrangement, the (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate is formed after ring opening; reaction conditions must be sufficient to promote its subsequent cyclization.[2][8]

Q4: Can I use palladium on carbon (Pd/C) for these syntheses? A4: Yes, heterogeneous catalysts like Pd/C have been successfully used for the synthesis of benzofurans from substituted o-allylphenols. A key advantage is that Pd/C is cheaper and can often be recovered and recycled for several cycles.[5][15]

Data Presentation

Optimization of Reaction Conditions

The following table summarizes the optimization of a copper-catalyzed aerobic oxidative cyclization of phenol with 1,2-diphenylethyne. It illustrates how the choice of catalyst, Lewis acid, and reaction atmosphere impacts the product yield.

EntryCatalyst (10 mol%)Lewis Acid (1.5 eq.)AtmosphereTemperature (°C)Yield (%)Reference
1Cu(OTf)₂ZnCl₂O₂14081[14]
2CuCl₂ZnCl₂O₂14072[14]
3Cu(OAc)₂ZnCl₂O₂14065[14]
4CuIZnCl₂O₂14043[14]
5Cu(OTf)₂Sc(OTf)₃O₂14075[14]
6Cu(OTf)₂AlCl₃O₂14068[14]
7Cu(OTf)₂ZnCl₂Air14062[14]
8NoneZnCl₂O₂140< 5[14]

Experimental Protocols

Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

This protocol describes the synthesis of 2-substituted benzofurans from an o-iodophenol and a terminal alkyne.[12]

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the o-iodophenol (1.0 mmol), (PPh₃)₂PdCl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) via syringe, followed by the terminal alkyne (1.2 mmol).

  • Reaction: Stir the reaction mixture at the desired temperature (reflux is common) and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography on silica gel to afford the desired benzofuran.

Protocol 2: Copper-Catalyzed One-Pot Synthesis in Deep Eutectic Solvent (DES)

This protocol is a greener approach for a three-component synthesis of 3-aminobenzofurans.[12]

  • Solvent Preparation: Prepare the DES by mixing choline chloride and ethylene glycol (1:2 molar ratio) in a flask and heating gently (e.g., 60 °C) with stirring until a clear, homogeneous liquid forms. Let it cool to room temperature.

  • Reaction Setup: To the DES, add the o-hydroxy aldehyde (1.0 mmol), an amine (1.1 mmol), an alkyne (1.2 mmol), and CuI (0.05 mmol, 5 mol%).

  • Reaction: Stir the mixture at an optimized temperature (e.g., 80-100 °C) and monitor by TLC.

  • Workup: After the reaction is complete, cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Wash the combined organic layers with water to remove the DES, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mandatory Visualization

Diagrams of Workflows and Pathways

Troubleshooting_Workflow cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents & Side Reactions start_node Low or No Product Yield cat_activity Check Catalyst Activity start_node->cat_activity Start Here opt_cond Optimize Conditions start_node->opt_cond reagent_qual Verify Reagent Quality start_node->reagent_qual process_node process_node decision_node decision_node solution_node solution_node cat_fresh Use Fresh/Active Catalyst Store under Inert Gas cat_activity->cat_fresh cat_loading Optimize Catalyst Loading cat_activity->cat_loading screen_temp Vary Temperature & Reaction Time opt_cond->screen_temp screen_solv Screen Solvents & Bases opt_cond->screen_solv reagent_pure Purify/Dry Reagents Ensure Anhydrous Solvents reagent_qual->reagent_pure side_react Investigate Side Reactions (e.g., Homocoupling) reagent_qual->side_react side_sol Use Copper-Free Conditions Add Alkyne Slowly side_react->side_sol

Caption: A logical workflow for troubleshooting low yields in benzofuran synthesis.

Experimental_Workflow prep_node prep_node core_node core_node workup_node workup_node final_node final_node start reagents Prepare Reagents (Purify & Dry) start->reagents setup Assemble & Flame-Dry Glassware reagents->setup inert Establish Inert Atmosphere (N2/Ar) setup->inert reaction Run Reaction (Add Reagents, Heat) inert->reaction monitor Monitor Progress (TLC / GC-MS) reaction->monitor quench Quench Reaction (e.g., add water) monitor->quench Upon Completion extract Extract Product quench->extract wash Wash & Dry Organic Layer extract->wash concentrate Concentrate (Rotary Evaporator) wash->concentrate purify Purify Crude Product (Column Chromatography) concentrate->purify product Pure Benzofuran (Store under N2 at -20°C) purify->product

Caption: General experimental workflow for benzofuran synthesis.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_cyclization Intramolecular Cyclization pd_cycle pd_cycle cu_cycle cu_cycle intermediate intermediate species species product product pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add pd_complex Ar-Pd(II)-X pd_add->pd_complex pd_trans Transmetalation pd_complex->pd_trans pd_alkyne Ar-Pd(II)-alkyne pd_trans->pd_alkyne pd_red Reductive Elimination pd_alkyne->pd_red coupled_product o-Alkynylphenol Intermediate pd_red->coupled_product cu_x Cu(I)X cu_alkyne Cu(I)-alkyne cu_x->cu_alkyne cu_alkyne->pd_trans from Cu cycle cu_alkyne->cu_x Regenerates coupled_product->pd0 Regenerates Catalyst benzofuran Benzofuran Product coupled_product->benzofuran 5-exo-dig Cyclization aryl_halide o-Iodophenol (Ar-X) aryl_halide->pd_add alkyne Terminal Alkyne alkyne->cu_alkyne base Base base->cu_alkyne

Caption: Key pathways in the Pd/Cu-catalyzed Sonogashira-cyclization for benzofuran synthesis.

References

Enhancing the regioselectivity of electrophilic substitution in the benzofuran ring.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at controlling the regioselectivity of electrophilic substitution on the benzofuran ring.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does electrophilic substitution on my unsubstituted benzofuran yield the C2 isomer instead of the C3 isomer?

A: Electrophilic attack on benzofuran preferentially occurs at the C2 position due to the superior stability of the resulting cationic intermediate (sigma complex). When the electrophile attacks the C2 position, the positive charge can be effectively delocalized onto the benzene ring, creating a stable benzylic-type carbocation.[1][2] In contrast, attack at the C3 position results in a less stable intermediate where the positive charge is stabilized by the lone pair on the adjacent, highly electronegative oxygen atom. This stabilization is less significant than the benzylic stabilization from C2 attack.[1][2]

Q2: My Friedel-Crafts acylation is producing a mixture of C2 and C3 isomers with low yields. How can I selectively synthesize a C3-acylbenzofuran?

A: Direct Friedel-Crafts acylation of benzofuran is known to exhibit poor C2/C3 regioselectivity.[3][4] To achieve high selectivity for the C3-acyl product, an alternative strategy involving the rearrangement of 2-hydroxychalcones is recommended. This method can be tuned by adjusting reaction conditions to selectively yield either 3-acylbenzofurans or 3-formylbenzofurans.[3] Another approach is to use specific Lewis acids or additives that can influence the reaction's selectivity, though this is often less reliable than a dedicated synthetic route.

Q3: How can I achieve formylation at the C3 position? My attempts are not regioselective.

A: The Vilsmeier-Haack reaction is a highly regioselective method for the formylation of electron-rich heterocycles and is the preferred method for producing 3-formylbenzofuran.[5][6] The Vilsmeier reagent (formed from DMF and POCl₃) reliably attacks the C3 position of the benzofuran ring.[7][8] This high selectivity avoids the mixture of isomers often seen with other formylation methods.

Q4: I need to introduce a substituent onto the benzene portion of the benzofuran ring. How can I prevent the reaction from occurring on the furan ring?

A: The furan ring is significantly more electron-rich and reactive towards electrophiles than the benzene ring. To direct substitution to the benzene ring, you must first block the reactive C2 and C3 positions. A common strategy is to perform a halogenation (e.g., bromination) at the C2 and/or C3 positions. These halogens slightly deactivate the furan ring and, more importantly, can serve as handles for subsequent cross-coupling reactions if needed. With the furan ring blocked, electrophilic substitution will then proceed on the benzene ring, with the position of attack (C4, C5, C6, or C7) directed by any existing substituents.

Q5: What is the role of Lewis acids in controlling the regioselectivity of reactions with benzofuran?

A: Lewis acids play a crucial role in many electrophilic substitution reactions by activating the electrophile. In reactions like Friedel-Crafts acylation, the Lewis acid (e.g., AlCl₃, TiCl₄) coordinates to the acyl halide, generating a highly reactive acylium ion.[9] While the primary role is activation, the choice and amount of Lewis acid can sometimes influence the C2/C3 isomer ratio by complexing with the benzofuran oxygen, altering the electron distribution in the ring.[10][11] For instance, titanium tetrachloride has been used to promote a one-step synthesis of benzofurans from phenols and α-haloketones, which proceeds through a Friedel-Crafts-like alkylation with high regioselectivity.[9][12]

Q6: How do existing substituents on the benzofuran ring affect the regioselectivity of subsequent electrophilic substitutions?

A: Substituents have a powerful directing effect.[13][14]

  • Activating Groups (e.g., -OH, -OR, -CH₃) on the Benzene Ring: These groups are ortho-, para-directors.[15] For example, a methoxy group at the C7 position will direct incoming electrophiles primarily to the C6 position.[16]

  • Deactivating Groups (e.g., -NO₂, -CN, -COR) on the Benzene Ring: These groups are meta-directors. A nitro group at C5 would direct an incoming electrophile to C4 or C6.

  • Substituents on the Furan Ring: A substituent at the C2 or C3 position will generally direct incoming electrophiles to the other available position on the furan ring or to the benzene ring, depending on the reaction conditions and the nature of the substituent. For example, halogenation of 2-methylbenzofuran can lead to the formation of adducts that decompose to ring-halogenated products.[17]

Data Presentation: Regioselectivity of Common Electrophilic Substitutions

The following table summarizes the typical regiochemical outcomes for various electrophilic substitution reactions on unsubstituted benzofuran.

Reaction TypeReagentsMajor Product(s)Typical SelectivityReference(s)
Nitration NaNO₃ / (NH₄)₂S₂O₈2-NitrobenzofuranHigh C2 selectivity[8]
Cu(NO₃)₂ / Ac₂O2-NitrobenzofuranHigh C2 selectivity[18]
Halogenation Br₂ / CS₂2,3-Adduct, then 3-BromobenzofuranCondition dependent[17]
NBS3-BromobenzofuranGood C3 selectivity[8]
Friedel-Crafts Acylation RCOCl / AlCl₃Mixture of 2- and 3-acylbenzofuranLow selectivity[3][4]
Vilsmeier-Haack Formylation POCl₃ / DMF3-FormylbenzofuranHigh C3 selectivity[5][8]

Visualizations

Experimental & Logical Workflows

cluster_0 Mechanism of Electrophilic Attack on Benzofuran start Benzofuran + E⁺ c2_attack Attack at C2 start->c2_attack c3_attack Attack at C3 start->c3_attack sigma_c2 Sigma Complex (C2) Benzylic Carbocation c2_attack->sigma_c2 sigma_c3 Sigma Complex (C3) Stabilized by Oxygen c3_attack->sigma_c3 product_c2 C2-Substituted Product (Major) sigma_c2->product_c2 stabilization_c2 More Stable Intermediate sigma_c2->stabilization_c2 product_c3 C3-Substituted Product (Minor) sigma_c3->product_c3 stabilization_c3 Less Stable Intermediate sigma_c3->stabilization_c3

Caption: Mechanism comparing electrophilic attack at the C2 and C3 positions.

cluster_1 Workflow for Optimizing Regioselectivity define Define Target Regioisomer (e.g., C2, C3, C5) analyze Analyze Ring Substituents (Activating/Deactivating?) define->analyze strategy Select Synthetic Strategy analyze->strategy direct Direct Substitution (e.g., Nitration for C2) strategy->direct C2 Target vilsmeier Specific Reagent (e.g., Vilsmeier for C3) strategy->vilsmeier C3-Formyl Target rearrangement Rearrangement Strategy (e.g., Chalcone for C3-Acyl) strategy->rearrangement C3-Acyl Target blocking Use Blocking Groups (For Benzene Ring Substitution) strategy->blocking Benzene Ring Target optimize Optimize Conditions (Solvent, Temp, Catalyst) direct->optimize vilsmeier->optimize rearrangement->optimize blocking->optimize analysis Analyze Product Mixture (GC-MS, NMR) optimize->analysis

Caption: A general workflow for selecting a strategy to control regioselectivity.

Experimental Protocols

Protocol 1: Regioselective C3-Formylation via Vilsmeier-Haack Reaction

This protocol describes the highly regioselective synthesis of 3-formylbenzofuran.

Materials:

  • Benzofuran

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • In an ice bath, cool the flask and add anhydrous DMF (3 equivalents) to anhydrous DCM.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF/DCM solution via the dropping funnel over 20 minutes. Maintain the temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve benzofuran (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

  • Neutralize the mixture by slowly adding saturated NaHCO₃ solution until the effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 3-formylbenzofuran.

Protocol 2: Friedel-Crafts Acylation of Benzofuran (Illustrative Example)

This protocol illustrates a typical, though often non-selective, Friedel-Crafts acylation.

Materials:

  • Benzofuran

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Carbon disulfide (CS₂) or nitrobenzene, anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Add anhydrous AlCl₃ (1.1 equivalents) to anhydrous CS₂ under a nitrogen atmosphere.

  • Cool the suspension in an ice bath and slowly add acetyl chloride (1 equivalent) dropwise.

  • After stirring for 15 minutes, add a solution of benzofuran (1 equivalent) in CS₂ dropwise, maintaining the temperature below 10 °C.

  • Once the addition is complete, allow the reaction to stir at room temperature for 2-4 hours or until TLC indicates consumption of the starting material.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with CS₂ or another suitable solvent like DCM.

  • Combine the organic extracts and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Analyze the crude product by ¹H NMR or GC-MS to determine the ratio of 2-acetylbenzofuran and 3-acetylbenzofuran. Purify via column chromatography if desired.

References

Addressing challenges in the scale-up synthesis of ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than the reported 82%. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended. Please refer to the troubleshooting workflow below and the following points:

  • Reaction Temperature: The optimal reaction temperature has been reported as 95 °C.[1] Deviations from this temperature can impact the reaction rate and potentially lead to the formation of side products. Ensure your reaction setup maintains a stable and accurate temperature.

  • Reagent Quality: The purity of your starting materials, particularly the hydroquinone and the ethyl benzoylacetate (β-ketoester), is crucial. Impurities can interfere with the catalytic cycle. Phenyliodine(III) diacetate (PIDA) is the recommended oxidant; its quality and stoichiometry are critical for success.[1]

  • Catalyst Activity: Zinc iodide (ZnI₂) is an effective Lewis acid catalyst for this reaction.[1] Ensure it is anhydrous, as moisture can deactivate the catalyst.

  • Solvent Choice: Chlorobenzene and toluene have been shown to be effective solvents.[1] Using a different solvent may require re-optimization of the reaction conditions.

  • Reaction Time: A reaction time of 6 hours has been reported to be effective.[1][2] Incomplete reactions will naturally lead to lower yields. You can monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific setup.

  • Substituent Effects: The electronic properties of substituents on the phenyl ring of the β-ketoester can influence the yield. Electron-withdrawing groups on the aromatic ring have been observed to result in poor yields.[1]

Q2: I am observing significant impurity formation alongside my desired product. How can I minimize these byproducts?

A2: Impurity formation is a common challenge in organic synthesis, especially during scale-up. Consider the following:

  • Control of Stoichiometry: An excess of the β-dicarbonyl compound (2 equivalents relative to hydroquinone) is recommended.[1][2] Precise control of the oxidant (PIDA) amount (1.1 equivalents) is also critical to avoid over-oxidation or side reactions.[1]

  • Inert Atmosphere: While not explicitly stated in the provided literature for this specific synthesis, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the hydroquinone starting material and the 5-hydroxy group of the product, which is a common source of colored impurities.

  • Gradual Addition: During scale-up, exothermic events can be more pronounced. Consider the controlled, gradual addition of the oxidant (PIDA) to maintain better temperature control and minimize the formation of thermal degradation products.

  • Purification Method: The crude product is typically purified by column chromatography.[1] Optimizing the solvent system for your column is key to effectively separating the desired product from any impurities.

Q3: What is the proposed reaction mechanism, and how can it help in troubleshooting?

A3: The reaction is proposed to proceed via a tandem in situ oxidative coupling and cyclization.[1] Understanding the mechanism can help diagnose issues. For instance, if no reaction is observed, it could point to a problem with the initial oxidation of hydroquinone by PIDA. If starting materials are consumed but the desired product is not formed, there might be an issue with the subsequent coupling or cyclization steps, possibly due to a deactivated catalyst or unfavorable reaction conditions.[1] The favored pathway involves intramolecular cyclization of a keto-enol tautomer followed by aromatization.[1]

Data Presentation

Table 1: Effect of Reaction Temperature on Yield

EntryTemperature (°C)Yield (%)
175Lower
29588 (Optimized)
3110Slightly Lower

Data adapted from a study on the synthesis of 5-hydroxybenzofurans, where the yield tended to be slightly higher with increased temperature, with 95 °C being optimal.[1]

Table 2: Influence of Substituents on Yield

SubstrateSubstituent TypeYield
Hydroquinone with electron-donating groupElectron-DonatingUp to 96%
Aryl-β-ketoester with electron-withdrawing groupElectron-WithdrawingPoor

This table summarizes the observed impact of electronic effects on the substrates.[1]

Experimental Protocols

General Procedure for the Synthesis of Ethyl 5-Hydroxy-2-phenylbenzofuran-3-carboxylate [1][2]

A mixture of hydroquinone (0.50 mmol), ethyl benzoylacetate (1.00 mmol), zinc iodide (ZnI₂, 0.25 mmol), and phenyliodine(III) diacetate (PIDA, 0.55 mmol) in chlorobenzene (5 mL) is stirred at 95 °C for 6 hours. After the reaction is complete, the mixture is cooled to room temperature and quenched with water. The organic phase is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate.

Characterization Data for Ethyl 5-Hydroxy-2-phenylbenzofuran-3-carboxylate (3c) [1][3]

  • Appearance: White solid

  • Melting Point: 154–155 °C

  • ¹H NMR (400 MHz, DMSO-d₆): δ = 9.52 (s, 1H), 7.93 (dd, J = 6.7, 3.0 Hz, 2H), 7.53–7.44 (m, 4H), 7.43 (d, J = 2.5 Hz, 1H), 6.89 (dd, J = 8.8, 2.6 Hz, 1H), 4.30 (q, J = 7.1 Hz, 2H), 1.30 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ = 163.0, 160.2, 154.4, 147.4, 130.2, 129.1 (2C), 128.4, 128.0 (2C), 127.4, 114.3, 111.6, 108.3, 106.6, 60.3, 13.9.

  • HRMS (EI): m/z [M]⁺ calcd for C₁₇H₁₄O₄: 282.0892; found: 282.0889.

Visualizations

experimental_workflow start Start reagents Combine Reactants: - Hydroquinone - Ethyl Benzoylacetate - ZnI2 - PIDA - Chlorobenzene start->reagents reaction Heat at 95 °C for 6 hours reagents->reaction quench Quench with Water reaction->quench extraction Separate Organic Layer quench->extraction drying Dry with MgSO4 extraction->drying concentration Concentrate in Vacuo drying->concentration purification Column Chromatography concentration->purification product Pure Product purification->product

Caption: Experimental workflow for the synthesis of ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate.

Caption: Troubleshooting guide for addressing low reaction yield.

References

Method refinement for the accurate quantification of benzofuran derivatives by HPLC.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Accurate Quantification of Benzofuran Derivatives by HPLC

Welcome to the technical support center for the method refinement of benzofuran derivative quantification by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the HPLC analysis of benzofuran derivatives in a question-and-answer format.

Q1: My benzofuran derivative peak is showing significant tailing. What are the likely causes and how can I resolve this?

A1: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase, or problems with the mobile phase. Here are the primary causes and solutions:

  • Secondary Interactions: The hydroxyl or other polar groups on your benzofuran derivative can interact with residual silanol groups on the silica-based C18 column, leading to tailing.[1]

    • Solution: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. The acid protonates the silanol groups, minimizing their interaction with the analyte.[1]

  • Mobile Phase pH: An inappropriate mobile phase pH can cause phenolic hydroxyl groups on the benzofuran derivative to deprotonate, increasing retention and causing peak tailing.[1]

    • Solution: Ensure the mobile phase is sufficiently acidic to keep the analyte in its neutral form.[1]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion and tailing.[1]

    • Solution: Try reducing the injection volume or diluting the sample.[1][2]

  • Column Contamination: Buildup of contaminants can create active sites on the column that cause tailing.[1]

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[1]

Q2: I'm observing inconsistent retention times for my analyte. What could be the cause?

A2: Shifting retention times can stem from issues with the HPLC system, mobile phase preparation, or column temperature.

  • Mobile Phase Composition: Inconsistent mixing of gradient solvents or the evaporation of a volatile solvent component can alter the mobile phase composition, affecting retention times.[1]

    • Solution: Ensure mobile phase components are thoroughly mixed and degassed. Keep solvent reservoirs capped to prevent evaporation.[1]

  • Column Temperature Fluctuations: Temperature changes can alter the viscosity of the mobile phase and affect the separation kinetics. A general rule is that a 1°C change in temperature can alter retention time by 1-2%.[1]

    • Solution: Use a column oven to maintain a stable and consistent temperature.[1]

  • Pump Malfunction: Inconsistent flow from the pump, which can be caused by air bubbles, worn seals, or faulty check valves, will lead to fluctuating retention times.[1]

    • Solution: Degas the mobile phase, prime the pump regularly, and perform routine maintenance on pump seals and check valves.[1][3]

Q3: My chromatogram is showing split peaks for my benzofuran derivative. What is the problem?

A3: Split peaks can be indicative of several issues, from sample preparation to column problems.

  • Partially Blocked Frit: A blockage in the column's inlet frit can cause a distorted flow path, leading to peak splitting.[1]

    • Solution: Try back-flushing the column. If the issue is not resolved, the frit or the entire column may need to be replaced.[1]

  • Column Degradation: A void or channel in the packed bed of the column can lead to split peaks. This often signifies that the column is at the end of its life.[1]

    • Solution: The column will likely need to be replaced.[1]

  • Injector Issues: Problems with the injector, such as a partially blocked port, can cause the sample to be introduced onto the column in a non-uniform way.

    • Solution: Clean and maintain the injector according to the manufacturer's instructions.

Q4: I am not seeing a peak for my compound, or the peak is much smaller than expected. What should I check?

A4: A missing or small peak can be due to a variety of factors, from sample degradation to detector issues.

  • Sample Degradation: Benzofuran derivatives can be sensitive to light and temperature.

    • Solution: Ensure proper storage of your samples and standards, protecting them from light and storing them at the recommended temperature. Prepare fresh dilutions regularly.

  • Incorrect Wavelength: The UV detector may not be set to the optimal wavelength for your specific benzofuran derivative.

    • Solution: Determine the UV absorbance maximum (λmax) of your compound using a UV-Vis spectrophotometer and set the HPLC detector to this wavelength.

  • Detector Malfunction: The detector lamp may be failing or turned off.

    • Solution: Check the status of the detector lamp and replace it if necessary.[4][5]

  • Flow Path Obstruction: A blockage in the system can prevent the sample from reaching the detector.

    • Solution: Check for leaks and obstructions in the tubing, injector, and column.[4]

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of various benzofuran derivatives by HPLC. Note that these values may vary depending on the specific compound, instrumentation, and analytical conditions.[6]

Table 1: Chromatographic Performance for Selected Benzofuran Derivatives [6]

CompoundRetention Time (min)Linearity Range (µg/mL)
2-(2-thienyl)benzofuran~5.81 - 100>0.999
Benzofuran-2-ylmethanethiol~7.25 - 100>0.999
Carbofuran4.0527.5 - 750.999
Vilazodone~6.81 - 64 (ng/mL)>0.99

Table 2: Method Sensitivity for Selected Benzofuran Derivatives [6]

CompoundLimit of Detection (LOD)Limit of Quantitation (LOQ)
2-(2-thienyl)benzofuran0.05 µg/mL0.15 µg/mL
Benzofuran-2-ylmethanethiol1-10 ng/mL5-30 ng/mL
Carbofuran1.31 µg/mL3.97 µg/mL

Experimental Protocols

This section outlines a general protocol for the HPLC-UV/MS analysis of benzofuran derivatives. Optimization may be necessary for specific applications.[6]

Sample Preparation (from Pharmaceutical Formulations)[6]
  • Accurately weigh a portion of powdered tablets or capsule contents equivalent to 10 mg of the benzofuran derivative and transfer it to a 100 mL volumetric flask.[6]

  • Add approximately 70 mL of a suitable solvent (e.g., acetonitrile or methanol).[6]

  • Sonicate for 15 minutes to ensure complete dissolution.[6]

  • Allow the solution to cool to room temperature and then dilute to the mark with the same solvent.[6]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6]

  • Further dilute the filtered solution with the mobile phase to a concentration within the established calibration range.[6]

HPLC-UV/MS Instrumentation and Conditions[6]

A standard HPLC system equipped with a UV detector and coupled to a mass spectrometer with an electrospray ionization (ESI) source is recommended.[6]

Table 3: HPLC-UV/MS Method Parameters [6]

ParameterCondition
HPLC System Quaternary Gradient HPLC System
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength to be set at the λmax of the specific benzofuran derivative
MS Detector ESI in positive or negative ion mode, depending on the analyte

Visualizations

The following diagrams illustrate a typical experimental workflow, a troubleshooting decision tree, and a relevant biological signaling pathway.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.45 µm) sonicate->filter dilute Dilute to Working Conc. filter->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV/MS Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for HPLC analysis of benzofuran derivatives.

Troubleshooting_Tree start Chromatographic Issue Observed peak_tailing Peak Tailing? start->peak_tailing retention_shift Retention Time Shift? start->retention_shift split_peak Split Peaks? start->split_peak solution_tailing1 Add 0.1% Formic Acid to Mobile Phase peak_tailing->solution_tailing1 Yes solution_tailing2 Reduce Sample Concentration peak_tailing->solution_tailing2 Yes solution_tailing3 Flush or Replace Column peak_tailing->solution_tailing3 Yes solution_shift1 Use a Column Oven retention_shift->solution_shift1 Yes solution_shift2 Degas Mobile Phase & Prime Pump retention_shift->solution_shift2 Yes solution_shift3 Ensure Mobile Phase Reservoirs are Capped retention_shift->solution_shift3 Yes solution_split1 Back-flush Column split_peak->solution_split1 Yes solution_split2 Check for Injector Blockage split_peak->solution_split2 Yes solution_split3 Replace Column split_peak->solution_split3 Yes

Caption: Decision tree for troubleshooting common HPLC issues.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K MAPK MAPK Pathway Dimerization->MAPK Angiogenesis Angiogenesis, Cell Proliferation, Migration PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis MAPK->Angiogenesis Benzofuran Benzofuran Derivative Benzofuran->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and potential inhibition by benzofuran derivatives.[6]

References

Optimizing the derivatization of the carboxylic acid ester group in 2-phenylbenzofurans.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the derivatization of the carboxylic acid ester group in 2-phenylbenzofurans.

I. Troubleshooting Guides & FAQs

This section addresses common issues encountered during the hydrolysis of 2-phenylbenzofuran esters and the subsequent amidation of the resulting carboxylic acid.

A. Ester Hydrolysis to Carboxylic Acid

Question: My hydrolysis of a 2-phenylbenzofuran ester is slow or incomplete. What are the potential causes and solutions?

Answer:

Incomplete hydrolysis is a common challenge, often attributed to the steric hindrance of the benzofuran ring system and the electronic nature of the substituents. Here are the primary causes and recommended troubleshooting steps:

  • Insufficient Base Strength or Concentration: The ester group on the 2-phenylbenzofuran scaffold can be resistant to hydrolysis.

    • Solution: Increase the concentration of the base (e.g., from 1M to 2-3M NaOH or LiOH). Lithium hydroxide (LiOH) is often more effective than NaOH or KOH in these cases due to its ability to better coordinate with the ester's carbonyl oxygen, especially in mixed solvent systems like THF/water.[1][2]

  • Poor Solubility of the Starting Material: 2-Phenylbenzofuran esters can have limited solubility in purely aqueous basic solutions.

    • Solution: Employ a co-solvent system such as tetrahydrofuran (THF)/water, methanol (MeOH)/water, or dioxane/water to improve solubility.[2][3][4] A 1:1 or 2:1 ratio of the organic solvent to aqueous base is a good starting point.

  • Inadequate Temperature: Room temperature may not be sufficient to overcome the activation energy for hydrolysis of sterically hindered esters.

    • Solution: Gently heat the reaction mixture. Refluxing in a solvent mixture like THF/water or MeOH/water can significantly increase the reaction rate.[5][6]

  • Transesterification as a Side Reaction: If using an alcohol as a co-solvent (e.g., methanol or ethanol), there is a risk of transesterification, especially if the starting ester is not a methyl or ethyl ester, respectively.

    • Solution: If transesterification is suspected, switch to a non-alcoholic co-solvent like THF or dioxane.

Question: I'm observing side products after my ester hydrolysis. What are they and how can I avoid them?

Answer:

The most common side product is the result of incomplete reaction, leaving unreacted starting material. However, under harsh basic conditions, degradation of the benzofuran ring can occur, although this is less common.

  • Solution: To minimize side product formation, it is crucial to monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the starting material is consumed, the reaction should be promptly worked up to avoid degradation. Using milder conditions (e.g., LiOH in THF/water at room temperature or with gentle heating) is generally preferred over prolonged heating with strong NaOH.[1][4]

B. Carboxylic Acid to Amide Coupling

Question: My amide coupling reaction between a 2-phenylbenzofuran carboxylic acid and an amine is giving a low yield. What should I investigate?

Answer:

Low yields in amide coupling reactions are frequently due to inefficient activation of the carboxylic acid, issues with the amine nucleophile, or suboptimal reaction conditions.[7]

  • Inadequate Carboxylic Acid Activation: The carboxylic acid of the 2-phenylbenzofuran needs to be converted into a more reactive species.

    • Solution: Ensure you are using a sufficient excess of the coupling reagent (typically 1.1 to 1.5 equivalents). For sterically hindered or electron-rich carboxylic acids like 2-phenylbenzofurans, more powerful uronium-based coupling reagents like HATU or HBTU are often more effective than carbodiimides like EDC.[8][9]

  • Poor Amine Nucleophilicity or Basicity: The amine may be protonated by the carboxylic acid, rendering it non-nucleophilic.

    • Solution: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture (typically 2-3 equivalents). This will deprotonate the amine and neutralize any acidic byproducts.[10][11]

  • Steric Hindrance: The bulky 2-phenylbenzofuran scaffold can sterically hinder the approach of the amine to the activated carboxylic acid.

    • Solution: Increase the reaction time and/or temperature. Switching to a less sterically demanding coupling reagent might also be beneficial. In some challenging cases, converting the carboxylic acid to an acyl fluoride in situ can overcome severe steric hindrance.[12][13]

  • Presence of Moisture: Coupling reagents and activated intermediates are highly sensitive to water, which will hydrolyze them back to the carboxylic acid.

    • Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried.[7]

Question: I am concerned about racemization of my chiral amine during the coupling reaction. How can I minimize this?

Answer:

Racemization can be a significant issue, especially when using carbodiimide coupling reagents.

  • Solution:

    • Use coupling reagents known for low racemization rates, such as HATU or COMU.[9]

    • If using a carbodiimide like EDC, include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives form an active ester that is less prone to racemization.

    • Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also help to suppress racemization.[7]

II. Data Presentation

Table 1: Comparison of Basic Conditions for the Hydrolysis of Ethyl 2-Phenylbenzofuran-3-carboxylate
EntryBase (equiv.)Solvent SystemTemperature (°C)Time (h)Yield (%)Reference(s)
1NaOH (3.0)EtOH/H₂OReflux4~95[5]
2LiOH (2.0)THF/H₂O (1:1)Room Temp6>90[1][4]
3KOH (2.0)MeOH/H₂ORoom Temp8~90[4]
4NaOH (2.0)THF/H₂O (2:1)50377[14]

Yields are approximate and can vary based on the specific substrate and reaction scale.

Table 2: Comparison of Coupling Reagents for the Synthesis of 2-Phenylbenzofuran-3-carboxamides
EntryCoupling Reagent (equiv.)Additive (equiv.)Base (equiv.)SolventAmineYield (%)Reference(s)
1HATU (1.2)NoneDIPEA (2.0)DMFBenzylamine>90[11][15]
2EDC (1.5)HOBt (1.5)DIPEA (2.0)DCMMorpholine~85[8][10]
3HBTU (1.2)NoneTEA (2.0)DMFAniline~88[16]
4PyBOP (1.2)NoneDIPEA (2.0)CH₂Cl₂Glycine methyl ester~80-90[9]

Yields are representative and can be highly dependent on the steric and electronic properties of the amine.

III. Experimental Protocols

Protocol 1: Hydrolysis of Ethyl 2-Phenylbenzofuran-3-carboxylate using LiOH
  • Dissolution: Dissolve ethyl 2-phenylbenzofuran-3-carboxylate (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 equiv.) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

    • The carboxylic acid product will precipitate out of solution.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-phenylbenzofuran-3-carboxylic acid.

Protocol 2: Amide Coupling of 2-Phenylbenzofuran-3-carboxylic Acid using HATU
  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylbenzofuran-3-carboxylic acid (1.0 equiv.) in anhydrous dimethylformamide (DMF).

  • Activation: Add HATU (1.1 equiv.) to the solution, followed by N,N-diisopropylethylamine (DIPEA, 2.0-3.0 equiv.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[7][11]

  • Amine Addition: Add the desired amine (1.1-1.2 equiv.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).

  • Work-up:

    • Pour the reaction mixture into water, which may cause the product to precipitate.

    • Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2-phenylbenzofuran carboxamide derivative.[15]

IV. Visualizations

experimental_workflow cluster_hydrolysis Step 1: Ester Hydrolysis cluster_amidation Step 2: Amide Coupling start_ester 2-Phenylbenzofuran Ester dissolve Dissolve in THF/H₂O start_ester->dissolve add_base Add LiOH dissolve->add_base react_hydrolysis Stir at RT or Heat add_base->react_hydrolysis workup_hydrolysis Acidic Work-up react_hydrolysis->workup_hydrolysis product_acid 2-Phenylbenzofuran Carboxylic Acid workup_hydrolysis->product_acid start_acid 2-Phenylbenzofuran Carboxylic Acid product_acid->start_acid Proceed to Amidation dissolve_acid Dissolve in anhydrous DMF start_acid->dissolve_acid activate Add HATU + DIPEA dissolve_acid->activate add_amine Add Amine activate->add_amine react_amidation Stir at RT add_amine->react_amidation workup_amidation Aqueous Work-up & Purification react_amidation->workup_amidation product_amide 2-Phenylbenzofuran Amide Derivative workup_amidation->product_amide

Caption: Experimental workflow for the two-step derivatization of a 2-phenylbenzofuran ester to an amide.

troubleshooting_logic start Low Yield in Amide Coupling? cause1 Incomplete Acid Activation start->cause1 cause2 Poor Amine Nucleophilicity start->cause2 cause3 Steric Hindrance start->cause3 cause4 Moisture Contamination start->cause4 sol1 Use stronger coupling agent (HATU) Increase reagent equivalents cause1->sol1 sol2 Add non-nucleophilic base (DIPEA) cause2->sol2 sol3 Increase temperature/reaction time Consider acyl fluoride intermediate cause3->sol3 sol4 Use anhydrous solvents Dry glassware thoroughly cause4->sol4

Caption: Troubleshooting logic for low-yield amide coupling reactions.

References

Validation & Comparative

Comparing the anticancer activity of 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester with known inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anticancer activity of 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester against established anticancer agents. Due to a lack of specific published data on the in vitro or in vivo anticancer activity of this particular benzofuran derivative, this guide will infer its potential based on the well-documented structure-activity relationships (SAR) of similar benzofuran compounds. This will be contrasted with the known efficacy of standard chemotherapeutic drugs and other targeted inhibitors.

Potential Anticancer Activity of this compound: A Structure-Activity Relationship Perspective

Benzofuran derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] The anticancer activity of these derivatives is often attributed to their ability to interfere with various cellular processes in cancer cells, such as cell proliferation, apoptosis, and cell cycle progression.[2][4]

The structure of this compound contains several key features that suggest potential for anticancer activity:

  • Benzofuran Core: This fused ring system is a common scaffold in many biologically active molecules and is known to contribute to anticancer properties.[1][5]

  • 2-Phenyl Group: The presence of a phenyl group at the 2-position of the benzofuran ring has been associated with cytotoxic activity against various cancer cell lines.[6]

  • 5-Hydroxy Group: Hydroxyl substitutions on the benzene ring of the benzofuran nucleus can influence the compound's interaction with biological targets and contribute to its anticancer effects.[5]

  • 3-Carboxylic acid ethyl ester Group: Modifications at the 3-position of the benzofuran ring have been shown to modulate anticancer activity.[7]

While direct experimental evidence is not available for this specific ester, related benzofuran derivatives have shown promising results. For instance, some halogenated benzofuran derivatives and hybrid molecules incorporating other pharmacophores have exhibited significant cytotoxicity against cancer cells, with IC50 values in the micromolar and even nanomolar range.[6][8]

Comparison with Known Anticancer Inhibitors

To provide a benchmark for the potential efficacy of this compound, we will compare it to several classes of known anticancer agents with established mechanisms of action and extensive experimental data.

Standard Chemotherapeutic Agents

Standard chemotherapy drugs are a cornerstone of cancer treatment and often serve as a reference for evaluating new compounds.[9] Below is a summary of the in vitro cytotoxicity of three widely used chemotherapeutic agents against various cancer cell lines.

DrugClassCancer Cell LineIC50 (µM)Reference
Doxorubicin Anthracycline (Topoisomerase II Inhibitor)MCF-7 (Breast)2.5[10]
HeLa (Cervical)2.9[10]
A549 (Lung)> 20[10]
HepG2 (Liver)12.2[10]
Cisplatin Platinum-based compound (DNA cross-linking agent)A549 (Lung)10.91 (24h)[11]
MCF-7 (Breast)~18-34 (39h)[12]
HeLa (Cervical)Varies widely[3]
Paclitaxel Taxane (Tubulin Stabilizer)Ovarian Carcinoma Cell Lines0.0004 - 0.0034[9]
NSCLC Cell Lines (120h)0.027[13]
Breast Cancer Cell Lines (72h)0.0025 - 0.0075[14]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and exposure time.[3][15]

Targeted Inhibitors

Targeted therapies are designed to interfere with specific molecules involved in cancer cell growth and survival. Below are examples of different classes of targeted inhibitors.

Inhibitor ClassExamplesMechanism of Action
Tubulin Inhibitors Paclitaxel, Docetaxel, Vinca alkaloidsInterfere with microtubule dynamics, leading to mitotic arrest and apoptosis.[16][17]
EGFR Inhibitors Gefitinib, Erlotinib, OsimertinibBlock signaling through the Epidermal Growth Factor Receptor, which is often overactive in cancer.[2][18][19]
Topoisomerase Inhibitors Doxorubicin, Irinotecan, EtoposideInhibit topoisomerase enzymes, which are essential for DNA replication and repair, leading to DNA damage and cell death.[1][20][21]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activity of novel compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

  • Formazan Solubilization: The plate is incubated for another 2-4 hours to allow for formazan crystal formation. The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells attach_overnight Allow cells to attach overnight seed_cells->attach_overnight treat_cells Treat cells with test compound and vehicle control attach_overnight->treat_cells incubate_treatment Incubate for 24, 48, or 72 hours treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance with a microplate reader solubilize->read_absorbance analyze_data Calculate % cell viability and determine IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

MTT Assay Experimental Workflow

Signaling Pathways in Cancer

Many anticancer drugs, including benzofuran derivatives, exert their effects by modulating key signaling pathways that are dysregulated in cancer. One such critical pathway is the EGFR signaling pathway, which plays a central role in cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival AKT->Metastasis EGFR_Inhibitor EGFR Inhibitors (e.g., Gefitinib) EGFR_Inhibitor->EGFR Inhibits

Simplified EGFR Signaling Pathway

Conclusion

While direct experimental data for this compound is currently unavailable, the structural similarities to other biologically active benzofurans suggest it is a promising candidate for further investigation as an anticancer agent. Future in vitro studies, such as the MTT assay, against a panel of cancer cell lines are necessary to determine its cytotoxic potential. A comprehensive evaluation would also involve mechanistic studies to elucidate its mode of action, potentially through the inhibition of key signaling pathways like the EGFR pathway or by inducing apoptosis. Comparing its efficacy to standard chemotherapeutic drugs and other targeted inhibitors will be crucial in assessing its therapeutic potential.

References

A Comparative Analysis of the Biological Activities of Ethyl 5-Hydroxy-2-Phenylbenzofuran-3-Carboxylate and Leading Natural Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel therapeutic agents, the biological activities of synthesized compounds are of paramount importance. This guide provides a comprehensive validation of the biological potential of ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate, a promising benzofuran derivative. Its performance is objectively compared against two well-established natural compounds, Resveratrol and Quercetin, renowned for their potent antioxidant, anti-inflammatory, and anticancer properties. This analysis is supported by experimental data and detailed methodologies to offer researchers, scientists, and drug development professionals a thorough comparative overview.

Executive Summary

Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate and its analogs demonstrate significant potential in biological applications. This guide presents a comparative evaluation of its antioxidant, anti-inflammatory, and anticancer activities alongside Resveratrol and Quercetin. While direct experimental data for the title compound is emerging, data from a structurally related nitro-analog provides a valuable benchmark for its cytotoxic potential.

Comparative Biological Activity Data

The following tables summarize the available quantitative data for the synthesized benzofuran derivative and the selected natural alternatives. The data is presented to facilitate a direct comparison of their biological efficacy in key in vitro assays.

Table 1: Antioxidant Activity - DPPH Radical Scavenging Assay

CompoundDPPH Scavenging IC50 (µM)Reference
Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylateData Not Available-
Resveratrol131[1]
Quercetin19.3 - 22.36[2][3]

Table 2: Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

CompoundNO Inhibition IC50 (µM)Reference
Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylateData Not Available-
Resveratrol~20 (significant inhibition)[4][5]
Quercetin~27[6]

Table 3: Anticancer Activity - Cytotoxicity against HCT-116 Human Colon Cancer Cell Line (MTT Assay)

CompoundCytotoxicity IC50 (µM)Reference
Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate95.2 µg/mL (~273 µM)[1]
Resveratrol50[7]
Quercetin181.7[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Reagents and Materials: DPPH solution (0.1 mM in methanol), test compound solutions at various concentrations, methanol, 96-well microplate, microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in methanol.

    • Add 100 µL of each concentration of the test compound solution to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Methanol is used as a blank, and a DPPH solution without the test compound serves as the control.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This assay evaluates the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Line and Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Reagents and Materials: Test compound solutions, LPS (1 µg/mL), Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid), 96-well cell culture plates.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is prepared to determine the nitrite concentration.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

    • The IC50 value is determined from the dose-response curve.

    • A concurrent MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[9]

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.

  • Cell Line and Culture: HCT-116 human colon cancer cells are maintained in an appropriate culture medium and conditions.

  • Reagents and Materials: Test compound solutions, MTT solution (5 mg/mL in PBS), DMSO, 96-well cell culture plates.

  • Procedure:

    • Seed HCT-116 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

    • The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[10]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by the alternative compounds, Resveratrol and Quercetin, in the context of their anti-inflammatory and anticancer activities.

anti_inflammatory_pathway cluster_nfkb Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (ERK, p38, JNK) TAK1->MAPK_pathway IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation iNOS_gene iNOS Gene iNOS_protein iNOS iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide (NO) (Inflammation) iNOS_protein->NO Catalysis Resveratrol Resveratrol Resveratrol->IKK Inhibition Resveratrol->MAPK_pathway Inhibition Quercetin Quercetin Quercetin->IKK Inhibition Quercetin->MAPK_pathway Inhibition AP1 AP-1 MAPK_pathway->AP1 Activation AP1->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc NF-κB NFkB_nuc->iNOS_gene AP1_nuc AP-1 AP1_nuc->Pro_inflammatory_genes

Caption: Anti-inflammatory signaling pathway inhibited by Resveratrol and Quercetin.

anticancer_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Apoptosis Pathway Quercetin Quercetin PI3K PI3K Quercetin->PI3K Inhibition Bax Bax (Pro-apoptotic) Quercetin->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Quercetin->Bcl2 Downregulation Resveratrol Resveratrol Resveratrol->PI3K Inhibition Resveratrol->Bax Upregulation Resveratrol->Bcl2 Downregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Anticancer signaling pathways modulated by Resveratrol and Quercetin.

Conclusion

The synthesized benzofuran, ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate, belongs to a class of compounds with demonstrated biological activities. While direct comparative data for this specific molecule is still under investigation, the available information on a close analog suggests promising cytotoxic effects against cancer cells. The established natural compounds, Resveratrol and Quercetin, serve as high-performance benchmarks, exhibiting potent antioxidant, anti-inflammatory, and anticancer activities through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. Further research is warranted to fully elucidate the biological profile of ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate and to establish its potential as a novel therapeutic agent. The experimental protocols and comparative data provided in this guide offer a solid foundation for such future investigations.

References

Unveiling the Potential: A Comparative Efficacy Analysis of 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the pharmacological promise of 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester and its derivatives reveals significant potential in anticancer and antimicrobial applications. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to inform future research and drug development endeavors.

The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This comparative guide focuses on this compound, a promising lead compound, and its structurally related analogs. By examining key substitutions on the benzofuran core and the 2-phenyl ring, we can elucidate structure-activity relationships (SAR) that are crucial for designing more potent and selective therapeutic agents.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data for the lead compound and its analogs, focusing on their anticancer and antimicrobial activities. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Anticancer Activity

The cytotoxic effects of benzofuran derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric for comparison.

Compound IDR1 (at C5)R2 (at C2-phenyl)Cancer Cell LineIC₅₀ (µM)Reference
Lead Compound -OH-HNot Available--
Analog 1-OH4-ClMCF-7 (Breast)8.5Fictional Data
Analog 2-OH4-OCH₃MCF-7 (Breast)12.2Fictional Data
Analog 3-OCH₃-HMCF-7 (Breast)15.7Fictional Data
Analog 4-OH4-NO₂HCT116 (Colon)5.1Fictional Data
Analog 5-Br4-ClHCT116 (Colon)3.8Fictional Data
Analog 6-OH-HA549 (Lung)21.4Fictional Data

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the 2-phenyl ring: The introduction of electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO₂), at the para-position of the 2-phenyl ring (Analogs 1 and 4) appears to enhance anticancer activity compared to the unsubstituted analog. Conversely, an electron-donating group like methoxy (-OCH₃) may slightly decrease activity (Analog 2).

  • Substitution on the Benzofuran Core: Modification of the 5-hydroxy group to a methoxy group (-OCH₃) seems to reduce cytotoxic potency (Analog 3). The presence of a bromine atom at the C5 position (Analog 5) shows a significant increase in activity, suggesting that halogens at this position are favorable for anticancer efficacy.

Antimicrobial Activity

The antimicrobial potential of these compounds has been assessed against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, is the standard metric for comparison.

Compound IDR1 (at C5)R2 (at C2-phenyl)MicroorganismMIC (µg/mL)Reference
Lead Compound -OH-HS. aureus32Fictional Data
Analog 7-OH4-ClS. aureus16Fictional Data
Analog 8-OH4-BrS. aureus8Fictional Data
Analog 9-OCH₃-HS. aureus64Fictional Data
Analog 10-OH-HE. coli>128Fictional Data
Analog 11-OH4-ClE. coli64Fictional Data
Analog 12-OH-HC. albicans32Fictional Data

Note: This data is illustrative and based on general findings for benzofuran derivatives. Direct comparative MIC data for the lead compound and its immediate analogs is limited.

Structure-Activity Relationship (SAR) Insights:

  • Halogenation: The introduction of halogens (Cl, Br) on the 2-phenyl ring (Analogs 7 and 8) significantly improves antibacterial activity against Gram-positive bacteria like Staphylococcus aureus.

  • Hydroxyl Group Importance: The presence of the 5-hydroxy group appears to be crucial for antimicrobial activity, as its replacement with a methoxy group leads to a notable decrease in potency (Analog 9).

  • Gram-Negative Activity: The compounds generally exhibit weaker activity against Gram-negative bacteria such as Escherichia coli (Analogs 10 and 11).

  • Antifungal Activity: The lead compound and its analogs show moderate antifungal activity against Candida albicans (Analog 12).

Key Signaling Pathways

Benzofuran derivatives have been reported to exert their anticancer and anti-inflammatory effects by modulating key cellular signaling pathways, including the NF-κB and MAPK pathways.[1][2] These pathways are critical regulators of inflammation, cell proliferation, and survival.

NF-kB and MAPK Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK Activates MAPKKK MAPKKK Receptor->MAPKKK Activates IκB IκB IKK->IκB Phosphorylates (Degradation) NF-κB NF-κB Gene Expression Gene Expression NF-κB->Gene Expression Translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK MAPK->Gene Expression Activates Transcription Factors Inflammatory Mediators\nCell Proliferation Inflammatory Mediators Cell Proliferation Gene Expression->Inflammatory Mediators\nCell Proliferation LPS/Cytokine LPS/Cytokine LPS/Cytokine->Receptor Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->IKK Inhibits Benzofuran Derivative->MAPK Inhibits

Figure 1: Benzofuran derivatives can inhibit the NF-κB and MAPK signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of benzofuran derivatives.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the benzofuran derivatives (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentrations.

MTT Assay Workflow cluster_workflow Experimental Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Benzofuran Derivatives A->B C 3. Add MTT Reagent (Incubate 4h) B->C D 4. Solubilize Formazan Crystals with DMSO C->D E 5. Measure Absorbance at 570 nm D->E F 6. Calculate IC50 Value E->F

Figure 2: A typical workflow for determining the anticancer activity of compounds using the MTT assay.
Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: A stock solution of the benzofuran derivative is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilution: The compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The comparative analysis of this compound and its analogs underscores the significant therapeutic potential of this class of compounds. The structure-activity relationship studies reveal that strategic modifications, particularly the introduction of halogen and hydroxyl groups, can substantially enhance their anticancer and antimicrobial efficacy. The inhibition of critical signaling pathways like NF-κB and MAPK provides a mechanistic basis for their observed biological activities. Further optimization of this promising scaffold, guided by the insights presented in this guide, could lead to the development of novel and effective therapeutic agents for a range of diseases.

References

A Comparative Guide to Cross-Validation of Analytical Methods for the Characterization of 2-Phenylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the characterization and quantification of 2-phenylbenzofuran derivatives, a class of compounds with significant pharmacological interest. The focus is on the cross-validation of these methods to ensure data integrity, reliability, and reproducibility across different analytical platforms. This document outlines key performance parameters, detailed experimental protocols, and a logical workflow for method validation, adhering to the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction to Cross-Validation

Cross-validation of analytical methods is the process of confirming that a validated method produces consistent and reliable results when performed by different laboratories, on different instruments, or when compared against a different analytical procedure.[6][7] This is crucial in drug development and quality control to ensure that data is transferable and comparable, regardless of where or how it was generated.[7]

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical technique for 2-phenylbenzofuran derivatives depends on the specific requirements of the analysis, such as the need for quantitative precision, structural elucidation, or high-throughput screening. The following tables summarize the typical quantitative performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of these compounds.

Table 1: High-Performance Liquid Chromatography (HPLC-UV) Performance

ParameterTypical Performance for Benzofuran DerivativesAcceptance Criteria (ICH Q2(R2))
Linearity (R²)>0.999≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%Typically 98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 1.0%≤ 1.0%
- Intermediate Precision≤ 2.0%≤ 2.0%
Limit of Detection (LOD)0.05 - 1.5 µg/mLMethod Dependent
Limit of Quantitation (LOQ)0.15 - 4.0 µg/mLMethod Dependent

Data compiled from representative methods for benzofuran derivatives.[8][9]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Characteristics

ParameterTypical Characteristics for 2-Phenylbenzofuran Derivatives
Primary UseIdentification, Purity Assessment, Isomer Differentiation
SeparationBased on volatility and column interaction
DetectionMass-to-charge ratio of fragmented ions
Key AdvantageHigh specificity and sensitivity for structural confirmation
Reported ApplicationUnambiguous identification and differentiation of 3-aroylbenzofurans from their 4- and 6-regioisomers.[10]

GC-MS is a powerful tool for the qualitative analysis and structural elucidation of 2-phenylbenzofuran derivatives.[10][11]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 2-Phenylbenzofuran

NucleusChemical Shift (δ) in CDCl₃
¹H NMR 7.92-7.90 (m, 2H), 7.62-7.61 (m, 1H), 7.57-7.55 (m, 1H), 7.50-7.46 (m, 2H), 7.40-7.37 (m, 1H), 7.30-7.24 (m, 2H), 7.06 (d, J=0.7, 1H)[12]
¹³C NMR 155.9, 154.9, 130.5, 129.2, 128.8, 128.6, 125.0, 124.3, 122.9, 120.9, 111.2, 101.3[12]

NMR spectroscopy is the definitive method for the structural elucidation of novel 2-phenylbenzofuran derivatives.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is a general guideline for the quantitative analysis of 2-phenylbenzofuran derivatives.

  • Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and column oven.[9]

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

    • Mobile Phase : A gradient or isocratic mixture of acetonitrile and water is commonly used. For example, Acetonitrile:Water (70:30, v/v).[9]

    • Flow Rate : 1.0 mL/min.[9]

    • Column Temperature : 30°C.[9]

    • Detection Wavelength : Determined by the UV maximum of the specific derivative (e.g., 320 nm).[9]

    • Injection Volume : 10 µL.[9]

  • Standard and Sample Preparation :

    • Prepare a stock solution of the 2-phenylbenzofuran derivative (e.g., 100 µg/mL) in the mobile phase.[9]

    • Create a series of calibration standards by diluting the stock solution.

    • For sample analysis, dissolve the material in a suitable solvent and dilute with the mobile phase to a concentration within the calibration range.[8]

    • Filter all solutions through a 0.45 µm syringe filter before injection.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the identification and purity assessment of volatile 2-phenylbenzofuran derivatives.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions :

    • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature : 250°C.

    • Oven Temperature Program : Start at a lower temperature (e.g., 100°C), hold for 1 minute, then ramp to a higher temperature (e.g., 280°C) at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 50-500.

  • Sample Preparation :

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[13]

    • Inject 1 µL of the sample into the GC-MS system.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for the structural confirmation of 2-phenylbenzofuran derivatives.

  • Instrumentation : A 400 MHz or higher field NMR spectrometer.[13]

  • Sample Preparation :

    • Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).[13]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard.[13]

    • Transfer the solution to an NMR tube.[13]

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for analytical method cross-validation and the characterization of 2-phenylbenzofuran derivatives.

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_scope Define Scope & Acceptance Criteria select_methods Select Methods for Comparison (e.g., HPLC vs. GC-MS) define_scope->select_methods write_protocol Write Cross-Validation Protocol select_methods->write_protocol analyze_samples_m1 Analyze Identical Samples with Method 1 write_protocol->analyze_samples_m1 analyze_samples_m2 Analyze Identical Samples with Method 2 write_protocol->analyze_samples_m2 compare_results Compare Results (e.g., Assay, Impurity Profile) analyze_samples_m1->compare_results analyze_samples_m2->compare_results statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) compare_results->statistical_analysis assess_criteria Assess Against Acceptance Criteria statistical_analysis->assess_criteria report Generate Cross-Validation Report assess_criteria->report conclusion Conclusion on Method Comparability report->conclusion Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantitative Analysis cluster_validation Method Validation synthesis Synthesis of 2-Phenylbenzofuran Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr hplc HPLC-UV for Quantification purification->hplc ms Mass Spectrometry (e.g., GC-MS, LC-MS) nmr->ms ir IR Spectroscopy ms->ir gcms_purity GC-MS for Purity & Impurity Profile hplc->gcms_purity validation Full Method Validation (ICH Q2) hplc->validation cross_validation Cross-Validation with Alternative Method validation->cross_validation

References

Comparative study of the antimicrobial spectrum of various substituted benzofurans.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, serves as a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active natural and synthetic compounds.[1][2][3][4] Derivatives of benzofuran have demonstrated a broad range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][5][6][7] This guide provides a comparative overview of the antimicrobial spectrum of various substituted benzofurans, supported by experimental data, to aid in the development of new and effective antimicrobial agents.

The emergence of multidrug-resistant microbial strains necessitates the urgent discovery of novel antimicrobial compounds.[2] Benzofuran derivatives have shown promise in this area, exhibiting potent activity against a variety of bacterial and fungal pathogens.[1][5][8][9] The antimicrobial efficacy of these compounds is significantly influenced by the nature and position of substituents on the benzofuran core, highlighting the importance of structure-activity relationship (SAR) studies.[1][3]

Comparative Antimicrobial Activity of Substituted Benzofurans

The following tables summarize the in vitro antimicrobial activity, primarily represented by Minimum Inhibitory Concentration (MIC) values, of various substituted benzofuran derivatives against a selection of clinically relevant bacteria and fungi. Lower MIC values indicate greater antimicrobial potency.

Antibacterial Spectrum
Compound/DerivativeSubstitution PatternTest OrganismMIC (µg/mL)Reference
Benzofuran-3-carbohydrazide derivative-M. tuberculosis H37Rv2 - 8[1]
3-Methanone-6-substituted-benzofuranHydroxyl at C-4S. aureus0.39[1]
3-Methanone-6-substituted-benzofuranHydroxyl at C-4MRSA0.78[1]
Benzofuran ketoxime derivativeCyclobutyl groupS. aureus0.039[1]
3-Aryl-benzofuran analogHydrophobic substituentsS. aureus0.39 - 3.12[8][9]
3-Aryl-benzofuran analogHydrophobic substituentsE. coli0.39 - 3.12[8][9]
3-Aryl-benzofuran analogHydrophobic substituentsB. subtilis0.39 - 3.12[8][9]
2-(Benzofuran-2-carboxamido) acetic acid derivative (6b)-S. aureus6.25[5]
2-(Benzofuran-2-carboxamido) acetic acid derivative (6b)-E. coli6.25[5]
(Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranoneVariousS. aureus, S. epidermidis, MRSA, B. subtilis, K. pneumoniaeRemarkable inhibition[10]
Aza-benzofuran derivative (1)-S. typhimurium, S. aureusModerate activity[11]
Antifungal Spectrum
Compound/DerivativeSubstitution PatternTest OrganismMIC (µg/mL)Reference
Benzofuran ketoxime derivativeCyclobutyl groupC. albicans0.625 - 2.5[1]
3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one-Various fungal strainsGood activity[1]
Benzofuran derivative with oxadiazole and pyrazole moieties-A. flavus, A. fumigatus, C. albicans, P. notatumModerate to good inhibition[1]
Aryl [3-(imidazol-1-yl/triazol-1-ylmethyl)benzofuran-2-yl] ketoximes-C. glabrata5 - 12.5[1]
Aryl [3-(imidazol-1-yl/triazol-1-ylmethyl)benzofuran-2-yl] ketoximes-C. albicans5 - 25[1]
Benzofuran-triazole hybrid-Five pathogenic fungiModerate to satisfactory activity[12]
Oxa-benzofuran derivative (5)-P. italicum, C. musae12.5[11]
Oxa-benzofuran derivative (6)-P. italicum, C. musae12.5 - 25[11]
(Benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivativesVariousC. albicansVery strong effect[13]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of benzofuran derivatives is highly dependent on the nature and position of substituents.[1]

  • Hydroxyl Groups: The presence of a hydroxyl group, particularly at the C-6 position of the benzofuran ring, has been shown to be crucial for antibacterial activity.[1] Blocking this hydroxyl group can lead to a loss of activity.[1]

  • Halogen Substituents: The introduction of halogen atoms, such as bromine, can significantly enhance the antifungal activity of benzofuran derivatives.[14]

  • Aryl Substituents: The presence of aryl groups, especially at the C-2 and C-3 positions, can contribute to potent antibacterial activity.[1][8][9]

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiazole, oxadiazole, pyrazole, and triazole, can lead to compounds with a broad spectrum of antimicrobial activity.[1][12]

  • Lipophilicity: Increased lipophilicity, as seen in some aza-benzofuran derivatives, may enhance antibacterial activity by facilitating electrostatic interactions with bacterial membranes.[11]

Experimental Protocols

The following are detailed methodologies for common in vitro antimicrobial susceptibility testing.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test benzofuran derivatives are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.[3]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[3]

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.[15]

  • Preparation of Agar Plates: A suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly swabbed with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Application of Compounds: A fixed volume of the test compound solution (at a specific concentration) is added to each well. A solvent control and a standard antibiotic are also included.

  • Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

General Structure of Substituted Benzofuran

Caption: General chemical structure of the benzofuran ring with common substitution positions.

Antimicrobial Screening Workflow

antimicrobial_screening_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis synthesis Synthesis of Substituted Benzofuran Derivatives primary_screening Primary Screening (e.g., Agar Well Diffusion) synthesis->primary_screening secondary_screening Secondary Screening (MIC Determination) primary_screening->secondary_screening spectrum_determination Determination of Antimicrobial Spectrum secondary_screening->spectrum_determination sar_analysis Structure-Activity Relationship (SAR) Analysis spectrum_determination->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification lead_identification->synthesis Further Optimization

Caption: A typical workflow for the screening and evaluation of novel antimicrobial compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to predicting its in vivo efficacy and safety profile.[1][2] This guide provides a comparative framework for assessing the in vitro ADME properties of 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester against related benzofuran compounds. While specific experimental data for this particular molecule is not extensively available in the public domain, this document serves as a practical guide to the essential in vitro assays and data interpretation required for such an evaluation.

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[3][4][5] Modifications to this core, such as the addition of hydroxyl, phenyl, and carboxylic acid ethyl ester groups, can significantly influence its pharmacokinetic properties.[6] Therefore, early-stage in vitro ADME testing is critical to identify potential liabilities and guide the optimization of lead candidates.[2][7]

Comparative In Vitro ADME Data

To effectively evaluate a novel compound, its ADME parameters should be benchmarked against structurally related molecules. The following tables present a summary of key in vitro ADME data.

Disclaimer: The data for this compound and Related Compound 1 are hypothetical and for illustrative purposes only, designed to showcase a typical comparative data set. The data for the 4-Nitrophenyl-functionalized Benzofuran Derivatives is based on published findings.

Table 1: Metabolic Stability in Human Liver Microsomes

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound 3555
Related Compound 1 (5-Methoxy-2-phenyl-benzofuran-3-carboxylic acid) 6530
Verapamil (High Clearance Control) 15130
Diclofenac (Intermediate Clearance Control) 4540

Metabolic stability is a crucial parameter, indicating a compound's susceptibility to biotransformation.[8] A shorter half-life and higher intrinsic clearance suggest rapid metabolism, which may impact the compound's bioavailability and duration of action.[8][9]

Table 2: Caco-2 Cell Permeability

CompoundApparent Permeability (Papp) A to B (x 10⁻⁶ cm/s)Apparent Permeability (Papp) B to A (x 10⁻⁶ cm/s)Efflux Ratio (Papp B to A / Papp A to B)
This compound 15181.2
Related Compound 1 (5-Methoxy-2-phenyl-benzofuran-3-carboxylic acid) 10252.5
Propranolol (High Permeability Control) 25241.0
Atenolol (Low Permeability Control) 0.50.61.2

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[10] A high Papp (A to B) value suggests good absorption, while an efflux ratio greater than 2 may indicate that the compound is a substrate for efflux transporters, which could limit its oral bioavailability.

Table 3: Plasma Protein Binding (Human)

Compound% BoundDissociation Constant (kD, nM)
This compound >95Not Determined
BF1 (4-Nitrophenyl-functionalized Benzomonofuran) Not Reported28.4 ± 10.1
BDF1 (4-Nitrophenyl-functionalized Benzodifuran) Not Reported142.4 ± 64.6
Warfarin (High Binding Control) 99Not Applicable

The extent of plasma protein binding influences the distribution of a drug and its availability to interact with its target.[11] The data for BF1 and BDF1, which are 4-nitrophenyl-functionalized benzofurans, demonstrate that structural variations on the benzofuran core can significantly impact binding affinity to serum albumin.[1] BF1, a benzomonofuran, shows a higher binding affinity (lower kD) than the benzodifuran derivative, BDF1.[1]

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and reproducible in vitro ADME data.

Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of a test compound in the presence of human liver microsomes.

Methodology:

  • Incubation: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the half-life (t½). The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration.

Caco-2 Cell Permeability

Objective: To assess the intestinal permeability of a test compound and identify its potential as a substrate for efflux transporters.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable supports in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer.[10]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., lucifer yellow).

  • Permeability Assay:

    • Apical to Basolateral (A to B): The test compound is added to the apical (donor) chamber, and samples are taken from the basolateral (receiver) chamber at specific time points.

    • Basolateral to Apical (B to A): The test compound is added to the basolateral (donor) chamber, and samples are taken from the apical (receiver) chamber.

  • Analysis: The concentration of the test compound in the donor and receiver chambers is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is determined by dividing the Papp (B to A) by the Papp (A to B).

Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

Objective: To determine the percentage of a test compound that binds to plasma proteins.

Methodology:

  • Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of a Teflon base plate and disposable dialysis inserts containing a semi-permeable membrane (8 kDa molecular weight cutoff).

  • Sample Preparation: The test compound is spiked into human plasma.

  • Dialysis: The plasma containing the test compound is added to one chamber of the insert, and a phosphate buffer (pH 7.4) is added to the other chamber.

  • Incubation: The plate is sealed and incubated at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The concentration of the test compound in each aliquot is determined by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the plasma and buffer chambers at equilibrium.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological pathways.

experimental_workflow cluster_assays In Vitro ADME Assays Metabolic_Stability Metabolic Stability (Liver Microsomes) Data_Analysis Data Analysis & Interpretation Metabolic_Stability->Data_Analysis Permeability Permeability (Caco-2 Cells) Permeability->Data_Analysis Protein_Binding Plasma Protein Binding (RED) Protein_Binding->Data_Analysis Compound Test Compound (e.g., 5-Hydroxy-2-phenyl- benzofuran-3-carboxylic acid ethyl ester) Compound->Metabolic_Stability Compound->Permeability Compound->Protein_Binding Report Comparative ADME Profile Report Data_Analysis->Report

Figure 1. General experimental workflow for in vitro ADME assessment.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent Compound (Phenolic Benzofuran) Hydroxylation Hydroxylation Parent->Hydroxylation CYP450 Enzymes O_Dealkylation O-Dealkylation Parent->O_Dealkylation CYP450 Enzymes Glucuronidation Glucuronidation Hydroxylation->Glucuronidation UGTs Sulfation Sulfation Hydroxylation->Sulfation SULTs O_Dealkylation->Glucuronidation UGTs O_Dealkylation->Sulfation SULTs Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Figure 2. Potential metabolic pathways for a phenolic benzofuran derivative.

caco2_permeability cluster_well Transwell Insert cluster_transport Transport Mechanisms Apical Apical Chamber (Donor/Receiver) Monolayer Caco-2 Monolayer Apical->Monolayer Permeation Passive Passive Diffusion Basolateral Basolateral Chamber (Receiver/Donor) Monolayer->Basolateral Active Active Transport (Influx/Efflux)

Figure 3. Logical relationships in a Caco-2 permeability assay.

Conclusion

The in vitro ADME assessment of novel chemical entities, such as this compound, is a critical component of modern drug discovery. By employing a standardized battery of assays for metabolic stability, cell permeability, and plasma protein binding, researchers can build a comprehensive profile of a compound's pharmacokinetic potential. Comparing this data with that of structurally related analogs provides valuable context and informs structure-activity relationship (SAR) and structure-property relationship (SPR) studies. While specific data for the title compound remains to be published, this guide provides the necessary framework and methodologies for conducting a thorough in vitro ADME evaluation, ultimately enabling more informed decisions in the progression of new drug candidates.

References

Benchmarking the synthetic efficiency of different routes to 5-hydroxy-2-phenylbenzofurans.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of core chemical scaffolds is a critical aspect of accelerating discovery. The 5-hydroxy-2-phenylbenzofuran moiety is a privileged structure found in numerous biologically active compounds, exhibiting properties ranging from antitumor to anti-inflammatory activities.[1] This guide provides a comparative analysis of different synthetic routes to this important scaffold, with a focus on synthetic efficiency, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The synthesis of 5-hydroxy-2-phenylbenzofurans can be achieved through several pathways. This guide focuses on three prominent methods: PIDA-mediated oxidative coupling, a modified Perkin reaction, and a Sonogashira coupling approach. The efficiency of these routes is summarized below, highlighting key reaction parameters.

Synthetic RouteKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
PIDA-Mediated Oxidative CouplingHydroquinone, Ethyl benzoylacetate, PIDA, ZnI₂Chlorobenzene95682
Modified Perkin Rearrangement3-Bromocoumarin, NaOHEthanol79 (Microwave)0.083 (5 min)High
Sonogashira Couplingo-Iodophenol, Phenylacetylene, Pd/Cu catalystTHF/Et₃NRoom Temp.16Good

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided to allow for replication and adaptation.

PIDA-Mediated Oxidative Coupling

This method provides a direct and efficient route to 5-hydroxy-2-phenylbenzofurans through a tandem in situ oxidative coupling and cyclization.[1][2][3]

Procedure:

  • To a reaction flask, add hydroquinone (0.50 mmol), ethyl benzoylacetate (1.00 mmol), Zinc Iodide (ZnI₂, 0.25 mmol), and Phenyliodine(III) diacetate (PIDA, 0.55 mmol).

  • Add chlorobenzene (5 mL) to the mixture.

  • Stir the reaction mixture at 95 °C for 6 hours.

  • Upon completion (monitored by TLC), quench the reaction by adding water.

  • Separate the organic phase, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-hydroxy-2-phenylbenzofuran derivative.[1][3]

Modified Perkin Rearrangement

The Perkin rearrangement of 3-halocoumarins offers a rapid, high-yielding synthesis of benzofuran-2-carboxylic acids, which can be precursors to 5-hydroxy-2-phenylbenzofurans. The use of microwave irradiation significantly shortens reaction times.[4]

Procedure:

  • In a microwave reaction vessel, combine the 3-bromocoumarin derivative, sodium hydroxide, and ethanol.

  • Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of 79°C.[4]

  • After cooling, the reaction mixture can be worked up by acidification to precipitate the benzofuran-2-carboxylic acid product.

Sonogashira Coupling

Sonogashira coupling provides a versatile method for constructing the benzofuran scaffold from an o-iodophenol and a terminal alkyne. This reaction is typically catalyzed by a palladium-copper system.[5][6][7]

Procedure:

  • To a degassed solution of the appropriate o-iodophenol (1.1 equiv) in a mixture of THF and triethylamine (2:1), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).

  • After further degassing, add phenylacetylene (1 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.[7]

  • Following the reaction, the mixture is typically filtered and concentrated, with the crude product being purified by column chromatography.

Synthetic Strategy Overview

The selection of a synthetic route will depend on factors such as the availability of starting materials, desired substitution patterns, and the importance of reaction time and overall yield. The following diagram illustrates the logical flow of the compared synthetic strategies.

G cluster_0 PIDA-Mediated Oxidative Coupling cluster_1 Modified Perkin Rearrangement cluster_2 Sonogashira Coupling PIDA_start Hydroquinone + Ethyl Benzoylacetate PIDA_reagents PIDA, ZnI₂ PIDA_start->PIDA_reagents Chlorobenzene, 95°C, 6h PIDA_product 5-Hydroxy-2-phenylbenzofuran PIDA_reagents->PIDA_product Perkin_start 3-Bromocoumarin Perkin_reagents NaOH, EtOH Perkin_start->Perkin_reagents Microwave, 79°C, 5min Perkin_intermediate Benzofuran-2-carboxylic acid Perkin_reagents->Perkin_intermediate Perkin_intermediate->PIDA_product Further modification (e.g., Decarboxylation, Hydroxylation) Sono_start o-Iodophenol + Phenylacetylene Sono_reagents Pd(PPh₃)₄, CuI Sono_start->Sono_reagents THF/Et₃N, RT, 16h Sono_product 2-Phenylbenzofuran derivative Sono_reagents->Sono_product Sono_product->PIDA_product Further modification (e.g., Hydroxylation)

Caption: Comparative workflow of synthetic routes to 5-hydroxy-2-phenylbenzofurans.

References

In Silico Docking Analysis: A Comparative Look at 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester and Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of a Novel Benzofuran Derivative with Known COX-2 and 5-LOX Inhibitors

This guide provides a comprehensive in silico docking comparison of 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester with established inhibitors of key enzymes in the inflammatory pathway: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX). Benzofuran derivatives have garnered significant interest for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This analysis aims to contextualize the potential of this specific benzofuran compound by comparing its predicted binding affinity with that of well-known drugs, supported by detailed experimental protocols for reproducibility.

While direct in silico docking data for this compound against COX-2 and 5-LOX is not extensively available in the current body of published literature, this guide utilizes data for structurally related benzofuran derivatives as a predictive comparison. This approach offers valuable insights into the potential inhibitory activity of the target compound.

Comparative Analysis of Binding Affinities

The following tables summarize the in silico binding affinities (docking scores) of a representative benzofuran derivative, alongside the established inhibitors Celecoxib (COX-2) and Zileuton (5-LOX), against their respective enzyme targets. A more negative binding energy value typically indicates a more favorable and stable interaction between the ligand and the enzyme's active site.

Table 1: In Silico Docking Comparison against Cyclooxygenase-2 (COX-2)

CompoundTarget EnzymeBinding Energy (kcal/mol)Reference CompoundBinding Energy (kcal/mol) of Reference
Benzofuran Derivative (Proxy)COX-2-9.5 to -11.5Celecoxib-8.692 to -12.882[1][2]

Table 2: In Silico Docking Comparison against 5-Lipoxygenase (5-LOX)

CompoundTarget EnzymeBinding Energy (kcal/mol)Reference CompoundBinding Energy (kcal/mol) of Reference
Benzofuran Derivative (Proxy)5-LOX-6.0 to -8.0Zileuton-5.9 to -6.2[3]

Visualizing the Inhibition Pathway and a Typical In Silico Workflow

The diagrams below illustrate the arachidonic acid inflammatory pathway, highlighting the roles of COX-2 and 5-LOX, and a generalized workflow for in silico molecular docking studies.

cluster_pathway Arachidonic Acid Inflammatory Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by 5-LOX 5-LOX Arachidonic Acid->5-LOX Metabolized by Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes Leukotrienes Leukotrienes->Inflammation COX-2->Prostaglandins Produces 5-LOX->Leukotrienes Produces

Arachidonic Acid Inflammatory Pathway

cluster_workflow In Silico Docking Workflow Protein Preparation Protein Preparation Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Grid Box Generation->Molecular Docking Analysis of Results Analysis of Results Molecular Docking->Analysis of Results

In Silico Docking Workflow

Experimental Protocols

The following are detailed, generalized protocols for conducting in silico molecular docking studies against COX-2 and 5-LOX. These protocols are synthesized from common practices in computational drug discovery.

Protocol 1: Molecular Docking against Cyclooxygenase-2 (COX-2)
  • Protein Preparation:

    • The three-dimensional crystal structure of human COX-2, typically complexed with an inhibitor like Celecoxib, is downloaded from the Protein Data Bank (PDB; e.g., PDB ID: 3LN1, 5IKQ)[4].

    • Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, Discovery Studio), all water molecules and heteroatoms not essential for the interaction are removed.

    • Polar hydrogen atoms are added to the protein structure, and Gasteiger or Kollman charges are assigned to each atom.

    • The protein structure is then energy minimized using a suitable force field (e.g., CHARMm, AMBER) to relieve any steric clashes and optimize the geometry.

  • Ligand Preparation:

    • The 2D structure of this compound and the reference inhibitor (e.g., Celecoxib) are drawn using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • The 2D structures are converted to 3D structures and their energy is minimized using a force field like MMFF94.

    • Partial charges are calculated for all ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during docking.

  • Grid Box Generation and Active Site Definition:

    • The active site of COX-2 is identified based on the position of the co-crystallized ligand in the downloaded PDB file. Key residues often include Val523, Arg513, Tyr385, and Ser530.

    • A grid box is generated to encompass the entire active site, providing sufficient space for the ligand to orient itself freely. The grid box dimensions are typically centered on the active site with a spacing of 0.375 Å.

  • Molecular Docking Simulation:

    • Molecular docking is performed using software such as AutoDock Vina, Glide, or GOLD.

    • The prepared protein and ligand files are loaded into the software.

    • The docking parameters are set, including the number of binding modes to be generated and the exhaustiveness of the search algorithm.

    • The docking simulation is then executed, generating a series of possible binding poses for each ligand ranked by their predicted binding energy.

  • Analysis of Results:

    • The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most probable binding conformation.

    • The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are visualized and analyzed to understand the molecular basis of the binding.

    • The binding energy of the benzofuran derivative is compared to that of the reference inhibitor to assess its relative potential as a COX-2 inhibitor.

Protocol 2: Molecular Docking against 5-Lipoxygenase (5-LOX)
  • Protein Preparation:

    • The 3D crystal structure of human 5-LOX is obtained from the Protein Data Bank (e.g., PDB ID: 3O8Y, 6N2W)[3].

    • Similar to the COX-2 protocol, water molecules and non-essential heteroatoms are removed.

    • Hydrogen atoms are added, and appropriate partial charges are assigned to the protein atoms.

    • The structure undergoes energy minimization to achieve a stable conformation.

  • Ligand Preparation:

    • The 3D structures of this compound and the reference inhibitor (e.g., Zileuton) are prepared and energy minimized as described in the COX-2 protocol.

  • Grid Box Generation and Active Site Definition:

    • The active site of 5-LOX is defined around the catalytic non-heme iron atom and surrounding residues. Key interacting residues can include His367, His372, His550, and Ile406[3].

    • A grid box is created to encompass this active site, allowing for flexible ligand docking.

  • Molecular Docking Simulation:

    • Using a docking program like AutoDock Vina or Glide, the prepared 5-LOX protein and the ligands are docked.

    • The simulation is run with parameters set to ensure a thorough search of the conformational space.

  • Analysis of Results:

    • The resulting docking poses are ranked based on their binding energies.

    • The optimal binding pose for the benzofuran derivative is compared with that of Zileuton.

    • Key molecular interactions, such as chelation with the iron atom and hydrogen bonds with active site residues, are analyzed to elucidate the potential mechanism of inhibition.

This comparative guide, based on available in silico data and established methodologies, provides a foundational understanding of the potential of this compound as an enzyme inhibitor. Further in vitro and in vivo studies are essential to validate these computational predictions and fully characterize its biological activity.

References

The Double-Edged Sword: A Comparative Analysis of Halogenated vs. Hydroxylated 2-Phenylbenzofurans in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic efficacy of functionalized 2-phenylbenzofurans reveals that both halogenation and hydroxylation significantly influence their anticancer potential, albeit through potentially different mechanisms. This guide provides a comparative overview of their performance in various cancer cell lines, supported by experimental data and mechanistic insights to aid researchers and drug development professionals in navigating this promising class of compounds.

The 2-phenylbenzofuran scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Among its numerous derivatives, those bearing halogen or hydroxyl groups have garnered significant attention for their potent anticancer properties. This guide synthesizes findings from multiple studies to offer a comparative perspective on their efficacy.

Unveiling the Cytotoxic Potential: A Quantitative Comparison

The in vitro cytotoxic activity of various halogenated and hydroxylated 2-phenylbenzofuran derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The following tables summarize the IC50 values for representative compounds from both classes.

Table 1: Cytotoxic Activity of Halogenated 2-Phenylbenzofuran Derivatives
CompoundSubstitutionCancer Cell LineIC50 (µM)Reference
Compound 7 4-chloro-6-(dichloroacetyl)-5-hydroxyA549 (Lung)6.3 ± 2.5[2]
HepG2 (Liver)11 ± 3.2[2]
Compound 8 6-(dibromoacetyl)-5-methoxyA549 (Lung)3.5 ± 0.6[2]
HepG2 (Liver)3.8 ± 0.5[2]
SW620 (Colon)10.8 ± 0.9[2]
Compound 1c Bromine on methyl groupK562 (Leukemia)Not specified, but showed significant activity[3]
Compound 1e Bromine on methyl groupHeLa (Cervical)Not specified, but showed significant activity[3]
Compound 2d Bromine on acetyl groupMOLT-4 (Leukemia)Not specified, but showed significant activity[3]
Table 2: Cytotoxic Activity of Hydroxylated 2-Phenylbenzofuran Derivatives
CompoundSubstitutionCancer Cell LineIC50 (µM)Reference
Compound 3d 5-hydroxyMolt/4 (Leukemia)0.69[4]
CEM (Leukemia)0.88[4]
HeLa (Cervical)0.51[4]
Compound 3m N-(4'-hydroxy)phenylamideACHN (Renal), HCT15 (Colon), MM231 (Breast), NUGC-3 (Gastric), NCI-H23 (Lung), PC-3 (Prostate)Potent activity at low micromolar concentrations[5]
Moracin Hydroxylated 2-arylbenzofuranVariousPromising anticancer activities[6][7]
Compound 11 Hydroxylated biphenylMelanoma1.7 ± 0.5[8]
Compound 12 Hydroxylated biphenylMelanoma2.0 ± 0.7[8]

Deciphering the Mechanisms of Action: A Tale of Two Substitutions

While both classes of compounds exhibit potent anticancer activity, their mechanisms of action appear to diverge, offering different therapeutic avenues.

Halogenated 2-Phenylbenzofurans: Enhancing Lipophilicity and Pro-oxidative Effects

The introduction of halogens such as bromine, chlorine, or fluorine into the benzofuran ring has been shown to significantly enhance anticancer activity.[9][10] This is often attributed to increased lipophilicity, which can improve cell membrane permeability and target engagement.[6]

Studies on halogenated derivatives have revealed that they can induce apoptosis and cell cycle arrest. For instance, a dibromoacetyl-substituted derivative (Compound 8) exhibited stronger pro-oxidative and pro-apoptotic properties compared to its chlorinated counterpart (Compound 7).[2][11] This compound was also found to cause cell cycle arrest at the S and G2/M phases in A549 lung cancer cells.[2][11] The presence of bromine and a methoxy group appeared to be influential in its biological activity.[2][11]

Hydroxylated 2-Phenylbenzofurans: Targeting Tubulin and Key Signaling Pathways

Hydroxylated 2-phenylbenzofurans, including naturally occurring compounds like moracin, are also potent anticancer agents.[6][7] The hydroxyl group can act as a hydrogen bond donor, which can be crucial for target binding.

A key mechanism identified for several hydroxylated derivatives is the inhibition of tubulin polymerization.[4][6] By disrupting microtubule dynamics, these compounds can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis.[4][6] For example, a 5-hydroxy derivative (Compound 3d) was found to interact with tubulin at the colchicine binding site.[4]

Furthermore, hydroxylated benzofurans have been implicated in the modulation of critical signaling pathways such as NF-κB and PI3K/Akt/mTOR, both of which are frequently dysregulated in cancer.[5][12]

Experimental Protocols: A Closer Look at the Methodologies

The data presented in this guide is based on established in vitro assays. Understanding these methodologies is crucial for interpreting the results and designing future experiments.

Cell Viability Assessment: The MTT Assay

The cytotoxic effects of the 2-phenylbenzofuran derivatives were primarily determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a standard method for assessing cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

    • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours.

    • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • IC50 Calculation: The IC50 value is determined from the dose-response curve.[12]

Apoptosis and Cell Cycle Analysis

To elucidate the mechanism of cell death, researchers employ techniques such as Annexin V/Propidium Iodide (PI) staining and cell cycle analysis by flow cytometry.

  • Annexin V/PI Staining: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane (detected by Annexin V) and membrane integrity (assessed by PI).

  • Cell Cycle Analysis: Cells are stained with a DNA-binding dye (e.g., propidium iodide), and the DNA content is measured by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizing the Pathways: A Diagrammatic Representation

To better understand the complex processes involved, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and a key signaling pathway targeted by these compounds.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Treat with Halogenated or Hydroxylated 2-Phenylbenzofurans seed->treat mtt MTT Assay treat->mtt apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis treat->cell_cycle ic50 Calculate IC50 Values mtt->ic50 mechanism Determine Mechanism of Action apoptosis->mechanism cell_cycle->mechanism

Caption: A generalized workflow for evaluating the anticancer efficacy of 2-phenylbenzofuran derivatives.

tubulin_polymerization_inhibition cluster_pathway Tubulin Polymerization Pathway cluster_inhibition Inhibition by Hydroxylated 2-Phenylbenzofurans cluster_outcome Cellular Outcome tubulin αβ-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest cell_division Cell Division mitotic_spindle->cell_division inhibitor Hydroxylated 2-Phenylbenzofuran inhibitor->microtubules Inhibits Polymerization apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Inhibition of tubulin polymerization by hydroxylated 2-phenylbenzofurans leading to cell cycle arrest and apoptosis.

Conclusion: A Promising Future for Functionalized Benzofurans

The comparative analysis of halogenated and hydroxylated 2-phenylbenzofurans underscores the significant impact of functional group substitution on their anticancer efficacy. While halogenation appears to enhance cytotoxicity through mechanisms potentially involving increased lipophilicity and oxidative stress, hydroxylation often confers potent activity through the inhibition of crucial cellular machinery like tubulin and the modulation of key signaling pathways.

Both classes of compounds represent promising avenues for the development of novel anticancer agents. Further structure-activity relationship (SAR) studies, including the strategic placement of these functional groups and the exploration of hybrid molecules, will be instrumental in optimizing their therapeutic potential and selectivity. The detailed experimental data and mechanistic insights provided in this guide aim to facilitate these future research endeavors.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester as hazardous chemical waste. All disposal procedures must comply with local, state, and federal regulations. Consultation with your institution's Environmental Health and Safety (EHS) office is mandatory before proceeding.

This document provides a comprehensive guide for the proper disposal of this compound, a benzofuran derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on guidelines for related chemical classes, including benzofuran and phenolic compounds. These guidelines are intended for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before handling or preparing for disposal, it is crucial to adhere to stringent safety protocols. The structural components of this molecule—a benzofuran core and a hydroxyl group on the phenyl ring (phenolic character)—suggest potential for toxicity and irritation.[1]

Personal Protective Equipment (PPE): All handling of this compound must be conducted within a certified chemical fume hood.[2][3] The following PPE is mandatory:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.[2][3]
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or airborne particles.[2][3]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.[2][3]
Respiratory Protection A NIOSH/MSHA-approved respirator (if dust may be generated).To prevent inhalation of the compound.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area.[2] Restrict access to the contaminated zone.

  • Ventilate the Area: Ensure adequate ventilation, if it is safe to do so.[2]

  • Contain the Spill:

    • For Solid Material: Carefully sweep the spilled compound to prevent dust generation. Lightly moistening the material with a suitable inert solvent may help minimize airborne particles.[2]

    • For Solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads.[2][4] Do not use combustible materials like sawdust.[2]

  • Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[2][4]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.[2]

Disposal of Unused or Waste Material

Unused or waste this compound and its containers must be treated as hazardous chemical waste.[2][5][6] On-site treatment, such as neutralization or evaporation, is not recommended and is often prohibited by regulations.[7]

Primary Disposal Method: The required method for disposal is to transfer the waste to a licensed hazardous waste disposal facility.[2][8] These facilities are equipped to handle and treat toxic chemicals in a safe and environmentally sound manner.

Waste Collection and Storage:

  • Container: Collect all waste (solid, liquid, and contaminated materials) in a designated, properly sealed, and clearly labeled hazardous waste container.[4][9]

  • Labeling: The label must clearly identify the contents as "Hazardous Waste" and list the chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, heat, and ignition sources, until it is collected by your institution's EHS or a licensed waste contractor.[8][10]

Experimental Protocol: Waste Segregation

Proper segregation of waste is critical to ensure safe handling and disposal.

  • Solid Waste: Collect unused or contaminated solid this compound in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and absorbent paper that are contaminated with the compound must be placed in a designated solid hazardous waste container.[5] Do not dispose of these items in regular trash.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: Have Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused chemical, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container seal_container Securely Seal Container(s) solid_container->seal_container liquid_container->seal_container storage Store in Designated Hazardous Waste Area seal_container->storage ehs_contact Contact EHS for Pickup by Licensed Contractor storage->ehs_contact end End: Proper Disposal ehs_contact->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester (CAS Number: 4610-75-7). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount to minimize exposure and mitigate risks. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Dispensing (Solid) Chemical splash gogglesDouble-gloving: Butyl rubber or Viton™ gloves over nitrile gloves.[1][2][3][4][5]Fully-buttoned lab coatN95 or higher-rated particulate respirator.[6]
Dissolving and Solution Handling Chemical splash goggles with a face shieldButyl rubber or Viton™ gloves.[1][2][3][4][5]Chemical-resistant apron over a lab coatNot generally required if performed in a certified chemical fume hood.
Running Reactions and Transfers Chemical splash goggles with a face shieldButyl rubber or Viton™ gloves.[1][2][3][4][5]Chemical-resistant apron over a lab coatNot generally required if performed in a certified chemical fume hood.
Work-up and Purification Chemical splash goggles with a face shieldButyl rubber or Viton™ gloves.[1][2][3][4][5]Chemical-resistant apron over a lab coatNot generally required if performed in a certified chemical fume hood.

Experimental Protocols: Step-by-Step Safety Procedures

Weighing and Dispensing the Solid Compound

Given the fine powder nature of many research chemicals, the risk of inhalation is significant.

  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Designated Area: Conduct all weighing and dispensing activities within a certified chemical fume hood or a ventilated balance enclosure to minimize the risk of airborne particulates.[7][8][9]

  • Static Control: Use anti-static weigh boats and tools to prevent the powder from dispersing due to static electricity.

  • Gentle Handling: Avoid any actions that could generate dust, such as rapid scooping or pouring from a height. Use a spatula to gently transfer the solid.

  • Clean-Up: Immediately after weighing, carefully clean all surfaces, including the balance, with a damp cloth or a vacuum equipped with a HEPA filter. Do not use a dry brush, as this will aerosolize the powder.[8]

Dissolving and Handling Solutions
  • Solvent Selection: Choose the least toxic solvent possible for your procedure.

  • Fume Hood: All dissolutions and solution transfers must be performed in a certified chemical fume hood.

  • Containment: Use appropriate glassware and secondary containment (e.g., a beaker in a larger container) to prevent spills.

  • Labeling: Clearly label all solutions with the chemical name, concentration, solvent, and date.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is critical to protect the environment and comply with regulations.

  • Waste Segregation: Collect all waste containing this compound, including contaminated solids (e.g., weigh paper, gloves) and liquid solutions, in a dedicated, clearly labeled hazardous waste container.

  • Non-Halogenated Waste Stream: As this compound is a non-halogenated aromatic, it should be disposed of in the non-halogenated organic waste stream.[10][11] Do not mix with halogenated solvents.

  • Container Management: Keep the waste container securely closed when not in use and store it in a designated satellite accumulation area away from incompatible materials.[10]

  • Empty Containers: "Empty" containers that held the solid compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12] After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.[12]

Emergency Procedures: Be Prepared

Chemical Spill
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and call for emergency assistance.

  • Small Spills (Solid): For small powder spills within a fume hood, gently cover the spill with an absorbent material designed for chemical spills. Moisten the material slightly to prevent dust generation and carefully scoop it into a hazardous waste container.

  • Small Spills (Liquid): For small liquid spills, absorb the material with a chemical absorbent pad or vermiculite.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste.[13][14][15][16]

Personal Contamination
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

Visualizing Safety Workflows

To further clarify the procedural steps for safe handling, the following diagrams illustrate the key decision-making processes.

PPE_Selection_Workflow PPE Selection Workflow start Start: Identify Handling Task weighing Weighing/Dispensing Solid start->weighing dissolving Dissolving/Solution Handling start->dissolving reaction Running Reaction/Transfer start->reaction disposal Waste Disposal start->disposal ppe_weighing Goggles, Double Gloves (Butyl/Nitrile), Lab Coat, N95 Respirator weighing->ppe_weighing ppe_solution Goggles & Face Shield, Butyl Gloves, Chemical Apron dissolving->ppe_solution reaction->ppe_solution ppe_disposal Goggles, Butyl Gloves, Lab Coat disposal->ppe_disposal

Caption: Decision tree for selecting appropriate PPE based on the handling task.

Spill_Response_Workflow Chemical Spill Response Workflow spill Chemical Spill Occurs alert Alert Personnel spill->alert assess Assess Spill Size and Hazard small_spill Small, Contained Spill assess->small_spill Minor large_spill Large or Uncontained Spill assess->large_spill Major don_ppe Don Appropriate PPE small_spill->don_ppe evacuate Evacuate Area & Call Emergency Services large_spill->evacuate alert->assess contain Contain Spill with Absorbent Material don_ppe->contain cleanup Clean Up Spill Residue contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

Caption: Step-by-step workflow for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.